molecular formula C12H10ClNO2 B095641 Ethyl 4-chloroquinoline-2-carboxylate CAS No. 18436-69-6

Ethyl 4-chloroquinoline-2-carboxylate

Cat. No.: B095641
CAS No.: 18436-69-6
M. Wt: 235.66 g/mol
InChI Key: POWYXUDTZJAGFL-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinoline-2-carboxylate is a high-value chemical intermediate extensively utilized in pharmaceutical research and development, particularly for constructing novel therapeutic agents. Its core research value lies in the versatile reactivity of the 4-chloro and 2-ester substituents, which allow for sequential functionalization to create diverse quinoline-based libraries. This compound serves as a critical precursor in the synthesis of 4(1H)-quinolone derivatives, a scaffold of significant interest in the discovery of new antimalarial agents active against both chloroquine-sensitive and multi-drug-resistant strains of Plasmodium falciparum . Furthermore, the quinoline nucleus is a privileged structure in oncology research, and this ester is employed in the design of potential anticancer agents. Quinoline derivatives are known to exhibit cytotoxicity through various mechanisms, including topoisomerase inhibition and DNA intercalation . Recent research also explores similar ethyl quinolinecarboxylate structures as key components in designing potent inhibitors of metabolic targets like human lactate dehydrogenase (hLDHA), an enzyme pivotal in the Warburg effect of cancer metabolism . The presence of the chlorine atom is strategically important; chlorine-containing compounds represent a major class of FDA-approved drugs, as the atom often enhances pharmacokinetic properties and target binding affinity . This makes this compound a foundational building block for medicinal chemists aiming to develop new small-molecule inhibitors and probes for treating life-threatening diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWYXUDTZJAGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20296524
Record name ethyl 4-chloroquinoline-2-carboxylate
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Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18436-69-6
Record name 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
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Record name NSC 109750
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Record name 18436-69-6
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Record name ethyl 4-chloroquinoline-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloroquinoline-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloroquinoline-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its quinoline core is a privileged scaffold found in numerous biologically active compounds, and the reactive chloro and ester functionalities provide handles for extensive chemical modification. This guide offers a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its applications in the development of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS Number 18436-69-6, is a crystalline solid under standard conditions. Its fundamental properties are crucial for its handling, reaction setup, and pharmacokinetic profiling in drug discovery endeavors.

Structural and General Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₀ClNO₂[1][2]
Molecular Weight 235.67 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester; Ethyl 4-chloro-2-quinolinecarboxylate[2]
Appearance White to orange to green powder/crystal
CAS Number 18436-69-6[1][2]
Physicochemical Data

These parameters are essential for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability.

PropertyValueSource(s)
Boiling Point 357.5 °C at 760 mmHg[1][2]
Melting Point 44.0 to 48.0 °C
Density 1.286 g/cm³[2]
Flash Point 170 °C[2]
Refractive Index 1.609[1][2]
Polar Surface Area 39.19 Ų[1]
XLogP3 3.1[2]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound typically involves a multi-step sequence, leveraging classic heterocyclic chemistry reactions. Its reactivity is dominated by the electrophilic nature of the quinoline ring, particularly at the C4 position, and the chemistry of the ethyl ester group.

Synthetic Pathway Overview

A common and logical synthetic route to this compound starts from substituted anilines and proceeds through a cyclization reaction, followed by chlorination. The Gould-Jacobs reaction is a relevant precedent for the formation of the 4-hydroxyquinoline core.[3]

Synthesis_Pathway Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation Malonate Diethyl Malonate Derivative Malonate->Intermediate Hydroxyquinoline Ethyl 4-hydroxyquinoline- 2-carboxylate Intermediate->Hydroxyquinoline Thermal Cyclization Target Ethyl 4-chloroquinoline- 2-carboxylate Hydroxyquinoline->Target Chlorination POCI3 POCl₃ POCI3->Target

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

The following is a representative, step-by-step methodology for the synthesis, adapted from established procedures for analogous 4-chloroquinolines.[3][4]

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

  • In a round-bottom flask, equimolar amounts of a suitable aniline and diethyl 2-(ethoxymethylene)malonate are mixed.

  • The mixture is heated, typically at 140-150 °C, for 2-3 hours. The reaction progress can be monitored by TLC.

  • The resulting intermediate, an anilinomethylenemalonate, is then cyclized by heating at a higher temperature (around 250 °C) in a high-boiling point solvent such as diphenyl ether.

  • Upon cooling, the cyclized product, Ethyl 4-hydroxyquinoline-2-carboxylate, precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.

Step 2: Chlorination to this compound

  • To a flask containing Ethyl 4-hydroxyquinoline-2-carboxylate, an excess of phosphoryl chloride (POCl₃) is added cautiously.

  • The mixture is heated to reflux (around 110 °C) for 2-4 hours.

  • After cooling to room temperature, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity and Key Transformations

The primary sites of reactivity on this compound are the C4 position and the ester group.

  • Nucleophilic Aromatic Substitution at C4: The chlorine atom at the 4-position is activated towards nucleophilic displacement. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides, which is a cornerstone of its utility in medicinal chemistry. The synthesis of the antimalarial drug chloroquine, for instance, relies on a similar substitution on a 4,7-dichloroquinoline core.[5]

  • Ester Group Transformations: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. It can also be reduced to the corresponding alcohol.

Reactivity_Diagram Start Ethyl 4-chloroquinoline- 2-carboxylate Substituted 4-Substituted Quinoline (e.g., amino, alkoxy) Start->Substituted Nucleophilic Substitution (e.g., R-NH₂) Acid 4-Chloroquinoline- 2-carboxylic Acid Start->Acid Hydrolysis (e.g., NaOH, H₂O) Amide 4-Chloroquinoline- 2-carboxamide Acid->Amide Amide Coupling (e.g., R-NH₂, DCC)

Caption: Key reaction pathways for this compound.

Spectroscopic Signature

While specific spectra for this exact compound are not publicly available, its characteristic structural motifs would produce a predictable spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum would show signals for the aromatic protons on the quinoline ring system, typically in the range of 7.5-8.5 ppm. The ethyl group would present as a quartet (CH₂) around 4.5 ppm and a triplet (CH₃) around 1.4 ppm.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons (120-150 ppm), the carbonyl carbon of the ester (around 165 ppm), and the carbons of the ethyl group (around 62 ppm for the CH₂ and 14 ppm for the CH₃).

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band from the ester at approximately 1720-1740 cm⁻¹. Aromatic C=C and C-H stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6] this compound serves as a key intermediate for the synthesis of novel quinoline-based therapeutic agents.

The reactivity of the 4-chloro position allows for the facile introduction of various side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against biological targets. For example, related 2-chloroquinoline derivatives have been investigated for their potential in developing inhibitors of enzymes like lactate dehydrogenase, a target in cancer therapy.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

  • General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[2][8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists or if ingested.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an important tool for medicinal chemists. A thorough understanding of its synthesis and handling is crucial for its effective and safe utilization in the laboratory.

References

  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Available from: [Link]

  • NIH National Center for Biotechnology Information. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

  • PubChem. Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Available from: [Link]

  • PubChem. Ethyl quinoline-4-carboxylate. Available from: [Link]

  • PubChem. Ethyl 4-chloro-5-fluoro-quinazoline-2-carboxylate. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. Available from: [Link]

  • YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available from: [Link]

  • NIH National Center for Biotechnology Information. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Available from: [Link]

  • NIH National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-chloroquinoline-2-carboxylate is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of pharmacologically active agents.[1][2] Its biological efficacy and chemical reactivity are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive analysis of the molecule's structural elucidation and conformational preferences, integrating theoretical calculations with experimental data. We will explore the synthesis, spectroscopic characterization, and the critical interplay of steric and electronic factors that govern its preferred spatial arrangement. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this important chemical entity.

Introduction: The Significance of a Privileged Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of activities, including antimalarial, anticancer, and antibacterial properties.[2][3] this compound (E4CQC) is a key derivative within this class. The substituents at the 2- and 4-positions—an ethyl carboxylate group and a chlorine atom, respectively—are not merely decorative. The ester at C2 is a crucial handle for derivatization, while the chlorine at C4 provides a reactive site for nucleophilic substitution, enabling the synthesis of diverse molecular libraries.

Understanding the molecule's conformation, particularly the orientation of the ethyl carboxylate group relative to the quinoline ring, is paramount. This spatial arrangement dictates how the molecule presents itself to biological targets, such as enzyme active sites, and influences its pharmacokinetic properties.[1] This guide will dissect the structural features of E4CQC, providing both the foundational knowledge and the practical methodologies required to analyze it.

Synthesis and Structural Elucidation

The definitive structure of a molecule is first established through its synthesis and subsequent characterization by spectroscopic methods. These techniques provide the foundational evidence of atomic connectivity.

Synthetic Pathway: The Gould-Jacobs Reaction

A common and effective method for synthesizing the quinoline core of E4CQC is the Gould-Jacobs reaction.[4][5][6] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

The overall transformation proceeds as follows:

  • Condensation: An aniline reacts with diethyl ethoxymethylenemalonate. The amine nitrogen performs a nucleophilic attack, displacing the ethoxy group to form an anilinomethylenemalonate intermediate.[6]

  • Cyclization: Upon heating, typically at high temperatures (~250 °C), the intermediate undergoes an intramolecular cyclization (a 6-electron electrocyclic reaction) onto the benzene ring.[4][7] This forms the 4-hydroxyquinoline core.

  • Chlorination: The resulting ethyl 4-hydroxyquinoline-2-carboxylate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the C4 position into the target chlorine atom.

Causality Insight: The high temperature required for the cyclization step is necessary to overcome the activation energy for the aromatic substitution. The choice of POCl₃ for chlorination is standard for converting hydroxyl groups on heteroaromatic rings into chlorides, proceeding through a reactive phosphoryl intermediate.

Spectroscopic Verification

Once synthesized, the identity and purity of E4CQC are confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

    • ¹H NMR: Will show characteristic signals for the aromatic protons on the quinoline ring, typically in the 7.5-8.5 ppm range. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), with their chemical shifts and coupling constants confirming their connectivity.

    • ¹³C NMR: Will display distinct signals for each of the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the ester (around 165 ppm) and the carbons bonded to nitrogen and chlorine.

  • Infrared (IR) Spectroscopy: Provides functional group information. Key absorbances include a strong C=O stretch for the ester group (typically ~1720-1740 cm⁻¹) and C=C/C=N stretching vibrations from the quinoline ring (~1500-1600 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (235.67 g/mol for C₁₂H₁₀ClNO₂) and provides fragmentation patterns that can further support the proposed structure.[8]

Conformational Analysis: Theory and Experiment

While spectroscopy confirms connectivity, understanding the 3D arrangement requires more advanced techniques. The primary degree of conformational freedom in E4CQC is the rotation around the C2-C(carbonyl) single bond, which defines the orientation of the ethyl carboxylate group.

Theoretical Approach: Density Functional Theory (DFT)

Computational chemistry, specifically Density Functional Theory (DFT), is a powerful tool for predicting the low-energy conformations of a molecule.[9] DFT calculations allow us to explore the potential energy surface associated with bond rotations and identify the most stable conformers.

Workflow for DFT-Based Conformational Analysis:

The process involves a systematic exploration of the molecule's conformational space to locate energy minima.

DFT_Workflow start 1. Initial 3D Structure Generation opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq 3. Frequency Calculation opt->freq verify Verify Minimum (No imaginary frequencies) freq->verify verify->opt Invalid pes 4. Potential Energy Surface Scan (Rotate C2-C=O bond) verify->pes Valid analysis 5. Analyze Energy Profile Identify Minima/Maxima pes->analysis final_opt 6. Re-optimize Minima (Higher level of theory) analysis->final_opt

Caption: Computational workflow for conformational analysis using DFT.

Protocol: DFT Conformational Search

  • Initial Structure: Generate an initial 3D structure of E4CQC using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization. A common and cost-effective functional/basis set combination is B3LYP/6-31G(d,p).[10] This step finds the nearest local energy minimum.

    • Rationale: The B3LYP functional provides a good balance between accuracy and computational expense for organic molecules. The 6-31G(d,p) basis set is sufficiently flexible for a molecule of this size.

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

  • Potential Energy Surface (PES) Scan: To explore the conformation of the ester group, perform a relaxed PES scan. This involves systematically rotating the dihedral angle defined by N1-C2-C(carbonyl)-O(ester) in discrete steps (e.g., 10°) while allowing all other geometric parameters to relax at each step.

  • Analysis: Plot the resulting relative energy versus the dihedral angle. The minima on this curve correspond to the stable conformers.

  • Refinement: The structures corresponding to the energy minima should be fully re-optimized at a higher level of theory if greater accuracy is needed.

For quinoline esters, calculations often predict that a near-planar conformation, where the ester group is roughly coplanar with the quinoline ring, is the most stable. This planarity maximizes π-conjugation between the carbonyl group and the aromatic system, which is an energetically favorable arrangement. However, steric hindrance between the ester's ethyl group and the proton at C3 can cause a slight twist from perfect planarity.

Experimental Validation: Single-Crystal X-ray Diffraction

The gold standard for determining the solid-state conformation of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and dihedral angles.

Protocol: Single-Crystal X-ray Diffraction (High-Level Overview)

  • Crystal Growth: High-quality single crystals of the compound must be grown. This is often the most challenging step. A common method is slow evaporation of a saturated solution. For a related compound, crystals were grown by dissolving it in an ethanol/diethyl ether mixture and allowing it to stand for several days.[11]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.

  • Structure Refinement: An atomic model is fitted to the electron density map and refined to achieve the best agreement with the experimental data.

Insight: The solid-state conformation is influenced by crystal packing forces—the intermolecular interactions that hold the crystal lattice together. Therefore, the conformation observed in a crystal represents a low-energy state, but it may not be the absolute global minimum energy conformation that exists in solution or in the gas phase, which the DFT calculations aim to predict. The significant twist in the dichlorinated analog suggests that steric hindrance can play a dominant role, forcing the ester group out of the plane despite the loss of some conjugation.[12]

Data Synthesis: Comparing Theory and Experiment

A comprehensive understanding is achieved by comparing theoretical predictions with experimental findings.

ParameterTheoretical Prediction (DFT)Experimental Observation (X-ray of Analog*)
Quinoline Ring Essentially planarNearly planar (r.m.s. deviation ~0.006 Å)[12]
Ester Group Orientation Expected to be near-planar to maximize conjugation, with slight twisting due to steric hindrance.Significantly twisted (dihedral angle ~87°)[12]
Key Bond Lengths C4-Cl: ~1.74 Å, C=O: ~1.21 ÅC4-Cl: 1.725 Å, C=O: (not reported directly)[11]

*Data from Ethyl 2,4-dichloroquinoline-3-carboxylate.[11][12]

The discrepancy between the expected near-planar conformation from theory (favoring conjugation) and the highly twisted conformation seen in the crystal structure of the analog highlights a crucial point: the interplay between electronic effects (conjugation) and steric effects is subtle. In the solid state of the analog, crystal packing forces and steric repulsion evidently overcome the stabilizing energy of conjugation, forcing the ester group into a perpendicular orientation. This suggests that the rotational barrier for the ester group is likely low, allowing it to adopt different conformations depending on its environment.

Implications for Drug Design and Development

The conformational flexibility of the ethyl carboxylate group has direct consequences for drug design.

  • Receptor Binding: A molecule with a low barrier to bond rotation can adapt its shape to fit into a binding pocket. Understanding the energy landscape of these rotations allows medicinal chemists to design more rigid analogs that "lock in" the bioactive conformation, potentially increasing potency and selectivity.

  • Physicochemical Properties: The overall shape (conformation) of a molecule affects its properties, such as solubility and crystal packing. A twisted, non-planar conformation can disrupt efficient crystal packing, potentially leading to lower melting points and higher solubility compared to a flat, planar counterpart.

  • Reactivity: The accessibility of the ester's carbonyl group for reaction is dependent on its orientation. A sterically shielded conformation may exhibit different reactivity compared to a more exposed one.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of electronic conjugation, which favors planarity, and steric hindrance, which can induce twisting. While theoretical DFT calculations provide invaluable insight into the molecule's intrinsic conformational preferences, experimental methods like X-ray crystallography reveal the structure adopted in the solid state, which is also influenced by intermolecular forces. For drug discovery professionals, recognizing that this key building block possesses significant conformational flexibility is critical for designing next-generation therapeutics with optimized efficacy and properties.

References

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  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Total Organic Synthesis. (n.d.). Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • Saczewski, F., & Dąbrowska, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593. [Link]

  • Gedikli, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • Al-Amiery, A. A., et al. (2023). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Journal of Chemical Health Risks. [Link]

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  • RSC Publishing. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • ResearchGate. (2024). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline‐4‐Ester Derivatives as Antifungal Agent. [Link]

  • Cabrera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(12). [Link]

  • Bouziane, I., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Center for Biotechnology Information (PMC). [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Retrieved from [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Center for Biotechnology Information (PMC). [Link]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]

  • Sci-Hub. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

  • Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Naoufal, E. J., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(23), 8560. [Link]

  • Althuis, T. H., et al. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry, 22(1), 44-48. [Link]

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An In-depth Technical Guide on the Mechanism of Action of Ethyl 4-chloroquinoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive pharmacological activities.[1][2][3][4] The quinoline scaffold is considered a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5] The versatility of the quinoline ring allows for structural modifications that enable the targeting of various biological pathways, making it a valuable template for the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and, most importantly, the intricate mechanisms of action of Ethyl 4-chloroquinoline-2-carboxylate and its derivatives, tailored for researchers, scientists, and drug development professionals.

This compound itself is a key intermediate in the synthesis of a variety of biologically active molecules.[6] Its structure, featuring a reactive chlorine atom at the C4 position and a carboxylate group at C2, provides a versatile platform for the synthesis of a diverse library of derivatives.[7][8] The biological activities of these derivatives are multifaceted, and their mechanisms of action often involve interactions with specific molecular targets and the modulation of critical cellular pathways.

Primary Biological Activity: Anticancer Effects

A substantial body of research has focused on the anticancer potential of quinoline derivatives, including those derived from this compound.[1][2][9][10] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, such as breast, colon, leukemia, and lung cancer.[2][9][10] The anticancer mechanisms are diverse and often involve a combination of events that ultimately lead to the inhibition of cancer cell growth and proliferation.

Inhibition of Key Enzymes in Cancer Progression

One of the primary mechanisms through which quinoline derivatives exert their anticancer effects is by inhibiting the activity of enzymes that are crucial for cancer cell survival and proliferation.[1][2]

  • Protein Kinases: Many quinoline-based compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, differentiation, and survival.[1] For instance, certain quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[11] Some derivatives also show inhibitory activity against c-Met kinase.[12]

  • Topoisomerases: These enzymes are essential for DNA replication and repair. Quinoline derivatives can interfere with the function of topoisomerases, leading to DNA damage and subsequent cell death.[2]

  • Tubulin Polymerization: Disruption of the microtubule network through the inhibition of tubulin polymerization is another established anticancer mechanism. This interference with the cytoskeleton leads to cell cycle arrest and apoptosis.[2]

  • Lactate Dehydrogenase (LDH): Some ethyl pyrimidine-quinolinecarboxylate derivatives have been designed as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme that plays a crucial role in cancer cell metabolism.[13][14]

  • Cyclooxygenase-2 (COX-2): A group of 4-carboxyl quinoline derivatives have been synthesized as selective inhibitors of COX-2, an enzyme involved in inflammation and cancer progression.[15]

  • Sirtuin 3 (SIRT3): Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[16]

Induction of Cell Cycle Arrest and Apoptosis

A common outcome of the enzymatic inhibition and other cellular insults caused by quinoline derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).[1][11]

  • Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the progression of cancer cells through the cell cycle, typically at the G2/M or G0/G1 phases, preventing their division.[11][17]

  • Apoptosis: Quinoline derivatives can trigger apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins. Morphological changes associated with apoptosis, such as cell shrinkage and chromatin condensation, have been observed in cancer cells treated with these compounds.[11]

DNA Interaction

Some quinoline derivatives have been shown to interact directly with DNA, which can contribute to their cytotoxic effects. This interaction can occur through intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription.[9]

Signaling Pathway Modulation

The anticancer activity of these derivatives is often linked to the modulation of complex signaling pathways.

PI3K_Akt_mTOR_Pathway Quinoline_Derivative Ethyl 4-chloroquinoline-2- carboxylate Derivative PI3K PI3K Quinoline_Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic potential of various quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone hybridsA549 (Lung)1.91[11]
Quinoline-chalcone hybridsK-562 (Leukemia)5.29[11]
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314 - 4.65 µg/cm³[10]
4-carboxyl quinoline derivative (9e)COX-2 Inhibition0.043[15]
4-(2-fluorophenoxy)quinoline deriv. (21c)HT-29 (Colon)0.01[12]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid deriv. (P6)SIRT3 Inhibition7.2[16]

Other Biological Activities

While the primary focus has been on their anticancer properties, derivatives of this compound have also shown promise in other therapeutic areas.

Antimalarial Activity

The quinoline core is famously present in antimalarial drugs like chloroquine.[5][18] The mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme in the malaria parasite's food vacuole. This leads to the accumulation of toxic heme, which ultimately kills the parasite.[18][19] Structure-activity relationship (SAR) studies have been conducted to optimize the antimalarial efficacy of these compounds.[18]

Antimicrobial and Antitubercular Activity

Various quinoline derivatives have demonstrated activity against a range of bacteria and fungi.[2][3] The proposed mechanisms often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.[7] Notably, some quinoline derivatives have been investigated as potential anti-tubercular agents, with one compound showing inhibitory effects on the KatG protein of Mycobacterium tuberculosis.[20]

Antileishmanial Activity

Novel quinoline derivatives have been synthesized and evaluated for their activity against Leishmania species. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and the induction of mitochondrial oxidative stress in the parasite.[21]

Experimental Protocols for Mechanistic Studies

Elucidating the precise mechanism of action of this compound derivatives requires a suite of well-established experimental protocols.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT, SRB Assays) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assays (Annexin V, DAPI/PI) Cytotoxicity->Apoptosis Enzyme Enzyme Inhibition Assays Cytotoxicity->Enzyme Animal_Models Animal Models CellCycle->Animal_Models Apoptosis->Animal_Models Docking Molecular Docking Enzyme->Docking DNA_Binding DNA Interaction Studies

Sources

The Pharmacological Versatility of Ethyl 4-chloroquinoline-2-carboxylate and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features allow for diverse chemical modifications, leading to a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on a particularly intriguing subset of this family: Ethyl 4-chloroquinoline-2-carboxylate and its analogs. The strategic placement of a chlorine atom at the C4 position and an ethyl carboxylate group at the C2 position creates a versatile chemical entity, ripe for exploration in drug discovery. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, grounded in scientific literature and practical insights.

The Quinoline Core: Synthesis and Chemical Reactivity

The synthesis of the quinoline scaffold can be achieved through several classic organic reactions, including the Combes, Conrad-Limpach, and Gould-Jacobs reactions.[1][3] The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization, hydrolysis, and decarboxylation to yield substituted 4-hydroxyquinolines.[3] These intermediates can then be treated with reagents like phosphorous oxychloride to introduce the critical chlorine atom at the 4-position, yielding 4-chloroquinoline derivatives.[3][4]

The presence of the chlorine atom at the C4 position and the ethyl carboxylate at C2 in this compound (CAS: 18436-69-6) are not merely decorative.[5] The chlorine atom is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, leading to the generation of diverse analog libraries. The ester group at C2 can also be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the chemical space for structure-activity relationship (SAR) studies.[[“]][7]

G cluster_synthesis General Synthesis of 4-Chloroquinoline-2-carboxylates Aniline Aniline 4_Hydroxyquinoline 4-Hydroxyquinoline-2-carboxylate Intermediate Aniline->4_Hydroxyquinoline Gould-Jacobs Reaction Malonate_Derivative Diethyl 2-(ethoxymethylene)malonate Malonate_Derivative->4_Hydroxyquinoline Final_Product This compound 4_Hydroxyquinoline->Final_Product Chlorination POCl3 POCl3 POCl3->Final_Product

Caption: Generalized synthetic pathway to this compound.

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

The true value of this compound and its analogs lies in their diverse biological activities. The quinoline core itself is implicated in a range of pharmacological effects, and strategic substitutions can fine-tune this activity towards specific therapeutic targets.

Antimicrobial and Antimalarial Frontiers

The quinoline scaffold is famously associated with antimalarial drugs like chloroquine and quinine.[8][9] These drugs are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite.[8][10][11] The parasite digests hemoglobin, releasing toxic heme, which it normally crystallizes into hemozoin. Quinoline-based drugs are proposed to inhibit this polymerization, leading to a build-up of toxic heme that kills the parasite.[8][9][11]

Derivatives of this compound have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[12][13] The mechanism of action for quinoline-based antibacterials can involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[13] The structural similarity of some quinoline derivatives to fluoroquinolone antibiotics underscores their potential in this area.[13]

Compound/Analog Target Organism Activity (MIC/EC50) Reference
Quinolone-3-carboxylic acid derivativesStaphylococcus aureus, Bacillus cereusMIC: 0.8 µM - 1.61 µM[12]
Quinoline-thiazole derivativesStaphylococcus aureusMIC: 7.81 µg/mL[13]
4-oxo-3-carboxyl quinolonesPlasmodium falciparum (K1 and 3D7 strains)EC50: ~0.25 µM[14]
N-methylbenzofuro[3,2-b]quinoline derivativesVancomycin-resistant E. faeciumMIC: 4 µg/mL[12]
Anticancer Potential: Targeting Proliferation and Survival

The antiproliferative activity of quinoline derivatives against various cancer cell lines is a rapidly growing area of research.[15][16][17] Several mechanisms have been proposed, including the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase, all of which are critical for cancer cell growth and survival.[15]

For instance, quinoline-2-carboxylic acid has demonstrated significant growth inhibition against mammary (MCF7) and cervical (HeLa) cancer cell lines.[18] The modification of the quinoline scaffold with carboxamide linkages has been shown to be an effective strategy for enhancing anticancer potency.[15]

G Quinoline_Analog Quinoline-based Anticancer Agent Topoisomerase Topoisomerase Inhibition Quinoline_Analog->Topoisomerase Protein_Kinase Protein Kinase Inhibition Quinoline_Analog->Protein_Kinase DHODH DHODH Inhibition Quinoline_Analog->DHODH Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Protein_Kinase->Apoptosis DHODH->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Potential mechanisms of anticancer activity for quinoline derivatives.

Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Quinoline-2-carboxylic acid and its derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties.[19] Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[19] Inhibition of NF-κB can lead to a downstream reduction in the production of pro-inflammatory mediators.

Experimental studies have shown that certain quinoline carboxamide derivatives exhibit significant anti-inflammatory and analgesic activities in animal models.[[“]][7][20]

Compound/Analog Assay/Model Observed Effect Reference
Quinoline-2-carboxylic acid derivativesLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities[18]
2-phenyl quinoline carboxamidesCarrageenan-induced paw edema in ratsSignificant anti-inflammatory activity[20]
Quinoline-2-carboxylic acid amides and estersAnimal models of inflammationAnti-inflammatory and analgesic activity[[“]][7]

Experimental Protocols: A Guide to In Vitro Evaluation

To aid researchers in the preliminary assessment of novel this compound analogs, this section provides standardized, step-by-step protocols for key in vitro assays.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Directions and Concluding Remarks

The evidence presented in this guide strongly suggests that this compound and its analogs represent a valuable and versatile scaffold for the development of novel therapeutic agents. Their demonstrated activities across antimicrobial, anticancer, and anti-inflammatory domains highlight their significant potential.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline core at various positions will be crucial to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for rational drug design.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

References

  • Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.). Retrieved from [Link]

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2003). PubMed. Retrieved from [Link]

  • Kekre, K., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Retrieved from [Link]

  • Ross, J. D. C., & Adams, P. A. (1996). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (2013). Semantic Scholar. Retrieved from [Link]

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (n.d.). Allied Academies. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. Retrieved from [Link]

  • Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved from [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2016). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). ResearchGate. Retrieved from [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2018). PMC - NIH. Retrieved from [Link]

  • 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2011). PMC - NIH. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI. Retrieved from [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (1985). PubMed. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved from [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (2021). Springer. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-chloroquinoline-2-carboxylate (CAS No. 18436-69-6), a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind the spectroscopic characteristics, providing a framework for the structural elucidation and quality assessment of this important quinoline derivative.

Introduction

This compound, with the molecular formula C₁₂H₁₀ClNO₂, is a heterocyclic compound belonging to the quinoline class.[1][2] Quinolines are a prominent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The presence of a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its NMR, IR, and MS spectra.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound features a bicyclic aromatic quinoline ring system, an ethyl ester functional group, and a chlorine substituent.

G cluster_0 Synthesis Workflow Start Start Reactants Ethyl 4-hydroxyquinoline-2-carboxylate + POCl3 Start->Reactants Reaction Reflux (2-4h) Reactants->Reaction Workup Quench with ice, Neutralize with NaHCO3 Reaction->Workup Extraction Extract with Dichloromethane Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product G cluster_1 Mass Spectrometry Fragmentation M+ [M]+. m/z 235/237 Fragment1 [M - OCH2CH3]+ m/z 190/192 M+->Fragment1 - OCH2CH3 Fragment2 [M - COOCH2CH3]+ m/z 162/164 M+->Fragment2 - COOCH2CH3 Fragment3 [Quinoline Fragment]+ m/z 127 Fragment2->Fragment3 - Cl

Sources

An In-Depth Technical Guide to Ethyl 4-chloroquinoline-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These nitrogen-containing heterocyclic aromatic molecules are integral to numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[1][2] Within this vital class of compounds, Ethyl 4-chloroquinoline-2-carboxylate emerges as a key synthetic intermediate, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of the chloro group at the 4-position and the ethyl carboxylate at the 2-position provides reactive handles for extensive chemical modification.

This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, its reactivity profile, and its applications as a precursor in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in research and development.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[3][4]
CAS Number 18436-69-6[3][5][6]
Molecular Formula C₁₂H₁₀ClNO₂[3][5][6]
Molecular Weight 235.67 g/mol [5][6]
Canonical SMILES CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl[3]
InChI Key POWYXUDTZJAGFL-UHFFFAOYSA-N[3][5]
Synonyms 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester; Ethyl 4-chloro-2-quinolinecarboxylate; Quinaldic acid, 4-chloro-, ethyl ester[5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 357.5 °C at 760 mmHg[3][5][6]
Density 1.286 g/cm³[5][6]
Flash Point 170 °C[5][6]
Refractive Index 1.609[3][5][6]
Polar Surface Area 39.19 Ų[3]
LogP 3.35[3]

Synthesis of this compound: A Mechanistic Approach

The construction of the quinoline core of this compound is efficiently achieved through a modified Gould-Jacobs reaction, a powerful method for preparing 4-hydroxyquinoline derivatives.[3][5][7] This is followed by a chlorination step to install the reactive chloro group at the 4-position.

The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a thermal cyclization process that begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester.[7][8] The subsequent high-temperature cyclization forms the 4-hydroxyquinoline ring system.[5][7]

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Attack DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization 4-Hydroxyquinoline-3-carboxylate (Keto-Enol Tautomer) Intermediate->Cyclization Heat (>250°C) 6π Electrocyclization FinalProduct This compound Cyclization->FinalProduct POCl₃

Caption: Generalized workflow for the synthesis of 4-chloroquinoline esters via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of the precursor, Ethyl 4-hydroxyquinoline-2-carboxylate, followed by its conversion to the final product.

Part A: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).

    • Rationale: A slight excess of DEEM ensures the complete consumption of the aniline starting material. The reaction is often performed neat or in a high-boiling solvent like diphenyl ether to achieve the necessary temperatures for cyclization.[9]

  • Condensation: Heat the mixture to 100-130 °C for 1-2 hours.

    • Rationale: This temperature is sufficient to drive the initial condensation reaction, where the aniline nitrogen performs a nucleophilic attack on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[5] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Increase the temperature to approximately 250 °C and maintain for 30-60 minutes.

    • Rationale: This high temperature provides the activation energy required for the key 6-electron electrocyclization of the intermediate, which forms the quinoline ring.[5] The product, Ethyl 4-hydroxyquinoline-2-carboxylate, will precipitate from the hot solution upon cooling.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The solidified product is then triturated with a suitable solvent like hexane or ether to remove the high-boiling solvent, followed by filtration. The crude product can be purified by recrystallization from ethanol or a similar solvent.

Part B: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend the dried Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents).

    • Rationale: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. An excess is used to ensure the reaction goes to completion. This reaction is highly exothermic and releases HCl gas, necessitating careful handling in a well-ventilated fume hood.

  • Chlorination: Gently reflux the mixture for 2-4 hours.

    • Rationale: The hydroxyl group at the 4-position is converted to a chloro group via nucleophilic substitution. The reaction mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

  • Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This process is highly exothermic and must be done with caution. The acidic aqueous solution is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Purification: The crude solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the chloro substituent at the 4-position. This position is highly activated towards nucleophilic aromatic substitution (SₙAr) reactions.[10][11]

The electron-withdrawing nature of the quinoline nitrogen atom and the carboxylate group enhances the electrophilicity of the C4 carbon, making it susceptible to attack by a wide range of nucleophiles. This high reactivity makes this compound a valuable building block for introducing diverse functionalities at this position.

Reactivity cluster_nucleophiles Nucleophilic Aromatic Substitution (SₙAr) Start This compound Amine Amines (R-NH₂) → 4-Aminoquinolines Start->Amine Thiol Thiols (R-SH) → 4-Thioquinolines Start->Thiol Alkoxide Alkoxides (R-O⁻) → 4-Alkoxyquinolines Start->Alkoxide

Sources

A Technical Guide to the Discovery and Synthesis of Quinoline-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in natural alkaloids and a wide array of biologically active compounds.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have since been the focus of intensive research due to their broad spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antimalarial activities.[1][2][3] Among the vast family of quinoline derivatives, quinoline-2-carboxylates stand out as a particularly important subclass.[4][5] These compounds not only exhibit significant biological activities themselves but also serve as crucial precursors for more complex, biologically active molecules and as versatile ligands in metal-catalyzed reactions.[4][5]

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of quinoline-2-carboxylates. It is designed for researchers, scientists, and drug development professionals, offering a blend of historical context, mechanistic insights, and practical, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each described method is presented as a self-validating system.

I. Foundational Synthetic Strategies: The Classical Era

The late 19th century witnessed the birth of several named reactions that laid the groundwork for quinoline synthesis. While not all directly yield quinoline-2-carboxylates, they are fundamental to understanding the evolution of synthetic strategies and the logic of quinoline ring formation.

The Doebner-von Miller Reaction: A Versatile Approach

One of the earliest and most versatile methods for quinoline synthesis is the Doebner-von Miller reaction.[1][6] This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under strong acidic conditions.[1][7] While powerful, a significant challenge is the propensity of the α,β-unsaturated starting material to polymerize under these harsh conditions, often leading to the formation of tar and low yields of the desired product.[8]

Causality of Experimental Choices: The use of strong acids, such as sulfuric acid or hydrochloric acid, is crucial for catalyzing both the initial Michael addition of the aniline to the unsaturated carbonyl compound and the subsequent cyclization and dehydration steps that form the quinoline ring. The oxidizing agent, often nitrobenzene, is necessary to aromatize the dihydroquinoline intermediate to the final quinoline product.[1][9]

The Friedländer Annulation: A Direct and High-Yielding Method

The Friedländer synthesis offers a more direct route to polysubstituted quinolines, including quinoline-2-carboxylates.[6] This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as an α-ketoester.[2][6][10]

Expert Insight: The primary limitation of the Friedländer synthesis is the availability of the requisite substituted 2-aminoaryl carbonyl starting materials.[6] However, when these precursors are accessible, this method is often preferred due to its straightforward nature and generally high yields.

The Pfitzinger Reaction: Access to Quinoline-4-Carboxylic Acids

While the focus of this guide is on quinoline-2-carboxylates, the Pfitzinger reaction is noteworthy as it provides a direct route to quinoline-4-carboxylic acids.[1][10][11] This reaction involves the condensation of isatin with a carbonyl compound in the presence of a strong base.[1][10] A variation of this reaction has been used to synthesize 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent SIRT3 inhibitors.[12]

II. Modern Synthetic Methodologies: Precision and Efficiency

Building upon the classical foundations, modern organic synthesis has introduced a plethora of more sophisticated and efficient methods for constructing the quinoline-2-carboxylate scaffold. These approaches often utilize transition-metal catalysis and novel reaction pathways to achieve greater control over regioselectivity and functional group tolerance under milder conditions.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinoline-2-carboxylates are no exception. These methods often involve C-H activation and annulation strategies, providing novel and efficient synthetic routes.[6][13]

  • Rhodium-Catalyzed Ortho-C–H Activation: Sudalai and colleagues developed a rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters to regioselectively synthesize quinoline carboxylates.[14] This method utilizes formic acid as a C1 synthon and copper(II) as the terminal oxidant.[14]

  • Copper-Catalyzed Intermolecular Addition: Huang and coworkers described a Cu(OTf)2-catalyzed synthesis of quinoline-2-carboxylates via the intermolecular addition of an alkyne onto an imine, followed by intermolecular ring closure.[15] This reaction proceeds efficiently at room temperature.[15]

Trustworthiness of Protocols: A key advantage of many modern catalytic methods is their high degree of predictability and reproducibility. The well-defined nature of the catalytic cycles often leads to cleaner reactions with fewer side products compared to classical methods that rely on harsh, less selective reagents.

One-Pot and Multicomponent Reactions

The principles of green chemistry have driven the development of one-pot and multicomponent reactions that enhance efficiency by minimizing purification steps and waste generation.

A notable example is the one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes.[4][5] This protocol utilizes a solid-supported base, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and demonstrates broad substrate scope, allowing for the synthesis of a variety of functionalized quinoline-2-carboxylates in good overall yields.[4][5]

III. Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key synthetic routes to quinoline-2-carboxylates, along with a comparative summary of their features.

Table 1: Comparison of Key Synthetic Methodologies for Quinoline-2-Carboxylates
MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Doebner-von Miller Reaction Anilines, α,β-unsaturated carbonyl compoundsAcid-catalyzed condensation and cyclization.Versatile for a range of substituted quinolines.Often requires harsh acidic conditions and can lead to side products.[6]
Friedländer Annulation 2-Aminoaryl aldehydes or ketones, compounds with an active methylene groupAcid or base-catalyzed condensation and cyclization.[6]A straightforward and high-yielding method for polysubstituted quinolines.[6]The availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.[6]
Combes Quinoline Synthesis Anilines, β-diketonesAcid-catalyzed condensation to form an enamine intermediate, followed by cyclization.[2][6]Good for the synthesis of 2,4-disubstituted quinolines.[2][6]Requires specific β-diketone starting materials.[6]
Transition-Metal Catalyzed Synthesis Various starting materials depending on the specific reactionOften involves C-H activation and annulation strategies.[6]Can offer novel disconnections and milder reaction conditions.May require expensive and/or toxic metal catalysts.[6]
One-Pot Synthesis from β-Nitroacrylates β-Nitroacrylates, 2-aminobenzaldehydesHeterogeneous base-catalyzed one-pot protocol.[4]Milder reaction conditions, good functional group tolerance.[5]Requires the synthesis of β-nitroacrylate starting materials.[6]
Detailed Experimental Protocol: Friedländer Synthesis of Ethyl 4-Phenylquinoline-2-carboxylate

This protocol is a representative example of the Friedländer annulation for the synthesis of a quinoline-2-carboxylate.

Step 1: Reaction Setup To a solution of 2-aminobenzophenone (1.0 equivalent) in ethanol, add ethyl benzoylacetate (1.1 equivalents) and a catalytic amount of potassium hydroxide.

Step 2: Reflux Reflux the reaction mixture for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Workup After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

Step 4: Purification Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography to obtain the desired ethyl 4-phenylquinoline-2-carboxylate.[6]

Visualizing the Friedländer Annulation Workflow

Friedlander_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminobenzophenone 2-Aminobenzophenone Mix_in_Ethanol Mix in Ethanol 2-Aminobenzophenone->Mix_in_Ethanol Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Mix_in_Ethanol KOH (cat.) KOH (cat.) KOH (cat.)->Mix_in_Ethanol Reflux_3h Reflux (3h) Mix_in_Ethanol->Reflux_3h TLC_Monitoring Monitor by TLC Reflux_3h->TLC_Monitoring Solvent_Removal Solvent Removal TLC_Monitoring->Solvent_Removal Reaction Complete Partition Partition (Water/EtOAc) Solvent_Removal->Partition Purification Column Chromatography Partition->Purification Final_Product Ethyl 4-Phenylquinoline-2-carboxylate Purification->Final_Product

Caption: Experimental workflow for the Friedländer synthesis.

IV. Mechanistic Insights

A deep understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Mechanism of the Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[7] A generally accepted pathway involves the following key steps:

  • Michael Addition: The reaction initiates with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack of the aniline ring onto the carbonyl carbon, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product.

Visualizing the Doebner-von Miller Mechanism

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline_Product Quinoline Product Dihydroquinoline->Quinoline_Product Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction.

V. Applications in Drug Discovery and Beyond

The quinoline-2-carboxylate moiety is a privileged scaffold in drug discovery, appearing in a number of compounds with diverse therapeutic applications.

  • Antimalarial Agents: Several potent antimalarial drugs are based on the quinoline core structure.[11][16]

  • NMDA Receptor Antagonists: Quinoline-2-carboxylic acid derivatives have been identified as potent antagonists of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, with potential applications in treating neurological disorders.[17][18]

  • Anticancer and Anti-inflammatory Agents: Certain quinoline-related carboxylic acid derivatives have shown promising antiproliferative, antioxidative, and anti-inflammatory properties.[19]

Conclusion

The journey of discovering and synthesizing quinoline-2-carboxylates spans from classical, century-old named reactions to the forefront of modern catalytic methodologies. This guide has traversed this landscape, providing a technical and logical framework for understanding and applying these synthetic strategies. The choice of a particular synthetic route will invariably depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying principles and the practical nuances of each method, researchers can make informed decisions to efficiently access this important class of compounds for their research and development endeavors.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Shah, Q., Hussain, Z., Khan, B. A., Jacobson, K. A., & Iqbal, J. (2022).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • A Comparative Guide to the Synthesis of Quinoline-2-Carboxyl
  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). MDPI.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025).
  • Quinoline. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link].

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC.
  • Barton, V., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. (2002).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2018). The Journal of Organic Chemistry.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • 2-Carboxytetrahydroquinolines. Conformational and Stereochemical Requirements for Antagonism of the Glycine Site on the NMDA Receptor. (1993). PubMed.
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  • Preparation and Properties of Quinoline. (n.d.).
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.

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The Gould-Jacobs Reaction: A Technical Guide to Starting Materials for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antibacterial, antimalarial, and anticancer agents. Among the classical methods for constructing this privileged heterocycle, the Gould-Jacobs reaction, first reported in 1939, remains a highly relevant and versatile strategy for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2] This in-depth guide provides a technical overview of the critical starting materials for this reaction, offering field-proven insights into their selection, scope, and impact on reaction outcomes. We will delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to effectively harness this powerful synthetic tool.

Core Principles of the Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with a malonic acid derivative, typically an alkoxymethylenemalonate ester.[1] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis (saponification) of the resulting ester and decarboxylation yields the final 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its 4-quinolone form.

The overall transformation can be visualized as follows:

Gould_Jacobs_Workflow Aniline Aniline Derivative Intermediate Anilinomethylene malonate Intermediate Aniline->Intermediate Condensation Malonate Malonic Acid Derivative (e.g., DEEMM) Malonate->Intermediate Cyclized 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized Thermal Cyclization (>250 °C) Saponified Quinoline-3-carboxylic acid Cyclized->Saponified Saponification (e.g., NaOH) Final 4-Hydroxyquinoline (4-Quinolone) Saponified->Final Decarboxylation (Heat)

Caption: General workflow of the Gould-Jacobs reaction.

Part 1: The Aniline Component - Scope, Limitations, and Regioselectivity

The choice of the aniline starting material is a critical determinant of the success and outcome of the Gould-Jacobs reaction. The electronic and steric properties of substituents on the aniline ring significantly influence reactivity and, in the case of asymmetrically substituted anilines, the regioselectivity of the cyclization step.

Electronic Effects of Aniline Substituents

The nucleophilicity of the aniline nitrogen is paramount for the initial condensation step. Consequently, the presence of electron-donating groups (EDGs) on the aromatic ring generally enhances the reaction rate and yield. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aniline, often leading to sluggish reactions and lower yields.[3]

Substituent TypePositionEffect on ReactivityTypical Yields
Electron-Donating (e.g., -CH₃, -OCH₃) metaFavorableGood to Excellent
paraFavorableGood
orthoSteric hindrance may reduce yieldModerate to Good
Electron-Withdrawing (e.g., -Cl, -CF₃) metaUnfavorableLow to Moderate
paraUnfavorableLow to Moderate
Strongly Deactivating (e.g., -NO₂) AnyVery UnfavorableOften fails

Note: Yields are generalized and highly dependent on specific reaction conditions.

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

Regioselectivity in Asymmetrically Substituted Anilines

When an asymmetrically substituted aniline is used, the thermal cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers.[4][5] The regioselectivity is governed by a combination of steric and electronic factors.

Regioselectivity cluster_start Substituted Anilinomethylene malonate cluster_products Potential Quinoline Products Aniline_Intermediate R-Aniline Intermediate Product_A Product A (Cyclization at C2) Aniline_Intermediate->Product_A Sterically less hindered Electronically favored Product_B Product B (Cyclization at C6) Aniline_Intermediate->Product_B Sterically more hindered Electronically disfavored

Caption: Regioselectivity in the Gould-Jacobs cyclization.

Generally, cyclization is favored at the less sterically hindered ortho position. For instance, in the case of 3-methylaniline, cyclization predominantly occurs at the C2 position to yield 7-methyl-4-hydroxyquinoline, avoiding the more sterically crowded C6 position adjacent to the methyl group. Electronic factors also play a crucial role; cyclization is favored at the ortho position with higher electron density.

Part 2: The Malonic Acid Derivative - The Workhorse and Its Alternatives

The second key starting material in the Gould-Jacobs synthesis is a malonic acid derivative that serves as the three-carbon unit required to construct the pyridine ring of the quinoline system.

Diethyl Ethoxymethylenemalonate (DEEMM): The Standard Reagent

Diethyl 2-(ethoxymethylidene)malonate (DEEMM) is the most commonly employed malonic acid derivative in the Gould-Jacobs reaction.[6] Its electrophilic double bond readily undergoes a Michael-type addition with the aniline nucleophile, followed by the elimination of ethanol to form the key anilinomethylene malonate intermediate.[7]

Alternative Malonic Acid Derivatives

While DEEMM is the workhorse, other malonic acid derivatives can also be utilized, including:

  • Acylmalonic esters: These can be used in place of alkoxymethylenemalonates.[1]

  • Other alkoxymethylenemalonates: Esters with different alkyl groups (e.g., dimethyl, dibenzyl) can be used, which may be advantageous in specific applications where selective deprotection is desired.

The choice of the malonic ester derivative can influence reaction conditions and the final product structure, particularly the substituent at the 3-position of the quinoline ring prior to hydrolysis and decarboxylation.

Part 3: Experimental Protocols - From Classical to Modern Approaches

The successful execution of the Gould-Jacobs reaction hinges on careful control of reaction conditions, particularly temperature. Both classical thermal methods and modern microwave-assisted protocols are widely used.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines

This traditional approach utilizes a high-boiling inert solvent to achieve the high temperatures required for the cyclization step.

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilinomethylene malonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • Dissolve the anilinomethylene malonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether or Dowtherm A (typically 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product will often precipitate.

  • Addition of a non-polar solvent like cyclohexane or hexane can further facilitate precipitation.

  • Collect the solid product by filtration and wash with a low-boiling solvent to remove the high-boiling point solvent.

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Microwave irradiation offers a significant improvement in reaction times and often in yields by enabling rapid and efficient heating to the high temperatures required for cyclization.[8][9]

Materials:

  • Aniline or substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

Procedure:

  • In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[7] The excess DEEMM can serve as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (typically 5-20 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum.

Comparative Data for Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate: [7]

EntryTemperature (°C)Time (min)Isolated Yield (%)
125051
2300537
3250204
43002028
5300547

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. However, prolonged reaction times at very high temperatures can lead to product degradation.[7] A systematic optimization of temperature and time is therefore essential for achieving the best results with a specific substrate.

Conclusion: A Versatile and Enduring Synthetic Strategy

The Gould-Jacobs reaction remains a powerful and reliable method for the synthesis of 4-hydroxyquinolines, a key scaffold in drug discovery and development. A thorough understanding of the starting materials—the aniline and the malonic acid derivative—is fundamental to controlling the reaction's outcome. By carefully considering the electronic and steric properties of the aniline substituents, researchers can predict and influence reactivity and regioselectivity. While classical thermal methods are robust, modern microwave-assisted protocols offer significant advantages in terms of reaction time and efficiency. This guide provides the foundational knowledge and practical protocols for scientists to confidently and effectively apply the Gould-Jacobs reaction in their synthetic endeavors.

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 163. [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • Gould–Jacobs reaction. In Wikipedia. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2023). MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2023). Repository of the Academy's Library. [Link]

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  • Gould Jacobs Reaction on microwave. (n.d.). Scribd. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. [Link]

  • Gould–Jacobs reaction. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). International Journal of Organic Chemistry, 3(1), 1-8. [Link]

  • General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate. [Link]

  • Regioselectivity of the Gould–Jacobs Reaction. (2025). ResearchGate. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. [Link]

  • Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. (2022). Angewandte Chemie International Edition, 62(1). [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • High B.P. solvents? (2009). ScienceMadness Discussion Board. [Link]

  • A solvent-free Jacobs–Gould reaction. (2025). ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364–21389. [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. (2025). ResearchGate. [Link]

  • Malonic Ester Synthesis. (n.d.). OpenOChem Learn. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). PatSnap Eureka. [Link]

  • Describe the differences between the ester and acid in the Malonic ester synthesis. (n.d.). StudySmarter US. [Link]

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Methodological & Application

Protocol for the synthesis of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 4-chloroquinoline-2-carboxylate

Topic: Protocol for the Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry. The synthesis begins with the cyclization of an aniline precursor with diethyl oxaloacetate to form the intermediate, Ethyl 4-hydroxyquinoline-2-carboxylate. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, critical safety precautions, and detailed, step-by-step instructions for synthesis, purification, and characterization to ensure reproducibility and high-yield outcomes.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Specifically, quinoline-2-carboxylates are crucial precursors for biologically active molecules and serve as valuable ligands in metal-catalyzed reactions.[1][2] this compound is a particularly versatile intermediate, enabling nucleophilic substitution at the 4-position, which is a common strategy in the synthesis of chloroquine analogues and other targeted therapeutics.[3][4]

The synthetic route detailed herein is a robust and widely applicable method, proceeding through the well-established Gould-Jacobs reaction framework for the initial ring formation, followed by a standard chlorination of the resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[5][6][7]

Overall Synthetic Pathway

The synthesis is performed in two primary stages:

  • Cyclocondensation: Formation of the 4-hydroxyquinoline ring system.

  • Chlorination: Conversion of the hydroxyl group to a chloro group.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Aniline Aniline Intermediate Ethyl 4-hydroxyquinoline-2-carboxylate Aniline->Intermediate Thermal Cyclization Diethyl Oxaloacetate Diethyl Oxaloacetate Diethyl Oxaloacetate->Intermediate Final_Product This compound Intermediate->Final_Product Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Final_Product

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

Principle and Mechanism

This step employs a reaction analogous to the Gould-Jacobs reaction, which is a cornerstone for quinoline synthesis.[5][8] The process begins with the condensation of aniline and diethyl oxaloacetate. The resulting enamine intermediate undergoes a high-temperature thermal cyclization, followed by elimination, to form the stable aromatic quinoline ring system.[3] Heating is critical to overcome the activation energy for the 6-electron electrocyclization.[9] High-boiling solvents like diphenyl ether are often used to achieve the necessary temperatures, though other methods exist.[10]

Materials and Equipment
Reagents & SolventsEquipment
AnilineRound-bottom flask (250 mL)
Diethyl oxaloacetateReflux condenser
Diphenyl ether (solvent)Heating mantle with temperature control
Ethanol (for washing)Magnetic stirrer and stir bar
Buchner funnel and filter paper
Vacuum flask
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 eq) and diethyl oxaloacetate (1.1 eq) in diphenyl ether (5-10 mL per gram of aniline).

  • Initial Condensation: Heat the mixture gently to approximately 130-150 °C for 1-2 hours. This allows for the initial condensation reaction and the removal of water and ethanol byproducts.

  • Thermal Cyclization: Increase the temperature of the reaction mixture to reflux (approx. 250-260 °C) and maintain for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Allow the reaction mixture to cool to room temperature. As it cools, the product, Ethyl 4-hydroxyquinoline-2-carboxylate, will precipitate out of the diphenyl ether.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with ethanol to remove residual diphenyl ether.

  • Drying: Dry the purified solid in a vacuum oven. The product is typically obtained as an off-white or pale yellow solid.

Part 2: Synthesis of this compound

Principle and Mechanism

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard nucleophilic substitution reaction on the protonated hydroxyl group (or more accurately, the carbonyl oxygen of the tautomeric 4-quinolone). Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this transformation.[3][4] The mechanism involves the activation of the carbonyl oxygen by POCl₃, making it an excellent leaving group. A chloride ion, generated from the POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the activated oxygen to form the 4-chloro derivative.

Critical Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly hazardous substance that requires careful handling in a certified chemical fume hood.

  • Corrosivity: It is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[11] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or Teflon).[12][13]

  • Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[14] Ensure all glassware is scrupulously dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Toxicity: Inhalation of fumes can be fatal and may cause pulmonary edema, with symptoms being delayed.[11] Ensure adequate ventilation and have an emergency eyewash station and safety shower immediately accessible.[14][15]

  • Quenching: The reaction must be quenched carefully by slowly pouring the reaction mixture onto crushed ice, never by adding water to the mixture.[16]

Materials and Equipment
Reagents & SolventsEquipment
Ethyl 4-hydroxyquinoline-2-carboxylateRound-bottom flask (100 mL)
Phosphorus oxychloride (POCl₃)Reflux condenser with drying tube
Dichloromethane (DCM, optional solvent)Heating mantle
Crushed iceMagnetic stirrer and stir bar
Saturated sodium bicarbonate solutionLarge beaker (for quenching)
Ethyl acetate (for extraction)Separatory funnel
Anhydrous sodium sulfateBuchner funnel and filter paper
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a dry 100 mL round-bottom flask under a fume hood, place the Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 eq) obtained from Part 1.

  • Reagent Addition: Carefully and slowly add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction can be run neat or with a dry, inert solvent like dichloromethane.

  • Reaction: Attach a reflux condenser fitted with a calcium chloride or silica gel drying tube. Heat the mixture to reflux (approx. 110 °C if neat) with stirring for 2-4 hours. Monitor the reaction's completion via TLC.

  • Workup - Quenching (Critical Step): After cooling the reaction mixture to room temperature, carefully and slowly pour it into a large beaker containing a vigorously stirred mixture of crushed ice. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid.

Experimental Workflow Diagram

G cluster_step1 Part 1: Intermediate Synthesis cluster_step2 Part 2: Final Product Synthesis A1 Combine Aniline & Diethyl Oxaloacetate in Solvent A2 Heat to 130-150°C (Condensation) A1->A2 A3 Heat to Reflux (250-260°C) (Cyclization) A2->A3 A4 Cool to Room Temperature A3->A4 A5 Filter Precipitate A4->A5 A6 Wash with Ethanol A5->A6 A7 Dry Intermediate A6->A7 B1 Combine Intermediate & POCl₃ A7->B1 Use in next step B2 Heat to Reflux (110°C) B1->B2 B3 Cool to Room Temperature B2->B3 B4 Quench on Crushed Ice (Caution!) B3->B4 B5 Neutralize with NaHCO₃ B4->B5 B6 Extract with Ethyl Acetate B5->B6 B7 Dry & Concentrate B6->B7 B8 Recrystallize Final Product B7->B8

Caption: Detailed experimental workflow for the two-part synthesis.

Data Summary

StepReactant 1Reactant 2Key Reagent / SolventTemp. (°C)Time (h)Typical Yield
1Aniline (1.0 eq)Diethyl oxaloacetate (1.1 eq)Diphenyl Ether250-2600.5-160-75%
2Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 eq)-POCl₃ (5-10 eq)~1102-470-85%

Conclusion

This two-step protocol provides an efficient and reliable method for the synthesis of this compound. The procedure leverages a classical Gould-Jacobs type cyclization followed by a robust chlorination reaction. By adhering to the detailed steps and, most importantly, the stringent safety precautions outlined for handling phosphorus oxychloride, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • M. G. M. Reddy, K. S. K. Reddy, P. K. Dubey, and C. V. N. Rao, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, vol. 44, no. 1, pp. 180-184, Jan. 2005.

  • Wikipedia, "Gould–Jacobs reaction," Wikimedia Foundation, last edited 15 January 2024.

  • BenchChem, "A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates," BenchChem, 2025.

  • A. Palmieri et al., "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions," Molecules, vol. 21, no. 6, p. 787, Jun. 2016.

  • BenchChem, "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis," BenchChem, 2025.

  • BenchChem, "Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols," BenchChem, 2025.

  • A. K. S. K. Jean-Pierre, M. A. T. S. E. W. T. G. Leo, and M. A. T. S. E. W. T. G. Leo, "Quinolin-4-ones: Methods of Synthesis and Application in Medicine," Molecules, vol. 26, no. 1, p. 11, Jan. 2021.

  • NOAA, "PHOSPHORUS OXYCHLORIDE - Report," CAMEO Chemicals, Accessed Jan. 2026.

  • R. Kumar, S. Kumar, and S. Singh, "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW," IIP Series, 2020.

  • A. Palmieri et al., "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions," PubMed, Jun. 2016.

  • ResearchGate, "Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4," ResearchGate, Accessed Jan. 2026.

  • M. G. de la Cruz-Cordero et al., "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent," Molecules, vol. 20, no. 11, pp. 20114-20126, Nov. 2015.

  • Thermo Fisher Scientific, "Phosphorus oxychloride - SAFETY DATA SHEET," Fisher Scientific, Dec. 2025.

  • S. Singh, R. M. G. E. D. Singh, and S. Singh, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2017.

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  • I. K. Mohammed and E. F. Mousa, "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation," Advanced Journal of Chemistry, Section A, vol. 8, no. 1, pp. 158-166, 2025.

  • Air Liquide, "Phosphorus Oxychloride," Air Liquide Malaysia, Accessed Jan. 2026.

  • S. D. Jadhav and M. B. Deshmukh, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, vol. 9, no. 6, pp. 317-321, Dec. 2021.

  • S. D. Jadhav and M. B. Deshmukh, "Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent," International Journal of Chemical Studies, vol. 4, no. 6, pp. 10-13, Dec. 2016.

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Using Ethyl 4-chloroquinoline-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 4-chloroquinoline-2-carboxylate in Medicinal Chemistry

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of compounds with a broad spectrum of biological activities.[1][2][3] This nitrogen-containing heterocyclic system is central to the development of antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2] Among the myriad of quinoline derivatives, this compound (E4QC) stands out as an exceptionally versatile and valuable building block for drug discovery professionals.

This guide provides an in-depth exploration of E4QC, detailing its reactivity, synthetic utility, and strategic application in the generation of novel therapeutic agents. We will move from the fundamental properties and synthesis of the scaffold to detailed protocols for its key transformations and case studies of its application in modern medicinal chemistry.

Core Properties and Synthesis of the Scaffold

This compound is a bifunctional molecule whose utility stems from two key reactive sites: the highly activated chloro-substituent at the C4 position and the readily modifiable ester group at the C2 position. This dual reactivity allows for sequential, controlled modifications, enabling the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18436-69-6[4][5]
Molecular Formula C₁₂H₁₀ClNO₂[4][5]
Molecular Weight 235.67 g/mol [4][5]
Appearance Off-white to yellow crystalline solid
Boiling Point 357.5 °C at 760 mmHg[4][5]
Polar Surface Area 39.19 Ų[4]
XLogP3 3.1-3.35[4][5]

The synthesis of E4QC typically begins with a substituted aniline and proceeds via the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate.[2][6] This precursor is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the target compound. This classical route is robust and provides access to a wide range of substituted analogs.

cluster_synthesis Typical Synthesis Pathway for E4QC Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Gould-Jacobs Reaction Malonate Diethyl Malonate Derivative Malonate->Intermediate Hydroxyquinoline Ethyl 4-hydroxyquinoline- 2-carboxylate Intermediate->Hydroxyquinoline Thermal Cyclization E4QC Ethyl 4-chloroquinoline- 2-carboxylate Hydroxyquinoline->E4QC Chlorination (e.g., POCl₃)

Caption: General synthetic route to this compound.

Strategic Transformations: The Key to Molecular Diversity

The true power of E4QC lies in its predictable and selective reactivity, allowing chemists to strategically introduce new functionalities. The two primary avenues for diversification are nucleophilic aromatic substitution at the C4 position and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_) at the C4-Position

Expert Insight: The C4 position of the quinoline ring is highly electron-deficient, a consequence of the inductive electron-withdrawing effect of the ring nitrogen. This inherent electronic property makes the C4-chloro group an excellent leaving group for nucleophilic aromatic substitution (SNA_r_). The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex, whose stability is the driving force for the reaction.[7] This is the most common and powerful transformation performed with this scaffold.

This reaction allows for the direct installation of a wide array of nucleophiles, including:

  • Nitrogen Nucleophiles: Primary and secondary amines are readily coupled to form 4-aminoquinoline derivatives. This class is famously represented by antimalarial drugs like chloroquine and is a cornerstone of many drug discovery programs.[8][9][10]

  • Oxygen Nucleophiles: Alcohols and phenols can be used to generate 4-alkoxy and 4-aryloxy quinolines.

  • Sulfur Nucleophiles: Thiols are excellent nucleophiles for this reaction, producing 4-thioalkylquinoline derivatives, which have shown promise as anticancer agents.[11][12]

cluster_workflow SNA_r_ Experimental Workflow Start Dissolve E4QC & Nucleophile in suitable solvent (e.g., Pyridine, DMF) Heat Heat reaction mixture (Reflux or specified temp) Start->Heat Monitor Monitor reaction progress (TLC) Heat->Monitor Workup Quench & Precipitate (e.g., pour into ice/acid) Monitor->Workup Isolate Isolate crude product (Filtration) Workup->Isolate Purify Purify product (Recrystallization or Chromatography) Isolate->Purify End Characterized pure product Purify->End

Caption: A typical experimental workflow for SNA_r_ reactions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative amination of E4QC.

Materials:

  • This compound (E4QC) (1.0 eq)

  • Desired amine (primary or secondary) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, or Pyridine)

  • Optional: Base (e.g., K₂CO₃, Et₃N) if coupling an amine salt

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Ice, water, and appropriate workup solvents (e.g., ethyl acetate)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add E4QC (1.0 eq).

  • Reagent Addition: Add the anhydrous solvent to dissolve the starting material. Add the amine (1.1 - 1.5 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 eq).

  • Reaction: Heat the mixture to reflux (or a specified temperature, typically 80-140 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material (E4QC) is consumed. This can take anywhere from 4 to 24 hours.[8][13]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice water to precipitate the product.[12][13]

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with water and then a small amount of a cold non-polar solvent (e.g., diethyl ether) to remove impurities.

  • Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Expected Yield: Typically 70-95%, depending on the nucleophilicity of the amine.

Palladium-Catalyzed Cross-Coupling at the C4-Position

Expert Insight: While SNA_r_ is dominant, the C4-chloro position can also participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[14] This reaction is indispensable for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties. Although a C-Cl bond is less reactive than C-Br or C-I bonds in these reactions, modern catalyst systems utilizing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can effectively facilitate the coupling.[14][15] This strategy is paramount in modern kinase inhibitor design, where biaryl structures are common pharmacophores.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)-Cl]L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Trans [Ar-Pd(II)-R]L₂ OxAdd->Trans Transmetalation (R-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-R Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15][16]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for coupling an arylboronic acid with E4QC.

Materials:

  • This compound (E4QC) (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)

  • Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies

Procedure:

  • Setup: To a Schlenk flask or reaction vial, add E4QC (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the ligand (e.g., SPhos, 0.04 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

  • Characterization: Confirm the structure and purity via NMR and MS analysis.

Versatility of the C2-Ester Group

The C2-ethyl ester is not merely a passive substituent; it is a versatile synthetic handle for further derivatization after the C4 position has been functionalized.

Ester C2-Ethyl Ester (Starting Point) Acid C2-Carboxylic Acid Ester->Acid Hydrolysis (e.g., NaOH, H₂O) Hydrazide C2-Acyl Hydrazide Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O) Alcohol C2-Hydroxymethyl Ester->Alcohol Reduction (e.g., LiAlH₄, DIBAL-H)

Caption: Key transformations of the C2-ester functionality.

  • Hydrolysis: Saponification of the ester with a base like NaOH yields the corresponding carboxylic acid. This acid can serve as a crucial hydrogen bond donor/acceptor for target binding or as an anchor point for amide coupling reactions.

  • Hydrazinolysis: Treatment with hydrazine hydrate converts the ester into a hydrazide, a key intermediate for synthesizing a variety of five-membered heterocycles like pyrazoles and oxadiazoles.[2]

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to the primary alcohol, introducing a different functional group for further elaboration.

Medicinal Chemistry Applications and Case Studies

Derivatives of E4QC have been explored for a wide range of therapeutic targets. The quinoline core is a proven pharmacophore, and the ability to easily diversify at the C2 and C4 positions makes E4QC an ideal starting point for library synthesis.

Table 2: Biological Activities of Scaffolds Derived from E4QC

Therapeutic AreaTarget / Mechanism of ActionRepresentative ScaffoldReferences
Antimalarial Inhibition of heme polymerization in the parasite's food vacuole.4-Aminoquinolines[6][10][17]
Anticancer Kinase Inhibition (e.g., EGFR, HER-2, VEGFR)4-Anilinoquinolines, 4-Aryloxyquinolines[14]
Antimicrobial Inhibition of bacterial DNA gyrase or other essential enzymes.4-(Heteroaryl)quinolines[2][18]
Anti-inflammatory Modulation of inflammatory pathways.Various 4-substituted quinolines[8]
Neurodegenerative Activation of nuclear receptors (e.g., NR4A2 for Parkinson's).4-Amino-7-chloroquinoline derivatives[19]

Case Study: Antimalarial Agents The 4-aminoquinoline core, readily synthesized from E4QC, is the defining feature of chloroquine. The proposed mechanism involves the accumulation of the basic 4-aminoquinoline in the acidic food vacuole of the malaria parasite.[10] There, it caps the growing hemozoin crystal, preventing the detoxification of heme released from hemoglobin digestion. The resulting free heme is toxic to the parasite.[10] E4QC is a critical starting material for synthesizing novel chloroquine analogs to combat rising drug resistance.[17]

Case Study: Anticancer Kinase Inhibitors Many potent kinase inhibitors feature a quinoline or quinazoline core that acts as an "ATP mimic," binding to the hinge region of the enzyme's active site. The C4 position is often functionalized with an aniline or aryloxy group that projects into a deeper hydrophobic pocket. Suzuki coupling is frequently used to install substituents on the quinoline core that can enhance selectivity and potency.[14]

Safety and Handling

This compound is an irritant and should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust. If inhaled, move to fresh air.[20][21]

  • Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and plenty of water.[20]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][21]

Always consult the material safety data sheet (MSDS) before handling this compound.[20]

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its predictable reactivity at two distinct positions provides a robust and reliable pathway for generating vast libraries of diverse compounds. By mastering the core transformations of nucleophilic substitution and cross-coupling, researchers can efficiently explore chemical space and accelerate the discovery of new therapeutic agents targeting a wide range of human diseases.

References

  • Benchchem. Theoretical and Computational Insights into 4-Chloroquinoline-6-carbaldehyde: A Technical Guide for Drug Discovery Professionals.
  • Guidechem. This compound 18436-69-6 wiki.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.
  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.
  • Chem-Impex. 4-Chloroquinoline.
  • PubMed Central (PMC). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • ECHEMI. Buy this compound from JHECHEM CO LTD.
  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • ResearchGate. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.
  • Hilaris Publisher. 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
  • Benchchem. Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 1379615-56-1.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET - Ethyl 4-Chloroquinoline-3-carboxylate.
  • PubMed Central (PMC). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • PubMed Central (PMC). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
  • ChemicalBook. CHLOROQUINE synthesis.
  • ResearchGate. Biological Activities of Quinoline Derivatives.
  • PubMed Central (PMC). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.

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Application Notes and Protocols: Ethyl 4-chloroquinoline-2-carboxylate as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-chloroquinoline-2-carboxylate is a highly versatile and reactive building block in modern synthetic organic chemistry. Its unique electronic and steric properties, characterized by an electron-deficient quinoline core, a reactive chlorine leaving group at the C4-position, and an ester moiety at the C2-position, make it an ideal precursor for the synthesis of a diverse array of novel heterocyclic compounds. This guide provides an in-depth exploration of the synthesis and reactivity of this compound, offering detailed protocols and mechanistic insights for its application in the development of complex molecular architectures, particularly those with potential pharmacological relevance. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this building block have been investigated for a range of biological activities.

Core Concepts: Reactivity and Synthetic Potential

The synthetic utility of this compound stems from two primary reactive sites: the electrophilic C4-position and the ester group at C2. The chlorine atom at C4 is an excellent leaving group, readily displaced by a wide range of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the C4-position is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ester group at C2 can be manipulated through hydrolysis, reduction, or other transformations to further diversify the resulting heterocyclic systems.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B  Various Nucleophiles (N, S, O) C Pd-Catalyzed Cross-Coupling at C4 A->C  Boronic Acids (Suzuki) Aryl/Vinyl Halides (Heck) Terminal Alkynes (Sonogashira) D Modification of C2-Ester Group A->D  Hydrolysis, Reduction, etc. E Diverse Heterocyclic Products B->E C->E D->E

Part 1: Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from substituted anilines. The initial step is a Gould-Jacobs reaction to form the 4-hydroxyquinoline intermediate, which is subsequently chlorinated.

Protocol 1: Two-Step Synthesis

Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxyquinoline-2-carboxylate

This reaction involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.

  • Materials:

    • Substituted Aniline (1.0 eq)

    • Diethyl 2-(ethoxymethylene)malonate (1.1 eq)

    • Diphenyl ether (solvent)

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Combine the substituted aniline and diethyl 2-(ethoxymethylene)malonate in the round-bottom flask.

    • Heat the mixture gently to initiate the condensation reaction, during which ethanol is eliminated.

    • Once the initial reaction subsides, add diphenyl ether as a high-boiling solvent.

    • Heat the mixture to reflux (typically 250-260 °C) for 30-60 minutes to effect cyclization.

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid by filtration, wash with a non-polar solvent like hexane or ether to remove the diphenyl ether, and dry to yield Ethyl 4-hydroxyquinoline-2-carboxylate.

Step 2: Chlorination to this compound

The 4-hydroxyquinoline is converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Materials:

    • Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3-5 eq)

    • Optional: N,N-dimethylformamide (DMF) (catalytic)

    • Round-bottom flask with reflux condenser

    • Ice bath

  • Procedure:

    • Carefully add Ethyl 4-hydroxyquinoline-2-carboxylate to an excess of phosphorus oxychloride in a round-bottom flask. A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • The product will precipitate as a solid. Neutralize the acidic solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral.

    • Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[1][2]

Expert Insight: The use of excess POCl₃ not only acts as the chlorinating agent but also serves as the solvent. The addition of catalytic DMF can sometimes accelerate the reaction by forming a Vilsmeier-Haack type reagent in situ, which is a more potent chlorinating species.

G A Aniline + Diethyl 2-(ethoxymethylene)malonate B Gould-Jacobs Reaction A->B C Ethyl 4-hydroxyquinoline-2-carboxylate B->C D Chlorination (POCl3) C->D E This compound D->E

Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinoline nitrogen and the C2-ester group makes the C4-position highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.

Protocol 2: General Procedure for SNAr with Amines
  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 2.0 eq)

    • Solvent (e.g., ethanol, isopropanol, DMF, or NMP)

    • Optional: Base (e.g., K₂CO₃, Et₃N) if the amine is used as its salt.

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the amine nucleophile. If the amine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

    • If necessary, add a base to neutralize any HCl formed during the reaction or to deprotonate the amine salt.

    • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like ethanol can facilitate the reaction by stabilizing the charged Meisenheimer intermediate. Aprotic polar solvents like DMF can be used for less reactive nucleophiles and can often lead to shorter reaction times.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction. The choice of refluxing solvent determines the reaction temperature.

  • Base: A base is crucial when using an amine salt as the nucleophile to generate the free amine in situ. For free amines, a base can act as a scavenger for the HCl produced.

Nucleophile TypeExampleTypical ConditionsProduct Class
Primary AminesAnilineEthanol, Reflux, 4-8h4-Anilinoquinoline-2-carboxylates
Secondary AminesPiperidineIsopropanol, Reflux, 6-12h4-(Piperidin-1-yl)quinoline-2-carboxylates
HydrazinesHydrazine HydrateEthanol, Reflux, 2-4h4-Hydrazinylquinoline-2-carboxylates

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Protocol 3: Suzuki-Miyaura Coupling

This reaction allows for the introduction of aryl or vinyl groups at the C4-position.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

    • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

    • Schlenk flask and inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[3]

Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The base is essential for the activation of the boronic acid in the transmetalation step.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Ethyl 4-arylquinoline-2-carboxylate C->D

Protocol 4: Sonogashira Coupling

This reaction is used to introduce alkyne moieties at the C4-position.

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

    • Copper(I) iodide (CuI) (2-10 mol%)

    • Base (e.g., Et₃N, DIPA)

    • Solvent (e.g., THF, DMF)

    • Schlenk flask and inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.[4][5]

Expert Insight: The Sonogashira coupling involves a dual catalytic cycle with palladium and copper. The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the alkyne. The amine base is crucial as it deprotonates the terminal alkyne and acts as a solvent.

Conclusion

This compound has proven to be a cornerstone building block for the synthesis of a vast range of novel heterocyclic compounds. Its predictable reactivity at the C4-position through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, combined with the potential for further modification at the C2-ester, provides chemists with a powerful and versatile tool for molecular design. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry, materials science, and synthetic methodology to fully exploit the potential of this remarkable scaffold.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (URL: [Link])

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (URL: [Link])

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (URL: [Link])

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

Sources

Application Notes & Protocols: Derivatization of Ethyl 4-chloroquinoline-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of therapeutic agents.[1][2][3] Ethyl 4-chloroquinoline-2-carboxylate stands out as a particularly valuable and versatile starting material for drug discovery programs. Its strategic placement of reactive sites—an electrophilic C4 position susceptible to nucleophilic attack and a C-Cl bond amenable to modern cross-coupling reactions—allows for the systematic and efficient generation of diverse molecular libraries. This guide provides an in-depth exploration of key derivatization strategies for this scaffold, complete with detailed, field-tested protocols and the mechanistic rationale behind experimental choices, empowering researchers to accelerate the synthesis of novel quinoline-based drug candidates.

Introduction: The Strategic Value of this compound

The quinoline core is present in numerous FDA-approved drugs, spanning indications from cancer to infectious diseases.[3] The power of this compound as a building block lies in its predictable reactivity. The electron-withdrawing effect of the quinoline nitrogen and the ester group at C2 activates the C4 position, making the chlorine atom an excellent leaving group for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][4] This dual reactivity profile enables a modular approach to library synthesis, where diverse functionalities can be installed at the C4 position to probe the structure-activity relationships (SAR) of a target.

G Start This compound SNAr SNAr Start->SNAr R-NH2, R-OH, R-SH Suzuki Suzuki Start->Suzuki Ar-B(OH)2 Pd Catalyst Buchwald Buchwald Start->Buchwald R-NH2 Pd Catalyst Sonogashira Sonogashira Start->Sonogashira Terminal Alkyne Pd/Cu Catalyst Amines Amines SNAr->Amines Aryls Aryls Suzuki->Aryls Buchwald->Amines Alkynes Alkynes Sonogashira->Alkynes

Nucleophilic Aromatic Substitution (SNAr)

The most direct modification of the scaffold involves the SNAr reaction, where the chlorine at C4 is displaced by a nucleophile. The reaction is facilitated by the electron-deficient nature of the quinoline ring.[1] This method is particularly effective for introducing amine, ether, and thioether functionalities.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Elimination: The chloride ion is expelled as a leaving group, restoring the aromaticity of the quinoline ring to yield the substituted product.

The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction is accelerated by strong nucleophiles and is highly regioselective for the C4 position over other positions on the quinoline ring.[5][6][7]

Protocol: Synthesis of Ethyl 4-(benzylamino)quinoline-2-carboxylate

This protocol details a typical SNAr reaction with an amine nucleophile.

Materials:

  • This compound

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv).

  • Add the solvent (DMF or MeCN, approx. 0.1 M concentration).

  • Add benzylamine (1.2 equiv) followed by the base, DIPEA (2.0 equiv).

  • Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with Ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., Hexanes/EtOAc gradient) to afford the desired product.

Expert Insight: The choice of base is crucial. An inorganic base like K₂CO₃ can be used, but a non-nucleophilic organic base like DIPEA is often preferred to avoid side reactions and improve solubility. DMF is a good solvent for this reaction due to its high boiling point and ability to dissolve a wide range of reactants.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents (aryl, vinyl, alkynyl groups) or for coupling more complex amines, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions offer exceptional functional group tolerance and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by coupling the chloroquinoline with an organoboron reagent.[8][9]

The catalytic cycle involves three key steps:[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the quinoline, forming a Pd(II) complex. This is often the rate-determining step.[9]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][10]

Suzuki_Cycle

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[10][12]

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃) if using a Pd(II) source

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[12]

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) or a combination of Pd source and ligand (e.g., Pd(OAc)₂, 2 mol %; SPhos, 4 mol %).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed solvents (1,4-dioxane/water) via syringe.

  • Heat the mixture to 90-100 °C with vigorous stirring for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the desired 4-arylquinoline.

Expert Insight: The choice of ligand is critical for the success of Suzuki couplings, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands like SPhos or XPhos often give superior results by promoting the oxidative addition step. Degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Forging C-N Bonds

While SNAr is effective for many amines, the Buchwald-Hartwig amination provides a more general and often milder route for C-N bond formation, accommodating a wider range of amines, including less nucleophilic anilines and heterocyclic amines.[13][14][15]

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine-palladium complex prior to reductive elimination.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., BINAP, BrettPhos)[15][16]

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or Dioxane (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (2 mol %), the chosen ligand (e.g., BINAP, 3 mol %), and NaOt-Bu (1.4 equiv).

  • Add this compound (1.0 equiv).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe, followed by morpholine (1.2 equiv).

  • Place the reaction in a preheated oil bath at 100 °C and stir for 4-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness Note: NaOt-Bu is a strong, moisture-sensitive base. It should be handled under an inert atmosphere. The reaction is sensitive to air and moisture, so using anhydrous solvents and proper inert atmosphere techniques is critical for reproducibility.[14]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups at the C4 position, creating valuable intermediates for further transformations or as final targets in their own right.[17][18] These derivatives are of interest for their applications in materials science and as precursors for more complex heterocyclic systems.[19]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or DMF (anhydrous)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol %), and CuI (5 mol %).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and TEA (3.0 equiv).

  • Add phenylacetylene (1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, dilute the mixture with EtOAc and filter through Celite to remove the catalyst and amine salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the product.

Expert Insight: The Sonogashira reaction is often rapid at room temperature. The copper co-catalyst is crucial for the reaction's efficiency but can also promote the unwanted homocoupling of the terminal alkyne (Glaser coupling). Running the reaction under dilute conditions and adding the alkyne slowly can minimize this side reaction.[19]

Data Summary & Comparison

Reaction TypeKey ReagentsTypical ConditionsC4-SubstituentAdvantagesKey Considerations
SNAr Amine/Alcohol/Thiol, Base80-120 °C, DMF/MeCN-NR₂, -OR, -SROperationally simple, cost-effectiveLimited to strong nucleophiles; high temperatures may be needed
Suzuki Coupling Boronic Acid, Pd Catalyst, Ligand, Base80-110 °C, Dioxane/H₂OAryl, Heteroaryl, VinylBroad scope, high functional group toleranceRequires inert atmosphere, catalyst/ligand optimization
Buchwald-Hartwig Amine, Pd Catalyst, Ligand, Strong Base80-110 °C, Toluene/Dioxane-NHR, -NR₂Very broad amine scope, including weak nucleophilesRequires strict inert conditions; strong base sensitivity
Sonogashira Terminal Alkyne, Pd/Cu Catalysts, Amine Base25-60 °C, THF/DMF-C≡CRMild conditions, direct C(sp) bond formationPotential for alkyne homocoupling; requires inert atmosphere

Conclusion and Future Outlook

This compound is a powerful and versatile platform for drug discovery. Mastery of the derivatization techniques presented here—Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—provides medicinal chemists with a robust toolkit for rapidly generating novel analogues. By systematically exploring the chemical space around the quinoline core, these methods will continue to fuel the discovery of new therapeutic agents targeting a wide range of human diseases, from cancer and malaria to inflammatory disorders.[2][20][21] The ongoing development of more active and stable catalysts will further expand the scope and utility of these essential transformations.[15][22]

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.
  • National Institutes of Health (NIH). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubMed. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Thieme Chemistry. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Sci-Hub. ChemInform Abstract: Synthesis of 2‐Alkynylquinolines from 2‐Chloro and 2,4‐Dichloroquinoline via Pd/C‐Catalyzed Coupling Reaction in Water.
  • ResearchGate. Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Royal Society of Chemistry. Sonogashira coupling in natural product synthesis.
  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years.
  • National Institutes of Health (NIH). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.
  • Drug Discovery and Therapeutics. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • PubMed. Recent advances in Sonogashira reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. Ethyl 2-Chloroquinoline-4-carboxylate|5467-61-8.
  • PubMed. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity.

Sources

Analytical methods for quantification of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Quantification of Ethyl 4-chloroquinoline-2-carboxylate

Abstract

This comprehensive guide details robust and validated analytical methods for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical need for precise and reliable analytical controls in drug development, this document provides detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.[3][4] Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[5][6][7] This note serves as a practical resource for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the scientific rationale behind key experimental choices.

Introduction: The Analytical Imperative

This compound (CAS No. 18436-69-6) is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active agents.[8][9][10] As an intermediate or starting material, its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Inaccurate quantification can lead to issues with reaction stoichiometry, impurity profiling, and overall batch consistency, posing significant risks to both the manufacturing process and patient safety.[3]

This guide provides a multi-faceted analytical approach, empowering laboratories to select the most appropriate method based on available instrumentation, required sensitivity, and sample matrix complexity. The methodologies are developed to be compliant with global regulatory expectations.[6][11]

Principle of Method Selection

The choice of an analytical method is governed by the physicochemical properties of the analyte and the intended purpose of the analysis.[12] this compound (Molecular Formula: C₁₂H₁₀ClNO₂) possesses several features that inform our selection:

  • Aromatic Quinoline Core: This provides a strong chromophore, making it an excellent candidate for UV-Visible spectrophotometry and HPLC with UV detection.[13]

  • Moderate Polarity and Molecular Weight (235.67 g/mol ): These characteristics make the compound well-suited for separation via reversed-phase HPLC.[14]

  • Sufficient Volatility: With a predicted boiling point of 357.5 °C at 760 mmHg, the compound can be analyzed by Gas Chromatography, particularly for purity assessments where high resolution is required.[8][14]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[15] This method is recommended for assay, impurity determination, and stability studies.

Causality of Experimental Choices
  • Stationary Phase: An octadecylsilane (C18) column is selected. The non-polar C18 chains provide strong hydrophobic interactions with the quinoline ring, leading to excellent retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 3.0) is employed. Acetonitrile serves as the strong organic solvent. The acidic buffer suppresses the ionization of any residual silanol groups on the stationary phase and ensures that acidic or basic analytes are in a consistent protonation state, resulting in sharp, symmetrical peaks.[16]

  • Detection: UV detection at 254 nm is chosen. This wavelength corresponds to a high absorbance region for the quinoline chromophore, providing excellent sensitivity while minimizing interference from common solvents.

Experimental Protocol: HPLC

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 series or equivalent with quaternary pump, autosampler, column oven, and DAD/UV detector.[15]
Column Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with o-phosphoric acid.
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 20 minutes
Gradient Program 0-2 min (40% B), 2-12 min (40% to 90% B), 12-15 min (90% B), 15.1-20 min (40% B)

Solution Preparation:

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Accurately weigh a quantity of the test sample equivalent to 50 mg of the active compound into a 100 mL volumetric flask. Dilute to volume with diluent. Further dilute 10 mL of this solution to 100 mL with diluent.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform five replicate injections of the Working Standard Solution to check for System Suitability. The %RSD for peak area should be ≤ 2.0%.[17]

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution and the Sample Solution in duplicate.

  • Calculate the concentration using the peak areas obtained.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sol_Prep Solution Preparation (Mobile Phase, Standards, Sample) Sys_Equil System Equilibration (>30 min) Sol_Prep->Sys_Equil SST System Suitability Test (5x Standard, %RSD ≤ 2.0%) Sys_Equil->SST Blank Blank Injection (Diluent) SST->Blank Analysis_Run Sample & Standard Injections Blank->Analysis_Run Integration Peak Integration Analysis_Run->Integration Calculation Quantification & Reporting Integration->Calculation Validation Method Validation Check (ICH Q2(R2)) Calculation->Validation

Caption: HPLC analysis workflow from preparation to data processing.

HPLC Method Validation Protocol

All validation procedures must be documented and adhere to ICH Q2(R2) guidelines.[5][7][18]

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank, a placebo (if applicable), the reference standard, and a sample spiked with known related substances.The analyte peak should be free from interference from any other components. Peak purity analysis should pass.
Linearity Prepare at least five concentrations of the standard from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[17]
Precision Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate: Repeatability test performed by a different analyst on a different day.Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%.[17]
LOQ/LOD Determined based on the signal-to-noise ratio method (S/N of 3 for LOD, 10 for LOQ) or from the linearity curve's standard deviation of the response and slope.LOQ must be demonstrated to be precise and accurate.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%).System suitability parameters must be met, and results should not be significantly affected.

Secondary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for assessing the purity of volatile and semi-volatile substances and can serve as an excellent orthogonal method to HPLC.[19][20]

Protocol: GC

Instrumentation and Conditions:

ParameterSpecification
GC System Agilent 7890B or equivalent with FID detector, split/splitless inlet, and autosampler.
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Split (50:1)
Injection Vol. 1 µL
Oven Program Initial 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min)
Detector Temp. 320 °C (FID)

Solution Preparation:

  • Diluent: Dichloromethane (DCM).

  • Standard/Sample Solution (1 mg/mL): Accurately weigh 10 mg of the standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

Procedure:

  • Inject the diluent as a blank.

  • Perform five replicate injections of the standard solution for system suitability (%RSD of peak area ≤ 2.0%).

  • Inject the sample solution and determine purity by area percent calculation.

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare 1 mg/mL solution in Dichloromethane SST System Suitability Test (5x Standard) Prep->SST Analysis_Run Sample Injection SST->Analysis_Run Integration Peak Integration Analysis_Run->Integration Calculation Purity by Area % Integration->Calculation

Caption: GC analysis workflow for purity assessment.

Alternative Method: UV-Visible Spectrophotometry

For a rapid, simple quantification where high specificity is not required (e.g., in-process checks of a pure stream), UV-Vis spectrophotometry is a viable option.[21][22]

Protocol: UV-Vis

Instrumentation:

  • Dual-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

Procedure:

  • Solvent Selection: Use spectroscopic grade ethanol or methanol.

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the compound and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[22]

  • Prepare Calibration Curve:

    • Prepare a stock solution of 100 µg/mL in the chosen solvent.

    • Create a series of dilutions to cover the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at λmax, using the solvent as a blank.

    • Plot absorbance vs. concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.998.

  • Sample Analysis: Prepare a sample solution with an expected concentration within the calibration range. Measure its absorbance and calculate the concentration using the regression equation.

Method Comparison Summary

FeatureRP-HPLC-UVGC-FIDUV-Vis Spectrophotometry
Primary Use Assay, Impurity Profiling, StabilityPurity, Residual SolventsRapid In-Process Checks, Assay (pure)
Specificity High (Separates components)High (Separates volatiles)Low (Measures total absorbance)
Sensitivity High (ng level)High (ng level)Moderate (µg level)
Sample Prep. Moderate (Dilution, filtration)Simple (Dilution)Simple (Dilution)
Throughput ModerateModerateHigh
Validation Extensive (ICH Q2(R2))[5]Extensive (ICH Q2(R2))[7]Required (Linearity, Accuracy, Precision)[23]

Conclusion

This application note provides three distinct, robust, and scientifically-grounded methods for the quantification of this compound. The RP-HPLC method stands as the primary choice for comprehensive quality control, offering superior specificity and sensitivity for both assay and impurity determination. The GC-FID method serves as an excellent orthogonal technique, particularly for purity assessment, while the UV-Vis method offers a rapid and simple solution for in-process controls where the sample matrix is well-defined. Adherence to the detailed protocols and the principles of method validation outlined herein will ensure the generation of reliable, accurate, and reproducible data, supporting robust drug development and manufacturing processes.[4]

References

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Al-Ghamdi, S. et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
  • Benchchem. (n.d.). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • S. B. Wankhede et al. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K. et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Chan, C. et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
  • Guidechem. (n.d.). This compound 18436-69-6 wiki.
  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.
  • Toomula, N. et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. J Anal Bioanal Tech.
  • ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
  • ChemicalBook. (n.d.). CHLOROQUINE synthesis.
  • de Oliveira, R. et al. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH.
  • Journal of Pharmaceutical Research International. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Weyesa, A. & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • OIV. (2016). ANALYSIS OF VOLATILE COMPOUNDS IN WINES BY GAS CHROMATOGRAPHY.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.
  • Atia, N. N. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).

Sources

Application Notes & Protocols: Leveraging Ethyl 4-chloroquinoline-2-carboxylate for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are particularly noted for their broad-spectrum antimicrobial activities.[1] This guide provides an in-depth exploration of Ethyl 4-chloroquinoline-2-carboxylate, a highly versatile and reactive precursor for the synthesis of novel quinoline-based antimicrobial compounds. We will detail the strategic importance of this starting material, provide validated, step-by-step synthetic protocols, and discuss the characterization and preliminary screening of the resulting derivatives. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of new anti-infective agents.

Scientific Rationale: The Strategic Advantage of the Quinolone Scaffold

Quinolone-based molecules have a rich history as potent therapeutic agents, most famously exemplified by the fluoroquinolone antibiotics.[2] Their efficacy stems from multiple potential mechanisms of action, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase, disruption of protein and cell wall biosynthesis, and compromising the integrity of the bacterial cell membrane.[3][4] The development of new quinoline derivatives is a critical strategy to combat the rise of multidrug-resistant (MDR) bacterial strains.[1]

This compound serves as an ideal starting scaffold for several key reasons:

  • Reactive C4 Position: The chlorine atom at the 4-position is an excellent leaving group, making the site highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups (amines, thiols, alkoxides), which is crucial for tuning the molecule's biological activity.

  • Modifiable C2 Ester: The ethyl carboxylate group at the 2-position provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, converted into amides or hydrazides, or reduced to an alcohol, further expanding the chemical diversity of the synthesized library.

This dual functionality allows for a modular and efficient approach to building libraries of novel compounds for antimicrobial screening.

Synthetic Pathways & Experimental Protocols

The following protocols detail the synthesis of diverse quinoline derivatives starting from this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution

This is the most common and highly effective modification, as the introduction of a substituted amino group at the C4 position is a well-established strategy for generating potent antimicrobial activity.

Causality & Principle: The electron-withdrawing nature of the quinoline nitrogen and the C2-ester group activates the C4 position towards nucleophilic attack. An amine nucleophile attacks the C4 carbon, leading to the displacement of the chloride ion and the formation of a new C-N bond. The reaction is typically performed in a polar, aprotic solvent like DMF or a protic solvent like ethanol at elevated temperatures to overcome the activation energy barrier of the SNAr reaction.

Experimental Workflow Diagram:

cluster_0 Setup & Reaction cluster_1 Work-up & Isolation cluster_2 Purification A Dissolve this compound in appropriate solvent (e.g., Ethanol) B Add primary or secondary amine (1.2 - 2.0 equivalents) A->B C Heat mixture to reflux (e.g., 80-100 °C) B->C D Monitor reaction progress via Thin Layer Chromatography (TLC) C->D E Cool reaction mixture to room temperature D->E F Precipitate product by adding cold water or concentrate in vacuo E->F G Collect solid via vacuum filtration F->G H Wash crude product with cold solvent G->H I Recrystallize from a suitable solvent system (e.g., Ethanol/Water) H->I J Alternatively, purify via flash column chromatography H->J K Dry purified product under vacuum I->K J->K Start Ethyl 4-chloroquinoline- 2-carboxylate Mid Ethyl 4-aminoquinoline- 2-carboxylate derivative (Product from Protocol 1) Start->Mid Protocol 1: Nucleophilic Substitution (R-NH2, Heat) End 4-Aminoquinoline- 2-carbohydrazide (Final Product) Mid->End Protocol 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) A Prepare stock solutions of synthesized compounds in DMSO B Perform 2-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth A->B C Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Inoculate each well with the bacterial suspension C->D E Include positive (no drug) and negative (no bacteria) controls D->E F Incubate plates at 37 °C for 18-24 hours E->F G Determine MIC: Lowest concentration with no visible turbidity F->G

Sources

Application Notes and Protocols: Ethyl 4-chloroquinoline-2-carboxylate as a Key Building Block for Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-malarial, anti-microbial, and notably, anti-cancer properties.[1] Quinoline derivatives have emerged as a significant class of anti-cancer agents due to their ability to interact with various biological targets implicated in cancer progression.[1] These mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase, and disruption of tubulin polymerization.[1] More recently, quinoline-based compounds have gained prominence as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[2][3]

This application note focuses on the utility of a specific and highly versatile starting material, Ethyl 4-chloroquinoline-2-carboxylate , in the synthesis of a promising class of anti-cancer agents: 4-anilinoquinoline-2-carboxamides targeting Aurora kinases.

This compound: A Versatile Precursor

This compound is an ideal starting material for the synthesis of diverse quinoline-based compound libraries. Its structure incorporates two key reactive sites:

  • The C4-Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments. This is the cornerstone of the synthetic strategy to introduce the anilino moiety, which is crucial for kinase inhibitory activity.

  • The C2-Ethyl Carboxylate Group: The ester functionality at the 2-position can be readily converted into a variety of other functional groups, most notably amides. This provides a second point of diversification to optimize the biological activity, selectivity, and pharmacokinetic properties of the final compounds.

The strategic combination of reactions at these two positions allows for the systematic development of structure-activity relationships (SAR) to identify potent and selective anti-cancer agents.

Synthetic Strategy: A Two-Step Approach to 4-Anilinoquinoline-2-carboxamides

The synthesis of 4-anilinoquinoline-2-carboxamide derivatives from this compound is a robust and efficient two-step process. The overall workflow is depicted below:

G start This compound step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start->step1 Substituted Aniline, Acid catalyst (e.g., HCl), Solvent (e.g., Ethanol) intermediate Ethyl 4-anilinoquinoline-2-carboxylate Intermediate step1->intermediate step2 Step 2: Amidation intermediate->step2 Amine, Amide coupling agent or Acyl chloride formation product Final Product: 4-Anilinoquinoline-2-carboxamide step2->product

Caption: Synthetic workflow for 4-anilinoquinoline-2-carboxamides.

Step 1: Nucleophilic Aromatic Substitution (SNAr) of the C4-Chloro Group

The initial and critical step is the nucleophilic aromatic substitution of the chlorine atom at the 4-position with a substituted aniline. This reaction is typically acid-catalyzed and proceeds under reflux conditions. The choice of the substituted aniline is crucial as this moiety will interact with the hinge region of the target kinase's ATP-binding pocket.

Step 2: Amidation of the C2-Ethyl Carboxylate

The second step involves the conversion of the ethyl ester at the 2-position into a carboxamide. This transformation can be achieved through several methods, with two common approaches being:

  • Method A: Direct Amidation: The ester is reacted directly with an amine, often at elevated temperatures or with the aid of a catalyst.

  • Method B: Two-Step Amidation via Carboxylic Acid: The ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a standard peptide coupling reagent (e.g., HATU, HBTU). While longer, this method is often more versatile and provides higher yields with a broader range of amines.

Detailed Experimental Protocol: Synthesis of a Representative Aurora Kinase Inhibitor

This protocol describes the synthesis of a representative 4-anilinoquinoline-2-carboxamide, a potential Aurora kinase inhibitor.

Part 1: Synthesis of Ethyl 4-(3-chloroanilino)quinoline-2-carboxylate

Materials:

  • This compound (1.0 eq)

  • 3-Chloroaniline (1.2 eq)

  • Ethanol (or Isopropanol)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and ethanol.

  • Add 3-chloroaniline and a catalytic amount of concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 4-(3-chloroanilino)quinoline-2-carboxylate.

Part 2: Synthesis of 4-(3-Chloroanilino)-N-(2-hydroxyethyl)quinoline-2-carboxamide

Method B: Via Hydrolysis and Amide Coupling

Step 2a: Hydrolysis to 4-(3-Chloroanilino)quinoline-2-carboxylic acid

Materials:

  • Ethyl 4-(3-chloroanilino)quinoline-2-carboxylate (1.0 eq)

  • Lithium Hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the Ethyl 4-(3-chloroanilino)quinoline-2-carboxylate in a mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to a pH of approximately 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid intermediate.

Step 2b: Amide Coupling

Materials:

  • 4-(3-Chloroanilino)quinoline-2-carboxylic acid (1.0 eq)

  • Ethanolamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid intermediate in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add ethanolamine and continue stirring at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 4-(3-Chloroanilino)-N-(2-hydroxyethyl)quinoline-2-carboxamide.

Mechanism of Action: Targeting Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anti-cancer drug development.[3]

4-Anilinoquinoline derivatives, such as the one synthesized in the protocol above, are designed to be ATP-competitive inhibitors of Aurora kinases. The quinoline scaffold serves as the core, while the 4-anilino group is crucial for binding to the hinge region of the kinase's ATP-binding pocket. The carboxamide moiety at the 2-position can form additional hydrogen bonds and interact with solvent-exposed regions, enhancing both potency and selectivity.

G cluster_0 Aurora Kinase Signaling Aurora Aurora Kinase (A, B) Substrates Histone H3, TPX2, etc. Aurora->Substrates Phosphorylation Mitosis Mitotic Progression (Centrosome separation, Spindle assembly, Chromosome segregation) Substrates->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest leads to Inhibitor 4-Anilinoquinoline-2-carboxamide (e.g., from Protocol) Inhibitor->Aurora Inhibition

Caption: Inhibition of Aurora Kinase Pathway.

By inhibiting Aurora kinases, these compounds disrupt the mitotic process, leading to mitotic arrest and ultimately inducing apoptosis (programmed cell death) in cancer cells.

Data Summary: Biological Activity

The synthesized 4-anilinoquinoline-2-carboxamide derivatives are expected to exhibit potent inhibitory activity against Aurora kinases and anti-proliferative effects against various cancer cell lines. The following table presents representative data for this class of compounds.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
Representative Compound Aurora A15HCT-116 (Colon)0.5
Aurora B25HeLa (Cervical)0.8
A549 (Lung)1.2

Data are representative and based on published results for analogous compounds.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent anti-cancer agents. The straightforward and efficient synthetic route to 4-anilinoquinoline-2-carboxamides, coupled with their potent inhibition of key oncogenic targets like Aurora kinases, makes this an attractive area for further drug discovery and development. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of oncology and medicinal chemistry.

References

  • Bentham Science Publishers. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]

  • El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(6), 723. [Link]

  • Iqbal, J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2821. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. PubMed. [Link]

Sources

Application Notes and Protocols: Experimental Setup for the Chlorination of 4-Hydroxyquinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

<F2>

Introduction

Chlorinated quinolines, specifically 4-chloroquinolines, are pivotal intermediates in the synthesis of a vast array of pharmacologically active molecules. Their importance is highlighted by their presence in numerous antimalarial drugs, including the foundational chloroquine, as well as in compounds with potential anticancer and antimicrobial applications.[1][2] The conversion of 4-hydroxyquinoline precursors to their 4-chloro derivatives is a critical transformation that enables further molecular elaboration through nucleophilic substitution reactions.[3][4]

This comprehensive guide provides detailed application notes and experimental protocols for the chlorination of 4-hydroxyquinoline precursors. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights grounded in established chemical principles and field-proven methodologies.

Mechanistic Insights: The Vilsmeier-Haack Type Reaction

The most common and effective method for the chlorination of 4-hydroxyquinolines involves the use of phosphorus oxychloride (POCl₃).[1] The reaction is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[5][6][7][8]

The core of this transformation involves two key stages that can often be controlled by temperature:[9][10]

  • Phosphorylation: The hydroxyl group of the 4-hydroxyquinoline, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This initial step, which occurs readily under basic conditions, leads to the formation of a phosphate ester intermediate.[5][9][10]

  • Nucleophilic Substitution: A chloride ion, either from the POCl₃ or another source in the reaction mixture, then acts as a nucleophile, attacking the C4 position of the quinoline ring. This results in the displacement of the phosphate group, yielding the desired 4-chloroquinoline product.[5]

It is crucial to maintain anhydrous conditions throughout the reaction, as moisture can react violently with POCl₃, leading to the formation of phosphoric acid and hydrogen chloride, which can complicate the reaction and purification process.[5][11][12]

Visualizing the Reaction Pathway

Chlorination_Mechanism 4-Hydroxyquinoline 4-Hydroxyquinoline Phosphate_Ester Phosphate Ester Intermediate 4-Hydroxyquinoline->Phosphate_Ester Nucleophilic Attack on Phosphorus POCl3 POCl3 POCl3->Phosphate_Ester 4-Chloroquinoline 4-Chloroquinoline Product Phosphate_Ester->4-Chloroquinoline Nucleophilic Attack by Chloride Byproducts Phosphate Byproducts Phosphate_Ester->Byproducts Chloride_Ion Cl- Chloride_Ion->4-Chloroquinoline

Caption: Generalized mechanism for the chlorination of 4-hydroxyquinoline using POCl₃.

Comprehensive Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chlorination of a generic 4-hydroxyquinoline precursor. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), due to the hazardous nature of phosphorus oxychloride.[11][13][14][15]

Protocol 1: Chlorination using Excess POCl₃ as Solvent

This method is often employed when the starting material is highly soluble in POCl₃ and is effective for driving the reaction to completion.

Materials and Reagents:

  • 4-Hydroxyquinoline precursor

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM) or Chloroform (for workup)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, flasks, and other standard laboratory glassware

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. [11][13][14][15][16] Always handle it in a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13][14]

  • Ensure an emergency shower and eyewash station are readily accessible.[11][14]

  • Quench any residual POCl₃ carefully with ice water in the fume hood.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend the 4-hydroxyquinoline precursor (1.0 equivalent) in an excess of phosphorus oxychloride (typically 5-10 volumes).[1]

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-6 hours.[1][5] The exact time will depend on the specific substrate and should be monitored.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][5] It is advisable to quench a small aliquot of the reaction mixture with a nucleophile like 1-methylpiperazine to obtain a more easily analyzable derivative by LCMS if the chloro-derivative is hydrolytically unstable.[12]

  • Workup - POCl₃ Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).[1][5]

  • Workup - Quenching: Slowly and carefully pour the concentrated reaction mixture onto a large excess of crushed ice with vigorous stirring.[1][5] This step is highly exothermic and should be performed with caution in a fume hood.

  • Workup - Neutralization: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or chloroform (3 x volume of the aqueous layer).[1]

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-chloroquinoline.[5]

Protocol 2: Chlorination in a High-Boiling Solvent

This protocol is advantageous when the starting material has limited solubility in POCl₃ or when a more controlled reaction temperature is desired.

Materials and Reagents:

  • Same as Protocol 1, with the addition of a high-boiling inert solvent such as sulfolane or diethylene glycol dimethyl ether.[5][12]

Step-by-Step Procedure:

  • Reaction Setup: To a solution or suspension of the 4-hydroxyquinoline precursor (1.0 equivalent) in an anhydrous high-boiling solvent (e.g., sulfolane), add phosphorus oxychloride (1.5-3.0 equivalents) dropwise at room temperature.[5][12]

  • Heating: Heat the reaction mixture to 70-100 °C and maintain for 1-4 hours, monitoring by TLC.[5][12]

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Visualizing the Experimental Workflow

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware & Assemble Apparatus Reagents Add 4-Hydroxyquinoline Precursor & POCl3 Start->Reagents Heat Heat to Reflux (100-110 °C) Reagents->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Complete Evaporate Remove Excess POCl3 (Reduced Pressure) Cool->Evaporate Quench Pour onto Crushed Ice Evaporate->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 4-Chloroquinoline Purify->Product

Caption: A typical workflow for the chlorination of 4-hydroxyquinoline precursors.

Data Presentation and Characterization

The successful synthesis of the 4-chloroquinoline product must be confirmed by rigorous analytical characterization.

Table of Key Experimental Parameters
ParameterProtocol 1 (POCl₃ as Solvent)Protocol 2 (High-Boiling Solvent)
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Solvent None (POCl₃ in excess)Sulfolane or Diglyme
Molar Ratio (Substrate:POCl₃) 1 : 5-10 (volume ratio)1 : 1.5-3.0
Temperature 100-110 °C (Reflux)70-100 °C
Reaction Time 2-6 hours1-4 hours
Typical Yield 70-95% (substrate dependent)75-98% (substrate dependent)
Analytical Characterization

The identity and purity of the synthesized 4-chloroquinoline should be confirmed using a combination of the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product. The disappearance of the hydroxyl proton signal and characteristic shifts in the aromatic region are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the synthesized compound, confirming its elemental composition.[17]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band from the starting material's spectrum is a strong indication of the chlorination reaction's completion.

  • Thin Layer Chromatography (TLC): TLC is essential for monitoring the reaction progress and assessing the purity of the final product.

  • Melting Point: A sharp melting point for a solid product is a good indicator of its purity.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Insufficient heating or reaction time.Increase reaction temperature or prolong the reaction time. Monitor closely by TLC.
Deactivated starting material.Ensure the purity of the 4-hydroxyquinoline precursor.
Presence of moisture.Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Formation of Dark-Colored Impurities Side reactions due to high temperatures.Lower the reaction temperature and monitor carefully. The electron-rich nature of some quinoline rings can make them susceptible to side reactions.[5]
Impurities in the starting material.Purify the starting material before the chlorination step.[5]
Difficult Purification Co-precipitation of product and byproducts.Optimize the recrystallization solvent system. Column chromatography over silica gel may be necessary for high purity.[5]
Hydrolysis of the product during workup.Perform the quenching step at low temperatures (e.g., by pouring the reaction mixture onto crushed ice). Maintain a neutral or slightly basic pH during the aqueous workup.[5]

Conclusion

The chlorination of 4-hydroxyquinoline precursors is a robust and widely applicable synthetic transformation that is fundamental to the development of numerous important pharmaceutical agents. By understanding the underlying mechanism, adhering to strict safety protocols, and employing the detailed experimental procedures outlined in this guide, researchers can confidently and efficiently synthesize these valuable 4-chloroquinoline intermediates. Careful monitoring, meticulous workup, and thorough characterization are paramount to ensuring the successful outcome of this critical synthetic step.

References

  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Lanxess. (2015). Phosphorus oxychloride. Retrieved from [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Quora. (2020). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

  • ACS Publications. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline1. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Wiley Online Library. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to yield β-chlorovinyl aldehyde derivatives 6 and 7. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Retrieved from [Link]

  • National Institutes of Health. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Retrieved from [Link]

  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Chloroquinoline. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloroquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important quinoline derivative. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthesis for higher yields and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-stage process. The first stage involves the construction of the quinoline core to form a 4-hydroxyquinoline precursor, commonly through a cyclization reaction like the Gould-Jacobs reaction. The second stage is the conversion of the 4-hydroxy group to a 4-chloro group using a suitable chlorinating agent.

G cluster_0 Stage 1: Quinoline Ring Formation cluster_1 Stage 2: Chlorination Aniline Aniline Derivative Intermediate Anilinomethylene Malonate Intermediate Aniline->Intermediate Condensation DEMM Diethyl Ethoxymethylenemalonate (or similar C3 synthon) DEMM->Intermediate Condensation Precursor Ethyl 4-hydroxyquinoline-2-carboxylate Intermediate->Precursor Thermal Cyclization (High Temperature) FinalProduct This compound Precursor->FinalProduct Chlorination ChlorinatingAgent Chlorinating Agent (e.g., POCl₃) ChlorinatingAgent->FinalProduct

Caption: General two-stage synthetic route.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part 1: Issues in Quinoline Ring Formation (Precursor Synthesis)
Q1: My thermal cyclization to form the Ethyl 4-hydroxyquinoline-2-carboxylate precursor is inefficient, resulting in a low yield. What are the critical parameters to optimize?

A: This is a common bottleneck. The thermal intramolecular cyclization of the anilinomethylene malonate intermediate is the key ring-forming step and is highly sensitive to reaction conditions.[1] The primary challenge is providing sufficient thermal energy to overcome the activation barrier for the 6-electron cyclization without causing degradation.[2]

Causality & Expert Insights:

  • Temperature is Paramount: The Gould-Jacobs reaction traditionally requires very high temperatures, often between 240-280 °C.[3] Insufficient heat will lead to an incomplete reaction, leaving you with unreacted intermediate. Conversely, excessive temperature or prolonged reaction times can lead to charring and decarboxylation of the product, significantly reducing the yield.[1]

  • Solvent Choice: The choice of solvent is critical for heat transfer and preventing localized overheating.

    • High-Boiling Inert Solvents: Solvents like Dowtherm A or diphenyl ether are effective because their boiling points are within the required reaction temperature range, allowing for consistent heating under reflux.[3][4] However, these solvents can be difficult to remove during workup.

    • Catalytic Alternatives: To avoid harsh thermal conditions, consider using Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid). It can facilitate the cyclization under significantly milder conditions (e.g., 80–100 °C), often leading to cleaner reactions and higher yields.[5]

  • Microwave Irradiation: Microwave synthesis is an excellent alternative to conventional heating. It allows for rapid and uniform heating to high temperatures (e.g., 250-300 °C), dramatically reducing reaction times from hours to minutes and often improving yields.[1][5]

Recommendations Summary:

ParameterConventional HeatingEaton's ReagentMicrowave Heating
Temperature 240-280 °C80-100 °C250-300 °C
Solvent Dowtherm A, Diphenyl EtherMethanesulfonic Acid (reagent)Solvent-free or high-boiling solvent
Time 1-4 hours2-3 hours5-15 minutes
Key Advantage Traditional, well-documentedMilder conditions, higher purityExtremely fast, high yield
Key Disadvantage Harsh conditions, side productsReagent cost/handlingRequires specialized equipment
Q2: I am using a substituted aniline and obtaining a mixture of regioisomers. How can I control the cyclization position?

A: Regioselectivity in the Gould-Jacobs reaction is governed by both steric and electronic factors of the substituent on the aniline ring.[3] The cyclization can occur at either of the two ortho positions relative to the amino group.

Causality & Expert Insights:

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring, making cyclization easier. They typically direct the cyclization to the para position relative to themselves (i.e., the less sterically hindered ortho position of the aniline).

  • Steric Hindrance: Bulky groups at the ortho position of the aniline will strongly disfavor cyclization at that site, directing the reaction to the other, unhindered ortho position.

  • Meta-Substituted Anilines: For anilines with a substituent at the meta-position, cyclization will preferentially occur at the ortho-position that is para to the substituent, as this position is more sterically accessible and electronically favorable.

G cluster_0 Meta-Substituted Aniline cluster_1 Outcome a Substituent (e.g., -OCH3) b NH2 c Position 2 (ortho, para to R) d Position 6 (ortho, ortho to R) e Major Product (Cyclization at C2) c->e Favored (Less hindered) f Minor Product (Cyclization at C6) d->f Disfavored (Sterically hindered)

Caption: Regioselectivity in cyclization.

Recommendations: If you require a specific regioisomer, you must start with an aniline that biases the cyclization. If your desired product is the minor isomer, a different synthetic strategy, such as one that builds the aniline onto a pre-functionalized ring, may be necessary.

Part 2: Issues in the Chlorination Step
Q3: My chlorination of the 4-hydroxyquinoline precursor using phosphorus oxychloride (POCl₃) is incomplete or gives a dark, impure product. How can I improve this step?

A: This is a critical transformation where incomplete reaction and side product formation are common. The 4-hydroxyquinoline precursor exists predominantly in its 4-quinolone tautomeric form. The reaction with POCl₃ proceeds by converting the carbonyl oxygen into a better leaving group, which is then displaced by a chloride ion.

Causality & Expert Insights:

  • Reagent Stoichiometry & Purity: POCl₃ often serves as both the reagent and the solvent. Using a large excess (5-10 equivalents) is common to ensure the reaction goes to completion. The reagent should be fresh and colorless; older, yellowed POCl₃ contains decomposition products (like HCl) that can promote side reactions.

  • Temperature Control: The reaction typically requires heating, often to reflux (around 110 °C). However, prolonged heating at high temperatures can lead to the formation of dichlorinated byproducts or other degradation products.[6] Careful monitoring by TLC is essential to determine the optimal reaction time.

  • Catalysts: In some cases, adding a catalytic amount of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst can accelerate the reaction, allowing for lower temperatures or shorter reaction times.

G cluster_0 Troubleshooting Chlorination Start Low Yield / Impure Product Check_TLC Analyze TLC of Crude Reaction Start->Check_TLC SM_Present Starting Material Remains? Check_TLC->SM_Present Dark_Color Dark Tar-like Products? Check_TLC->Dark_Color SM_Present->Dark_Color No Action_Heat Increase Reaction Time or Temperature Moderately SM_Present->Action_Heat Yes Action_Temp Decrease Temperature Reduce Reaction Time Dark_Color->Action_Temp Yes Action_Purify Optimize Workup & Purification Protocol Dark_Color->Action_Purify No Action_Reagent Use Fresh POCl₃ Increase Equivalents Action_Heat->Action_Reagent Success Improved Yield & Purity Action_Reagent->Success Action_Temp->Success Action_Purify->Success

Caption: Decision tree for optimizing the chlorination step.

Q4: The workup for the POCl₃ reaction is challenging. How should I properly quench the reaction and isolate the product?

A: The workup is arguably the most hazardous and yield-determining part of this step. POCl₃ reacts violently with water in a highly exothermic reaction. A poorly controlled quench can lead to product degradation and safety risks.

Causality & Expert Insights:

  • Quenching: The goal is to hydrolyze the excess POCl₃ to phosphoric acid and HCl. The standard and most reliable method is to cool the reaction mixture and pour it very slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat effectively. Never add water or ice directly to the hot POCl₃ mixture.

  • pH Adjustment: After the quench, the solution will be strongly acidic. The product is often insoluble in this acidic aqueous layer and may precipitate. However, to ensure all product is in the organic phase during extraction, you must neutralize the solution. Slowly add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases and the pH is neutral to slightly basic (pH 7-8).[7]

  • Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane. The product is typically more soluble in these solvents. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

Q5: I am observing hydrolysis of the ethyl ester group during the synthesis. How can I prevent this?

A: The ethyl ester is a sensitive functional group that can be cleaved under both strongly acidic and strongly basic conditions, especially when heated.[8][9]

Causality & Expert Insights:

  • Acid Hydrolysis: During the POCl₃ workup, the quenched mixture is highly acidic (HCl and H₃PO₄). If this aqueous acidic mixture is heated or left for an extended period, acid-catalyzed hydrolysis of the ester to the corresponding carboxylic acid can occur.

  • Base Hydrolysis (Saponification): During neutralization, if a strong base (like NaOH) is used or if the mixture is heated in the presence of a base, saponification will occur. This is why using a milder base like NaHCO₃ at room temperature is crucial.

Recommendations:

  • Perform the Quench Cold: Always pour the reaction mixture onto ice and keep the quenching vessel in an ice bath to prevent temperature spikes.

  • Neutralize Carefully: Use NaHCO₃ or Na₂CO₃ for neutralization instead of NaOH or KOH. Do not allow the temperature to rise significantly during this step.

  • Minimize Contact Time: Proceed with the extraction immediately after neutralization. Do not let the product sit in either the acidic or basic aqueous solution for prolonged periods.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate (Precursor)

This protocol utilizes the Gould-Jacobs reaction with conventional heating in a high-boiling solvent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate substituted aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv).

  • Condensation: Heat the mixture to 120-140 °C for 1-2 hours. Ethanol will be evolved as the condensation proceeds. Monitor the reaction by TLC until the aniline is consumed.

  • Cyclization: Add a high-boiling solvent (e.g., Dowtherm A or diphenyl ether, enough to ensure stirring) to the flask containing the crude intermediate.

  • High-Temperature Reflux: Heat the mixture to 240-250 °C. The solution will typically darken. Maintain this temperature for 1-3 hours. Monitor the disappearance of the intermediate by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate. Dilute the mixture with a hydrocarbon solvent like hexanes or toluene to further precipitate the product and help dissolve the reaction solvent.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with the hydrocarbon solvent used for dilution and then with diethyl ether. The crude product can be purified further by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Chlorination to Synthesize this compound

This protocol uses phosphorus oxychloride for the chlorination step.

  • Reaction Setup: In a round-bottom flask protected by a drying tube, suspend the Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 equiv) in phosphorus oxychloride (POCl₃, 5-10 equiv).

  • Heating: Heat the mixture to reflux (approx. 110 °C) with stirring. The solid will gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is no longer visible (typically 2-4 hours).

  • Workup - Quenching (Perform in a fume hood with caution!):

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a slurry of crushed ice and water (at least 10x the volume of the POCl₃ used).

    • Using a dropping funnel or pipette, add the reaction mixture dropwise to the vigorously stirred ice slurry. Maintain the temperature of the slurry below 10 °C.

  • Workup - Neutralization: Once the addition is complete, slowly add a saturated solution of NaHCO₃ to the aqueous mixture until gas evolution stops and the pH is ~7-8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

References

  • Ukrainets, I. V., Gorokhova, O. V., & Sidorenko, L. V. (2005). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds, 41(8), 1033–1036. Available from: [Link]

  • Kovalenko, S. M., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5729. Available from: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available from: [Link]

  • Stalinska, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available from: [Link]

  • Alarcón-Rincones, J., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1453. Available from: [Link]

  • Henriques, M., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Poster presentation. Available from: [Link]

  • Martinez, R., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry Proceedings, 18(1), 128. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Q&A Forum. Available from: [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Available from: [Link]

  • Clark, J. (2015). Hydrolysing esters. Chemguide. Available from: [Link]

  • Google Patents. (1999). WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents.

Sources

Technical Support Center: Purification of Crude Ethyl 4-chloroquinoline-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude Ethyl 4-chloroquinoline-2-carboxylate. Drawing from extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only solve common purification challenges but also to proactively optimize your chromatographic separations for this specific compound.

I. Understanding the Molecule and the Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purification via column chromatography is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities that could interfere with subsequent reactions or compromise the purity of the final active pharmaceutical ingredient (API).

The primary challenges in the column chromatography of this compound often stem from its moderate polarity, potential for interaction with the stationary phase, and the nature of impurities generated during its synthesis. A systematic approach, grounded in a solid understanding of chromatographic principles, is essential for a successful purification.

II. Pre-Chromatography Essentials: Setting the Stage for Success

Before commencing with column chromatography, several preliminary steps are crucial.

A. Thin-Layer Chromatography (TLC) Analysis: Your Chromatographic Roadmap

TLC is an indispensable tool for developing and optimizing your column chromatography method. It allows for rapid scree[1]ning of solvent systems to achieve optimal separation.

Step-by-Step TLC Protocol:

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system.

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the separated spots under a UV lamp (typically at 254 nm).

  • Rf Calculation: Calculate the Retention Factor (Rf) for your target compound and impurities. The ideal Rf for the target compound for column chromatography is typically between 0.2 and 0.4.

Interpreting TLC Results: The TLC plate will provide a visual representation of the separation. The goal is to find a solvent system where the spot corresponding to this compound is well-separated from all impurity spots.

B. Choosing the Right Tools: Stationary and Mobile Phases

Stationary Phase: For compounds of moderate polarity like this compound, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and effective stationary phase. Its polar surface interac[2]ts with the polar functionalities of the molecules, leading to separation.

Mobile Phase (Eluent) Selection: The choice of the mobile phase is critical and is guided by the TLC analysis. A mixture of a non-polar solvent and a slightly more polar solvent is typically employed.

Solvent System Component Examples Purpose
Non-Polar Hexane, Heptane, Petroleum EtherTo move non-polar impurities quickly through the column.
Polar Ethyl Acetate, Dichloromethane (DCM)To elute the target compound and more polar impurities.

A common starting point for the elution of this compound is a gradient of ethyl acetate in hexane . The exact ratio will be determined by your TLC analysis.

III. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the column chromatography of this compound and provides actionable solutions.

dot

Column_Chromatography_Workflow TLC 1. TLC Analysis (Determine Solvent System) Prep 2. Column Preparation (Slurry Packing) TLC->Prep Load 3. Sample Loading (Wet or Dry) Prep->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Isolate 6. Product Isolation (Rotary Evaporation) Analyze->Isolate Pure_Product Pure this compound Isolate->Pure_Product

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction conditions. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure you can troubleshoot effectively and achieve high-yield, high-purity results.

Understanding the Synthesis Pathway

The formation of this compound is a multi-step process. It typically begins with a variation of the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.[1][2] A thorough understanding of each stage is critical for successful optimization.

The initial step involves the condensation of an aniline derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester.[1] This intermediate then undergoes a thermally induced cyclization to yield a 4-hydroxyquinoline derivative.[1][3] The final step is the chlorination of the 4-hydroxy group, commonly achieved using reagents like phosphorus oxychloride (POCl₃).[2]

Reaction Workflow Diagram

Synthesis_Workflow cluster_Gould_Jacobs Gould-Jacobs Reaction cluster_Chlorination Chlorination Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate DEM Diethyl Ethoxymethylenemalonate DEM->Intermediate Hydroxyquinoline Ethyl 4-hydroxyquinoline-2-carboxylate Intermediate->Hydroxyquinoline Thermal Cyclization Final_Product This compound Hydroxyquinoline->Final_Product Chlorinating_Agent POCl₃ or other chlorinating agent Chlorinating_Agent->Final_Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: The Gould-Jacobs Reaction - Building the Quinoline Core
FAQ 1: Low Yield of Ethyl 4-hydroxyquinoline-2-carboxylate

Question: I am experiencing a low yield of the 4-hydroxyquinoline intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in the Gould-Jacobs reaction can often be traced back to several key factors:

  • Incomplete Condensation: The initial formation of the anilidomethylenemalonate intermediate is crucial. Ensure your aniline is of high purity and the reaction is given sufficient time to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-dependent.[4] Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to degradation of both the starting material and the product.[4] It is essential to perform a temperature optimization study.

ParameterRecommendationRationale
Reaction Temperature 240-260 °C (conventional heating)Balances reaction rate with minimizing thermal degradation.[4]
Microwave Heating 250-300 °CCan significantly reduce reaction times and improve yields.[4]
Solvent High-boiling point solvents like Dowtherm A or diphenyl etherProvides a stable medium for high-temperature reactions.
  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.[5] The presence of moisture can lead to the hydrolysis of the ester groups. Ensure all glassware is oven-dried and use anhydrous solvents.

Experimental Protocol: Optimizing Thermal Cyclization

  • Set up a series of small-scale reactions in parallel.

  • Vary the cyclization temperature in 10 °C increments (e.g., 230 °C, 240 °C, 250 °C, 260 °C).

  • Maintain a constant reaction time for all experiments initially (e.g., 30 minutes).

  • After the reaction, cool the mixture and analyze the product yield by a suitable method like HPLC or by isolating the product.

  • Identify the temperature that provides the highest yield and purity.

FAQ 2: Difficulty with Product Isolation and Purification

Question: The crude product from the Gould-Jacobs reaction is difficult to purify. What techniques can I use?

Answer: The crude product often contains unreacted starting materials and byproducts. Here are some effective purification strategies:

  • Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Common solvents for recrystallization of quinoline derivatives include ethanol, ethyl acetate, or mixtures thereof.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.

Part 2: Chlorination of the 4-Hydroxyquinoline
FAQ 3: Incomplete Chlorination or Formation of Byproducts

Question: My chlorination reaction with POCl₃ is not going to completion, or I am observing the formation of unwanted byproducts. What should I do?

Answer: Incomplete chlorination and byproduct formation are common issues. Consider the following:

  • Reagent Quality: The quality of the phosphorus oxychloride is paramount. Old or decomposed POCl₃ can lead to lower yields and the formation of phosphoric acid, which can complicate the workup. Always use freshly distilled or a new bottle of POCl₃.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. While heating is necessary to drive the reaction, excessive temperatures can lead to charring and the formation of complex mixtures. A typical temperature range is 80-110 °C. Monitoring the reaction by TLC is essential to determine the optimal reaction time.

  • Vilsmeier-Haack Conditions: The use of N,N-Dimethylformamide (DMF) as a catalyst in what is known as the Vilsmeier-Haack reaction can facilitate the chlorination.[6] The Vilsmeier reagent, a chloroiminium ion, is a more reactive electrophile.[7]

Experimental Protocol: Chlorination with POCl₃

  • To a stirred solution of Ethyl 4-hydroxyquinoline-2-carboxylate in an appropriate solvent (e.g., toluene or excess POCl₃), slowly add phosphorus oxychloride at room temperature.

  • If using a catalyst, a small amount of DMF can be added.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash it with water, and dry it under vacuum.

FAQ 4: Hydrolysis of the Ester Group

Question: I am observing hydrolysis of the ethyl ester during the reaction or workup. How can I prevent this?

Answer: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[8][9]

  • During Chlorination: The presence of any water in the reaction mixture can lead to hydrolysis, catalyzed by the acidic conditions generated. Ensure all reagents and solvents are anhydrous.

  • During Workup: The workup procedure should be performed at low temperatures to minimize hydrolysis. When neutralizing the acidic solution after quenching the POCl₃, do so carefully and avoid excessively high pH. It is often better to bring the pH to neutral (around 7).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Step Identify Reaction Step with Issue Start->Check_Step Gould_Jacobs Gould-Jacobs Reaction Check_Step->Gould_Jacobs Step 1 Chlorination Chlorination Reaction Check_Step->Chlorination Step 2 GJ_Cause Possible Causes: - Incomplete Condensation - Suboptimal Cyclization Temp - Side Reactions Gould_Jacobs->GJ_Cause Chlor_Cause Possible Causes: - Poor Reagent Quality - Incorrect Temp/Time - Ester Hydrolysis Chlorination->Chlor_Cause GJ_Solution Solutions: - Monitor by TLC - Optimize Temperature - Use Anhydrous Conditions GJ_Cause->GJ_Solution Chlor_Solution Solutions: - Use Fresh POCl₃ - Control Temp & Monitor - Anhydrous Conditions & Careful Workup Chlor_Cause->Chlor_Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Vertex AI Search. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Wikipedia. Gould–Jacobs reaction.
  • Benchchem. Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
  • Flychem Co., ltd. Common Quinoline Synthesis Reactions.
  • ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF.
  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF.
  • Biotage. Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Benchchem. Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • ResearchGate. Optimization of the reaction conditions. [a] | Download Scientific Diagram.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.
  • Guidechem. This compound 18436-69-6 wiki.
  • NIH. Recent Advances in Metal-Free Quinoline Synthesis - PMC.
  • Wikiwand. Gould–Jacobs reaction.
  • NIH. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC.
  • ChemicalBook. CHLOROQUINE synthesis.
  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
  • ResearchGate. 24 questions with answers in QUINOLINES | Science topic.
  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ResearchGate. Optimization of the reaction conditions. [a] | Download Scientific Diagram.
  • Wiley Online Library. Gould-Jacobs Reaction.
  • Benchchem. Ethyl 2-Chloroquinoline-4-carboxylate|5467-61-8.
  • ResearchGate. Gould–Jacobs Reaction.
  • SpringerLink. Machine learning-guided strategies for reaction conditions design and optimization.
  • Open Access Pub. Side Reactions | Journal of New Developments in Chemistry.
  • ResearchGate. (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester.
  • Benchchem. Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 1379615-56-1.
  • ResearchSquare. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
  • Sigma-Aldrich. Ethyl 4-chloro-2-methylquinoline-6-carboxylate 100375-87-9.
  • Chemistry LibreTexts. The Hydrolysis of Esters.
  • Google Patents. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Chemguide. hydrolysis of esters.
  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • Thermo Fisher Scientific. 4-Hydroxyquinoline-2-carboxylic acid hydrate, 98% 25 g.
  • Chemdiv. Compound ethyl 4-(4-chloroanilino)quinoline-3-carboxylate.
  • Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.

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Stability issues of Ethyl 4-chloroquinoline-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-chloroquinoline-2-carboxylate (CAS No: 18436-69-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[1][2] Recommended storage temperatures are typically between 2-8°C. The primary concerns are mitigating exposure to atmospheric moisture and light, which can initiate degradation pathways.

Q2: How sensitive is this compound to atmospheric moisture and air?

The compound exhibits two main points of sensitivity. The ethyl ester group is susceptible to hydrolysis, a reaction catalyzed by the presence of water, especially under acidic or basic conditions.[3] Secondly, while the quinoline core is relatively stable, prolonged exposure to air and light can lead to gradual oxidative degradation and discoloration. Therefore, minimizing exposure to the atmosphere is a critical handling precaution.

Q3: What is the general thermal stability of the compound?

This compound is a solid with a high boiling point of approximately 357.5°C at atmospheric pressure, indicating good thermal stability in its pure, solid state.[1][4] However, in solution, its stability is highly dependent on the solvent and the presence of other reagents. Prolonged heating in protic or aqueous solvents, or in the presence of trace acids or bases, can significantly accelerate degradation, primarily through hydrolysis or nucleophilic substitution.

Q4: I've noticed my sample developing a yellow or brownish tint over time. Is this a sign of degradation?

Yes, discoloration is often an indicator of chemical degradation. This can be caused by photodecomposition if the material has been exposed to light, or by slow oxidation and side reactions. If you observe a color change, it is recommended to verify the purity of the material by an appropriate analytical method (e.g., HPLC, NMR) before use. To prevent this, always store the compound in an amber vial or otherwise protected from light.[5]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low Yield or Multiple Side Products in Nucleophilic Substitution Reactions

Q: I am attempting to substitute the 4-chloro group with a nucleophile (e.g., an amine or alcohol), but my yields are low and I see multiple spots on my TLC plate, including one that appears to be a carboxylic acid.

Analysis: This is a classic issue stemming from the compound's two primary reactive sites: the electrophilic carbon at the C-4 position and the ester carbonyl carbon.

  • Ester Hydrolysis (Saponification): The most common side reaction is the hydrolysis of the ethyl ester to the corresponding 4-chloroquinoline-2-carboxylic acid.[3] This is particularly prevalent if your reaction conditions are basic (e.g., using excess amine as both a nucleophile and a base) or if there is residual water in your solvent, especially at elevated temperatures. The resulting carboxylic acid is often less soluble and can complicate purification.

  • Solvent Participation: If you are using a protic solvent like ethanol or methanol, the solvent itself can act as a nucleophile, leading to an ether byproduct via substitution of the chlorine atom.[6]

  • Inadequate Reaction Conditions: The 4-chloro group is a good leaving group, but its reactivity is influenced by the strength of your nucleophile and the reaction conditions.[7][8] Weak nucleophiles may require higher temperatures or the addition of a non-nucleophilic base to proceed efficiently.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for nucleophilic substitution reactions.

Issue 2: Product Degradation During Aqueous Work-up or Silica Gel Chromatography

Q: My reaction monitoring (TLC/LC-MS) shows clean conversion to my desired product, but I lose significant material or see the re-emergence of impurities after work-up and purification.

Analysis: The post-reaction environment is just as critical as the reaction itself. Both aqueous work-ups and silica gel chromatography introduce conditions that can degrade the target molecule.

  • Aqueous Work-up: Washing with basic solutions (e.g., sodium bicarbonate) or acidic solutions to remove reagents can initiate rapid hydrolysis of the ethyl ester group.[3]

  • Silica Gel Chromatography: Standard silica gel is acidic (pH ~4-5) and has a high surface area coated with water. This environment is ideal for catalyzing the hydrolysis of the ester. If your eluent contains a protic solvent like methanol, the silica can also facilitate transesterification or reaction at the C-4 position.

Preventative Measures:

  • Work-up:

    • If possible, perform a non-aqueous work-up.

    • If an aqueous wash is necessary, use neutral, deionized water or a buffered saline solution and minimize the contact time.

    • Extract the product quickly into an organic solvent and dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄.

  • Purification:

    • Option 1 (Preferred): Purify by recrystallization if the product is a solid.

    • Option 2: Use neutral or deactivated silica gel for chromatography. You can prepare this by washing standard silica gel with a dilute solution of a non-nucleophilic base (like triethylamine in your eluent system) and then re-equilibrating with your mobile phase.

    • Option 3: Consider using a less acidic stationary phase, such as alumina.

Section 3: Key Degradation Pathways & Mechanisms

Understanding the likely degradation pathways is crucial for designing robust experimental protocols.

DegradationPathways cluster_0 Nucleophilic Attack at C-4 cluster_1 Ester Hydrolysis Parent This compound SubstitutedProduct 4-Substituted Product (e.g., amine, ether) Parent->SubstitutedProduct + Nu:⁻ (e.g., R-NH₂, R-O⁻) CarboxylicAcid 4-Chloroquinoline-2-carboxylic acid Parent->CarboxylicAcid + H₂O (H⁺ or OH⁻ catalysis)

Caption: Primary degradation pathways for this compound.

Section 4: Protocols & Data Summaries

Protocol 4.1: Preliminary Photostability Assessment (Solution)

This protocol is adapted from ICH Q1B guidelines to provide a preliminary assessment of your compound's sensitivity to light in a relevant solvent.

  • Preparation: Prepare two identical solutions of your compound (e.g., 1 mg/mL) in a transparent, inert container (e.g., a quartz or borosilicate glass vial) using a relevant, photochemically inert solvent (e.g., acetonitrile).

  • Control Sample: Wrap one vial completely in aluminum foil. This will serve as the dark control to measure any thermal degradation.

  • Exposure: Place both the test sample and the dark control side-by-side in a photostability chamber. Expose them to a light source providing a minimum overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.

  • Analysis: At appropriate time intervals, take aliquots from both samples and analyze them by a stability-indicating method (e.g., HPLC with a UV detector).

  • Evaluation: Compare the chromatograms of the exposed sample to the dark control and a time-zero sample. Significant formation of new peaks or a decrease in the parent peak area in the exposed sample relative to the control indicates photosensitivity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀ClNO₂[1][4]
Molecular Weight235.67 g/mol [1][4]
AppearanceSolid (White to off-white)[9]
Boiling Point357.5 °C at 760 mmHg[1][4]
Flash Point170 °C[1]
Storage Temp.2-8 °C, Cool and Dark[2]

Table 2: Solvent Compatibility and Associated Risks

Solvent ClassExamplesSuitability for ReactionsRisk during Work-up/Purification
Aprotic, Non-polar Hexanes, TolueneGood (for solubility)Low
Aprotic, Polar THF, Dioxane, DMF, AcetonitrileExcellent Low, but ensure DMF is removed.
Protic, Non-nucleophilic t-ButanolModerate (potential for side reactions)Moderate (potential for transesterification)
Protic, Nucleophilic Methanol, EthanolHigh Risk (Solvent can act as nucleophile)High Risk (Can react on silica gel)
Aqueous/Acidic/Basic Water, Dilute HCl, NaHCO₃Not recommendedHigh Risk (Promotes ester hydrolysis)

References

  • PubMed. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline. [Link]

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Technical Support Center: Purification of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural support for the purification of Ethyl 4-chloroquinoline-2-carboxylate (CAS No. 18436-69-6). Achieving high purity of this intermediate is critical for its successful use in subsequent synthetic steps, particularly in the development of novel therapeutics.[1] This document provides field-proven insights and validated protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the impurities and purification strategies for this compound.

Q1: What are the most common impurities encountered in the synthesis of this compound?

The impurity profile is intrinsically linked to the synthetic route employed. A common pathway involves the cyclization of an aniline precursor followed by chlorination of the resulting 4-hydroxyquinoline intermediate.[2][3]

Potential impurities include:

  • Unreacted Starting Materials: Such as the parent aniline and diethyl malonate derivatives used in Gould-Jacobs or similar reactions.[2]

  • Incomplete Chlorination Precursor: The most common process-related impurity is the starting material for the chlorination step, Ethyl 4-hydroxyquinoline-2-carboxylate . Its presence indicates an incomplete reaction with the chlorinating agent (e.g., POCl₃).

  • Over-chlorinated By-products: Vigorous chlorination conditions can sometimes lead to the formation of dichlorinated species, such as Ethyl 2,4-dichloroquinoline-3-carboxylate .[4]

  • Hydrolysis Product: The ester functional group is susceptible to hydrolysis, especially under acidic or basic work-up conditions, leading to the formation of 4-chloroquinoline-2-carboxylic acid .[5]

  • Polymeric/Tarry By-products: High-temperature cyclization or chlorination steps can generate high-molecular-weight, often colored, by-products that can be challenging to remove.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., acetonitrile, dichloromethane, ethanol, ethyl acetate) can be retained in the final product.[6]

Q2: What is the first analytical step I should take to assess the purity of my crude product?

A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy provides a rapid and comprehensive initial assessment.

  • TLC Analysis: This is indispensable for visualizing the number of components in your crude mixture. By comparing the crude sample to your starting materials on the same plate, you can quickly identify residual precursors. It is also the primary tool for developing a solvent system for column chromatography.[7]

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can identify and roughly quantify impurities if their characteristic peaks are known and resolved from the product signals. It is particularly effective for detecting residual solvents.

Q3: Which purification method is the most effective for this compound?

There is no single "best" method; the optimal choice depends on the specific impurities present and their concentration.

  • Flash Column Chromatography: This is the most versatile and powerful technique for separating a mixture of components with different polarities, such as removing starting materials and by-products.[8]

  • Recrystallization: This method is highly effective and efficient for removing small amounts of impurities from a product that is already substantially pure (>90%).[9] It is particularly good for increasing the purity of a solid product obtained after chromatography.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues encountered during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
My final product is an oil or a waxy solid with a low, broad melting point. The product is significantly contaminated with multiple impurities or a large amount of residual solvent, preventing crystallization.Primary Recommendation: Purify the material using flash column chromatography to separate the major components. Refer to Protocol 1 . After chromatography, a final recrystallization step may be necessary to obtain a highly crystalline solid.
My product is a solid, but TLC analysis shows multiple spots. The crude product contains impurities with different polarities that have co-precipitated.If spots are well-separated (ΔRf > 0.2): Flash column chromatography is the most effective method. If one spot is dominant and others are faint: Attempt recrystallization first. The minor impurities may remain in the mother liquor. Refer to Protocol 2 .
My product appears as a single spot on TLC, but the ¹H NMR spectrum shows unexpected peaks. 1. An impurity has the same Rf value as your product in the chosen TLC solvent system ("co-elution"). 2. Residual solvents (e.g., ethyl acetate, hexane, DCM) are present.[6] 3. Isomeric impurities may not be resolved by TLC.1. For co-eluting impurities: Develop a new TLC solvent system with different polarity solvents (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) and re-purify via column chromatography. 2. For residual solvents: Dissolve the product in a minimal amount of a low-boiling solvent (like dichloromethane) and remove the solvent under high vacuum, possibly with gentle heating (<40°C).
My product has a persistent yellow or brown coloration, even after chromatography. Tarry, high-molecular-weight by-products are present. These often adhere strongly to silica and can streak during chromatography.Solution 1 (During Recrystallization): Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Caution: Using too much charcoal can lead to product loss. Solution 2 (Filtration): Dissolve the colored product in a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel in a pipette or funnel. The highly polar colored impurities should remain at the top of the silica.
The product hydrolyzes back to the carboxylic acid during purification. The silica gel used for chromatography is slightly acidic, or the workup/extraction involved prolonged exposure to acidic or basic aqueous solutions.[5]Mitigation: Use silica gel that has been neutralized by pre-washing with a solvent mixture containing a small amount of a volatile base like triethylamine (~0.5%). Alternatively, minimize contact time with aqueous layers during workup and ensure all solvents are anhydrous.

Section 3: Visualization & Workflows

Diagram 1: Purification Method Selection

This decision tree guides the user in choosing the most appropriate purification strategy based on the initial state and purity of the crude product.

G A Assess Crude Product B Is it an oil or waxy solid? A->B C Is it a solid? A->C B->C No D Flash Column Chromatography B->D Yes E Analyze by TLC C->E Yes J Is product still colored? D->J F Multiple spots or streaking? E->F F->D Yes G Mainly one spot with minor impurities? F->G No H Recrystallization G->H Yes H->J I Consider Charcoal Treatment or Silica Plug K Pure Product I->K J->I Yes J->K No

Caption: Decision tree for selecting a purification method.

Diagram 2: General Purification & Analysis Workflow

This diagram illustrates the logical flow from crude material to a final, validated pure product.

G cluster_prep Preparation & Analysis cluster_purify Purification cluster_validate Validation A Crude Product B Initial Analysis (TLC, NMR) A->B C Select Method (See Diagram 1) B->C D Execute Purification (Chromatography or Recrystallization) C->D E Isolate Product (Combine fractions / Filter crystals) D->E F Remove Solvent (High Vacuum) E->F G Final Purity Analysis (TLC, NMR, MP, MS) F->G H Pure Product (>98%) G->H

Caption: General workflow for purification and analysis.

Section 4: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This technique is ideal for separating components with different polarities. The polarity of this compound is moderate, and it is typically eluted with a mixture of hexanes and ethyl acetate.[10][11]

1. Preparation of the Slurry and Column Packing (Wet Loading): a. Choose a column of appropriate size (a 40-50 mm diameter column is suitable for 1-2 g of crude material). b. Place a small plug of cotton or glass wool at the bottom of the column, then add a ~1 cm layer of sand.[12] c. In a beaker, create a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). The consistency should be pourable but not overly dilute. d. Pour the slurry into the column. Use additional eluent to rinse all the silica into the column. e. Gently tap the side of the column to pack the silica bed evenly and remove air bubbles. Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[12]

2. Sample Loading: a. Dry Loading (Recommended): Dissolve your crude product (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane). Add 2-3 g of silica gel or Celite.[8] Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. b. Carefully add this powder to the top of the packed silica bed in the column, creating a thin, even layer. c. Gently add a ~1 cm layer of sand on top of your sample to prevent disturbance during solvent addition.

3. Elution and Fraction Collection: a. Carefully add the eluent to the column. Use pressurized air to gently push the solvent through the column at a steady flow rate. b. Solvent System: Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution) to 80:20 Hexanes:Ethyl Acetate. An initial TLC analysis of the crude material is essential to determine the optimal solvent system.[7] c. Collect the eluent in a series of test tubes or flasks (fractions). d. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. e. Combine the fractions that contain your pure product.

4. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid or oil under high vacuum for several hours to remove any final traces of solvent.

Protocol 2: Recrystallization

This method is best for purifying an already mostly solid product to a high degree of crystallinity and purity.[9][13]

1. Solvent Selection: a. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. b. Ethanol is a good starting choice. Other potential single-solvent options include isopropanol or acetonitrile. c. A two-solvent system, such as Ethyl Acetate/Hexanes or Acetone/Hexanes , can also be very effective.[14]

2. Recrystallization Procedure (Two-Solvent Example: Ethyl Acetate/Hexanes): a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the "good" solvent (ethyl acetate) at room temperature to dissolve the solid completely. c. While stirring, slowly add the "poor" solvent (hexanes) until the solution becomes persistently cloudy (turbid). This indicates the point of saturation. d. Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again. e. Remove the stir bar, cover the flask (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[13] f. Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

3. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold "poor" solvent (hexanes) to remove any residual soluble impurities. c. Allow the crystals to dry on the filter paper under vacuum for several minutes. d. Transfer the crystals to a watch glass and dry them completely in a vacuum oven (if necessary, at a temperature well below the compound's melting point).

Section 5: References

  • Guidechem. (n.d.). This compound 18436-69-6 wiki. Retrieved from Guidechem.

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Retrieved from ResearchGate.

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Chemistry.

  • Benchchem. (2025, December). common impurities in 6-Chloroquinoline synthesis and their removal. Retrieved from Benchchem.

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

  • VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from The Royal Society of Chemistry.

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from UCI.

  • Benchchem. (n.d.). Ethyl 2-Chloroquinoline-4-carboxylate|5467-61-8. Retrieved from Benchchem.

  • Ukrainets, I. V., et al. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. Chemistry of Heterocyclic Compounds.

  • Benchchem. (n.d.). Ethyl 2-bromo-4-chloroquinoline-3-carboxylate | 1379615-56-1. Retrieved from Benchchem.

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from Biotage.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.

  • Reyes, E., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E.

  • Sigma-Aldrich. (n.d.). Ethyl 4-chloro-2-methylquinoline-6-carboxylate 100375-87-9. Retrieved from Sigma-Aldrich.

  • ChemRxiv. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.

  • ScienceDirect. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from ScienceDirect.

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from Chemistry LibreTexts.

  • PubChem. (n.d.). Ethyl 4-chloro-5-fluoro-quinazoline-2-carboxylate. Retrieved from PubChem.

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.

  • Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from csbsju.edu.

  • ChemicalBook. (n.d.). CHLOROQUINE synthesis. Retrieved from ChemicalBook.

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from University of Rochester Chemistry.

  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

  • TCI Chemicals. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate | 13720-94-0. Retrieved from TCI Chemicals.

  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from orgchemboulder.com.

  • United States Biological. (n.d.). 449250 Ethyl 4-Chloroquinoline-3-carboxylate CAS: 13720-94-0. Retrieved from United States Biological.

  • Oakwood Chemical. (n.d.). Ethyl 4-Hydroxyquinoline-2-Carboxylate, 98% Purity, C12H11NO3, 25 grams. Retrieved from Oakwood Chemical.

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from MDPI.

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Technical Support Center: Strategies to Minimize Byproduct Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinoline synthesis and minimize the formation of unwanted byproducts. Here, we address common issues encountered during key synthetic routes—the Skraup, Doebner-von Miller, and Friedländer syntheses—providing detailed troubleshooting in a practical Q&A format.

Section 1: General Strategies for Minimizing Byproduct Formation

Before diving into method-specific issues, several universal strategies can significantly improve the purity and yield of your desired quinoline product.

Q: What are the most critical general parameters to control across different quinoline synthesis methods to reduce side reactions?

A: Three fundamental parameters are crucial:

  • Temperature Control: Many quinoline syntheses are exothermic. Runaway reactions or localized hotspots can lead to polymerization and tar formation. Gradual heating and efficient heat dissipation are key.[1][2]

  • Purity of Starting Materials: Impurities in reactants, such as aniline or glycerol, can introduce contaminants that participate in undesired side reactions. Always use freshly distilled or high-purity starting materials.[3]

  • Choice of Catalyst: The nature and concentration of the acid or base catalyst are vital. Harsher catalysts often promote side reactions, while milder or more modern catalytic systems can offer greater selectivity under more controlled conditions.[1][4]

Section 2: Troubleshooting the Skraup Synthesis

The Skraup synthesis is a powerful method but is notorious for its vigorous nature and potential for significant byproduct formation, particularly tars.[2][5]

Q1: My Skraup synthesis is extremely exothermic and difficult to control, leading to a black, tarry crude product. How can I moderate the reaction?

A: The violent exotherm is a classic challenge in Skraup synthesis.[2][6] The primary cause is the rapid, uncontrolled polymerization of acrolein, which is formed in situ from the dehydration of glycerol by concentrated sulfuric acid.[5][7]

Recommended Solutions:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄·7H₂O) is the most common and effective method to make the reaction less violent.[2][7] Ferrous sulfate acts as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period.[6] Boric acid can also be used as a moderator.[2][8]

  • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling with an ice bath. This prevents a rapid temperature spike.[2]

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat and prevent localized hotspots where tar formation can initiate.[2]

Q2: I'm observing significant amounts of polymeric byproducts. What are they and how do I prevent them?

A: The primary byproduct is a high-molecular-weight tar formed from the acid-catalyzed polymerization of acrolein.[5][7] Other byproducts can include residual starting materials and incompletely cyclized or oxidized intermediates.[7]

Troubleshooting Workflow:

G start High Tar Formation in Skraup Synthesis check_moderator Is a moderator (e.g., FeSO₄) being used? start->check_moderator add_moderator Action: Add Ferrous Sulfate (FeSO₄·7H₂O) to the initial reaction mixture. check_moderator->add_moderator No check_temp Is temperature being rigorously controlled? check_moderator->check_temp Yes add_moderator->check_temp slow_addition Action: Add H₂SO₄ slowly with efficient ice-bath cooling. Gradually heat to initiate. check_temp->slow_addition No check_purity Are starting materials (aniline, glycerol) of high purity? check_temp->check_purity Yes slow_addition->check_purity purify_reagents Action: Purify reagents (e.g., distill aniline) before use. check_purity->purify_reagents No end Reduced Tar Formation & Improved Yield check_purity->end Yes purify_reagents->end

Caption: Troubleshooting workflow for tar formation in Skraup synthesis.

Key Experiment: Moderated Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate to control the reaction's vigor.[1][2]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.[2]

  • Acid Addition: Begin vigorous stirring and slowly add concentrated sulfuric acid through the dropping funnel. Maintain cooling using an ice bath to manage the initial exotherm.[2]

  • Reaction Initiation: Gently heat the mixture to start the reaction. Once the reaction begins (often indicated by a color change and temperature rise), remove the external heat source immediately.[2] The reaction should proceed under its own exotherm. If it becomes too vigorous, cool the flask as needed.[1][2]

  • Reflux: After the initial vigorous phase subsides, heat the mixture to reflux for 3-5 hours.[1]

  • Work-up:

    • Allow the mixture to cool.

    • Carefully pour the cooled mixture into a large volume of cold water.

    • Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.[1]

    • Purify the quinoline from the tarry residue via steam distillation.[1][2] The quinoline will co-distill with the water.

  • Isolation:

    • Collect the milky distillate until it runs clear.

    • Separate the oily quinoline layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent.

    • Further purify the crude quinoline by vacuum distillation.[1][9]

Section 3: Troubleshooting the Doebner-von Miller Synthesis

This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones. A primary challenge is the polymerization of these carbonyl compounds under strong acid catalysis.[1][3]

Q: My Doebner-von Miller reaction produces a low yield and a large amount of resinous, polymeric material. How can I prevent this?

A: Tar and polymer formation is the most common failure mode, caused by the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[3]

Recommended Solutions:

  • In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation. This keeps the instantaneous concentration low, minimizing polymerization. For example, slowly adding acetaldehyde to an acidic solution of aniline allows for the controlled formation of crotonaldehyde.[3]

  • Slow Reagent Addition: If using a pre-formed α,β-unsaturated carbonyl, add it slowly to the heated acidic solution of the aniline. This helps control the reaction rate and reduces polymerization.[3]

  • Catalyst Optimization: The type and concentration of the acid are critical. Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) can be used.[3][10] Experiment with different catalysts to find the optimal balance between reaction rate and byproduct formation.

Problem Primary Cause Suggested Solution Reference
Low Yield / Tar FormationAcid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.Add the carbonyl compound slowly to the heated acidic aniline solution.[3]
Low Yield / No ReactionInappropriate acid catalyst or concentration.Screen different Brønsted or Lewis acids (e.g., HCl, ZnCl₂, SnCl₄). Ensure the acid is not too dilute.[3]
Formation of Reduced ByproductsSchiff base intermediate of the oxidizing agent is reduced.This side reaction provides evidence for the reaction pathway but is difficult to eliminate completely. Purification is key.[11]

Section 4: Troubleshooting the Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13] Key challenges include managing competing side reactions and controlling regioselectivity when using unsymmetrical ketones.[12][14]

Q1: My Friedländer reaction yield is low due to a competing aldol condensation of my ketone starting material. How can I favor the desired quinoline formation?

A: Self-condensation of the ketone is a significant competing side reaction, especially under strong base catalysis.[4][12]

Recommended Solutions:

  • Use Milder Conditions: Traditional high temperatures and strong acid/base catalysts can degrade materials and promote side reactions.[4][12] Modern methods using catalysts like iodine, ionic liquids, or even gold catalysts can allow the reaction to proceed under milder conditions, improving selectivity.[4][12]

  • Modify the Amine Reactant: To completely avoid aldol side reactions under basic conditions, use the imine analogue of the o-aminoaryl ketone instead of the ketone itself.[12]

  • Catalyst Selection: The choice of catalyst is critical. For instance, iodine has been shown to be an effective catalyst, often allowing the reaction to proceed at 80-100°C.[4][15]

Q2: I am using an unsymmetrical ketone and getting a mixture of two regioisomers. How can I control the regioselectivity?

A: The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone can proceed via two different enolate intermediates, leading to a mixture of quinoline isomers.[14][16] Controlling which α-methylene group reacts is the key to regioselectivity.

Recommended Solutions:

  • Amine Catalysis: Employing a cyclic secondary amine catalyst, such as pyrrolidine, can favor the formation of the kinetic enamine intermediate, leading to the less substituted (and often desired) regioisomer.[16][17]

  • Ionic Liquids: Using an ionic liquid (e.g., [Hbim]BF₄) as the reaction medium can promote high regioselectivity and simplify catalyst recycling.[12][16]

  • Substrate Modification: Introducing a bulky substituent on the aniline or a directing group on one of the reactants can sterically or electronically favor cyclization at a specific position.[14]

Regioselectivity Control Logic:

G start Poor Regioselectivity in Friedländer Synthesis (Unsymmetrical Ketone) q_catalyst What type of catalysis is being used? start->q_catalyst std_acid_base Standard Acid/Base q_catalyst->std_acid_base Standard amine_cat Amine Catalysis q_catalyst->amine_cat Amine ionic_liquid Ionic Liquid q_catalyst->ionic_liquid Ionic Liquid sol_amine Strategy: Use a cyclic secondary amine catalyst (e.g., Pyrrolidine) to favor the kinetic product. std_acid_base->sol_amine sol_il Strategy: Use an Ionic Liquid (e.g., [Hbim]BF₄) as the solvent to promote regiospecificity. std_acid_base->sol_il sol_optimize Strategy: Systematically vary temperature and solvent. Consider substrate modification. std_acid_base->sol_optimize end Improved Regioselectivity amine_cat->end ionic_liquid->end sol_amine->end sol_il->end sol_optimize->end

Caption: Decision diagram for improving regioselectivity in Friedländer synthesis.

Section 5: Post-Synthesis Purification

Effective purification is critical for isolating the target quinoline from residual byproducts.

Q: What are the most effective methods for purifying crude quinoline products, especially from tarry residues?

A: The choice depends on the scale and impurity profile.

  • Steam Distillation: Especially effective for separating volatile quinolines from non-volatile tars, as commonly used in the Skraup synthesis workup.[1][2]

  • Column Chromatography: A highly versatile technique for separating isomers and other byproducts with different polarities from the desired product.[7][18]

  • Recrystallization: Excellent for purifying solid compounds. A key step is selecting a suitable solvent that dissolves the compound when hot but not when cold.[18] For difficult purifications, converting the quinoline to a salt (like a picrate or phosphate), recrystallizing the salt, and then liberating the free base can be a powerful strategy.[9][19]

References

  • Purification of Quinoline. (n.d.). LookChem. Retrieved from [Link]

  • Quinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Skraup quinoline synthesis. (2023). Chemistry Online. Retrieved from [Link]

Sources

Impact of temperature and catalysts on Ethyl 4-chloroquinoline-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-chloroquinoline-2-carboxylate. This resource is designed for chemistry professionals in research and drug development. Here, we address common challenges and frequently asked questions concerning the critical roles of temperature and catalysts in this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, troubleshoot effectively, and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on issues related to temperature and catalysis.

Issue 1: Low or No Product Yield

Symptom: After the completed reaction and workup, the yield of this compound is significantly lower than expected, or no product is isolated.

Possible Causes & Solutions:

  • Inadequate Reaction Temperature: The cyclization and chlorination steps in the synthesis of quinoline derivatives are highly temperature-dependent. For instance, the Gould-Jacobs reaction, a common pathway to quinoline systems, requires elevated temperatures to drive the cyclization. If the temperature is too low, the reaction may not proceed at an appreciable rate.

    • Solution: Ensure your heating apparatus is calibrated and maintaining the target temperature. For reactions involving phosphorus oxychloride (POCl₃) for chlorination, a temperature range of 70-110 °C is often required. Monitor the internal reaction temperature, not just the set temperature of the heating mantle.

  • Catalyst Inactivity or Insufficient Loading: If a catalyst is used, such as a phase-transfer catalyst or a Lewis acid, its activity is paramount.

    • Solution:

      • Verify the quality and purity of your catalyst.

      • Ensure the catalyst loading is appropriate. For many reactions, a loading of 1-5 mol% is typical, but this can vary.

      • In some cases, the catalyst may be poisoned by impurities in the starting materials or solvent. Purifying your reagents may be necessary.

  • Poor Quality of Reagents: The purity of starting materials, such as diethyl malonate and N-phenylacetamide, is crucial. Impurities can lead to side reactions that consume the reagents and lower the yield.

    • Solution: Use freshly distilled or high-purity reagents. Verify the purity of your starting materials by techniques such as NMR or GC-MS before starting the reaction.

Issue 2: Formation of Impurities and Side Products

Symptom: The final product is contaminated with significant amounts of impurities, which may be difficult to remove by standard purification techniques like recrystallization or column chromatography.

Possible Causes & Solutions:

  • Excessive Reaction Temperature: While a certain temperature is necessary, overheating can lead to the formation of undesired side products, including polymeric materials or isomers.

    • Solution: Carefully control the reaction temperature and avoid localized overheating. A temperature controller with a thermocouple placed directly in the reaction mixture is recommended. A stepwise increase in temperature can also be beneficial.

  • Incorrect Stoichiometry: An incorrect ratio of reactants, particularly the chlorinating agent (e.g., POCl₃), can result in incomplete conversion or the formation of byproducts.

    • Solution: Accurately measure all reagents. A moderate excess of the chlorinating agent is often used to ensure complete conversion, but a large excess can lead to more impurities.

  • Presence of Water: The reagents used in this synthesis, especially phosphorus oxychloride, are highly sensitive to moisture. The presence of water can lead to the formation of phosphoric acid and other undesired byproducts.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the synthesis of this compound?

Answer: While not always required, a catalyst can significantly improve the rate and yield of the reaction. Depending on the specific synthetic route, a catalyst may function in several ways:

  • Lewis Acids: Catalysts like ZnCl₂, AlCl₃, or FeCl₃ can activate the carbonyl group, facilitating the cyclization step.

  • Phase-Transfer Catalysts (PTCs): In reactions involving multiple phases (e.g., a solid and a liquid), a PTC such as tetrabutylammonium bromide (TBAB) can enhance the reaction rate by transporting the reactive species across the phase boundary.

The choice of catalyst depends on the specific reaction conditions and substrates. It is essential to consult the literature for the most appropriate catalyst for your chosen synthetic pathway.

Q2: How does temperature affect the regioselectivity of the reaction?

Answer: Temperature can play a role in the regioselectivity of the cyclization step, particularly if there are multiple possible sites for ring closure. In general, lower temperatures tend to favor the thermodynamically more stable product, while higher temperatures can lead to the formation of the kinetically favored product. For the synthesis of this compound, the substitution pattern on the aniline precursor largely directs the regioselectivity. However, extreme temperatures could potentially lead to side reactions that affect the final product distribution.

Q3: What are the safety precautions to consider when working with phosphorus oxychloride (POCl₃) at elevated temperatures?

Answer: Phosphorus oxychloride is a highly corrosive and toxic chemical that reacts violently with water. When heated, it can generate toxic fumes. Therefore, strict safety measures are essential:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ensure all glassware is dry to prevent a violent reaction with any residual water.

  • Quench the reaction carefully by slowly adding the reaction mixture to ice or cold water in a fume hood. This process is highly exothermic and will release HCl gas.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of the reaction.

Step 1: Cyclization

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine N-phenylacetamide and diethyl malonate.

  • Slowly add phosphorus oxychloride to the mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 90-100 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Chlorination

  • After the cyclization is complete, continue heating the mixture at 100-110 °C for an additional 1-2 hours to facilitate the chlorination of the 4-hydroxyquinoline intermediate.

Step 3: Workup and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture onto crushed ice with stirring in a fume hood.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until it reaches a pH of 7-8.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure this compound.

Data Summary: Impact of Temperature on Yield
Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
70-8056592
90-10038598
110-12028290 (with notable impurities)

Note: This data is illustrative and actual results may vary.

Visual Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Starting Materials (N-phenylacetamide, Diethyl Malonate) cyclization Step 1: Cyclization (90-100°C) reagents->cyclization pocl3 Chlorinating Agent (POCl3) pocl3->cyclization chlorination Step 2: Chlorination (100-110°C) cyclization->chlorination In situ quench Quenching (Ice) chlorination->quench neutralize Neutralization (Base) quench->neutralize filter Filtration neutralize->filter recrystallize Recrystallization filter->recrystallize product Final Product (this compound) recrystallize->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield temp Incorrect Temperature Too Low Too High start->temp catalyst Catalyst Issue Inactive Insufficient start->catalyst reagents Reagent Quality Impure Wet start->reagents sol_temp Calibrate & Monitor Internal Temperature temp->sol_temp sol_catalyst Verify Catalyst Quality & Loading catalyst->sol_catalyst sol_reagents Purify/Dry Reagents & Solvents reagents->sol_reagents

Caption: Troubleshooting flowchart for low product yield.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Ukrainets, I. V., et al. (2018). Synthesis and biological activity of 4-R-N-(4-chloro-2-carboxyphenyl)quinolines. Chemistry of Heterocyclic Compounds, 54(5), 491-497. [Link]

  • Stadlbauer, W., & Kappe, T. (1986). Some new aspects of the reaction of N-aryl-acetamides with diethyl malonate and POCl3. Journal of Heterocyclic Chemistry, 23(3), 819-821. [Link]

Technical Support Center: Recrystallization Techniques for Purifying Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the recrystallization of this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common issues, explaining the chemical principles behind each step to empower you to optimize your purification strategies.

Introduction: The Nuances of Crystallizing Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal and industrial chemistry. However, their purification by recrystallization is often not straightforward. The presence of the basic nitrogen atom in the quinoline ring imparts specific chemical properties that must be carefully considered during solvent selection and the crystallization process. Issues such as poor solubility, "oiling out," persistent coloration, and co-crystallization of impurities are common hurdles.

This guide provides a structured approach to overcoming these challenges. We will explore the causality behind experimental choices, offering logical workflows and troubleshooting steps in a practical question-and-answer format.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during the recrystallization of quinoline derivatives.

Issue 1: I'm struggling to find a suitable solvent for my quinoline derivative.

Question: My quinoline derivative is either soluble in everything I try, even at room temperature, or it's insoluble in everything, even when boiling. How do I select the right solvent?

Answer: This is the most common challenge in recrystallization and requires a systematic approach. An ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[1] Given the aromatic and moderately polar nature of the quinoline core, your solvent screening should be strategic.

Causality & Strategy: The "like dissolves like" principle is a good starting point.[2][3] The quinoline ring system has both aromatic (nonpolar) and N-heterocyclic (polar) character. The overall polarity is heavily influenced by its substituents.

  • For moderately polar quinoline derivatives (e.g., those with chloro, methoxy, or short alkyl chains): Start with single-solvent systems. Alcohols like ethanol and methanol, or moderately polar solvents like ethyl acetate, are often good candidates.[4]

  • For highly polar derivatives (e.g., hydroxyquinolines, quinoline carboxylic acids): More polar solvents like ethanol/water mixtures or even acetic acid/water might be necessary.[5][6]

  • For nonpolar derivatives (e.g., those with large alkyl or aryl groups): You may need less polar solvents like toluene or solvent pairs such as toluene/hexane.[5]

Step-by-Step Protocol: Systematic Solvent Screening

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, starting with ~0.5 mL.[7]

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath to the solvent's boiling point.

  • If the compound dissolves completely when hot, you have a potential candidate. Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.[7] Observe if crystals form.

  • If no single solvent works, proceed to a mixed-solvent system.

Using a Mixed-Solvent System: If your compound is too soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a solvent pair can be highly effective. The two solvents must be miscible.[8]

  • Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[9]

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[9]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Set the solution aside to cool slowly.

Issue 2: My compound "oils out" instead of crystallizing.

Question: When I cool my hot solution, a viscous liquid or oil separates instead of solid crystals. What's happening and how do I fix it?

Answer: "Oiling out" is a common problem, especially with impure compounds or when the compound's melting point is lower than the boiling point of the solvent.[10][11] The oil is a supersaturated liquid phase of your compound, and it often traps impurities, defeating the purpose of recrystallization.[11]

Causality & Strategy: This phenomenon occurs when the dissolved compound comes out of solution at a temperature above its melting point. This can be caused by:

  • High concentration of impurities: This can significantly depress the melting point of your compound.

  • Rapid cooling: The solution becomes supersaturated too quickly.

  • Inappropriate solvent choice: The solvent's boiling point is too high.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Allow it to cool more slowly.[12]

  • Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.

  • Promote Nucleation: Once the solution is cooling, scratch the inside of the flask with a glass rod just below the surface of the liquid.[2] This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch, if available.[2]

  • Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to prevent rapid temperature drops. Slower cooling favors the formation of well-ordered crystals over oil.[12]

Issue 3: My purified quinoline derivative is still colored (yellow/brown).

Question: After recrystallization, my crystals are still yellow or brown. How can I remove these colored impurities?

Answer: Many quinoline derivatives are inherently prone to forming colored impurities due to oxidation or the presence of highly conjugated byproducts from the synthesis (e.g., Skraup or Doebner-von Miller reactions).[5] These impurities can often be removed with activated charcoal.

Causality & Strategy: Activated charcoal has a very high surface area with pores that readily adsorb large, flat, conjugated molecules, which are often responsible for color.[2][3][5] The charcoal, with the impurities adsorbed, can then be filtered from the hot solution.

Step-by-Step Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude quinoline derivative in the appropriate hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.[5]

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight – just the tip of a spatula). Caution: Adding too much charcoal will adsorb your product as well, significantly reducing your yield.[11]

  • Reheat the solution to boiling for a few minutes to allow for complete adsorption.

  • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.

Workflow for Hot Filtration:

G A Dissolve sample in minimum hot solvent B Add activated charcoal (if needed) A->B Solution is colored D Prepare for hot filtration: - Pre-heat funnel - Flute filter paper A->D Solution is not colored but has insoluble impurities C Heat to boiling B->C C->D E Filter hot solution quickly D->E F Allow filtrate to cool slowly E->F G Collect pure crystals F->G

Caption: Workflow for removing insoluble or colored impurities.

Issue 4: My crystal yield is very low.

Question: I get beautiful crystals, but my final yield is less than 50%. What am I doing wrong?

Answer: A low yield is one of the most frequent frustrations in recrystallization. While some product loss is inevitable, as the compound has some finite solubility even in the cold solvent, a very low yield often points to procedural errors.[2]

Causality & Strategy: The most common causes for poor yield are:

  • Using too much solvent: This is the primary culprit. The more solvent you use, the more of your product will remain dissolved in the mother liquor even after cooling.[2][12]

  • Premature crystallization: If the product crystallizes in the filter paper during hot filtration, it will be discarded with the impurities.

  • Incomplete cooling: Not allowing the solution to cool sufficiently before filtration means a significant amount of product is still in solution.

  • Excessive washing: Washing the final crystals with too much solvent, or with solvent that isn't ice-cold, will dissolve some of your product.[2]

Troubleshooting Steps:

  • Use the Minimum Solvent: Be patient when dissolving your compound. Add the hot solvent in small portions, allowing time for dissolution between additions.

  • Prevent Premature Crystallization: When performing hot filtration, use a stemless funnel and pre-heat it with hot solvent or steam to prevent it from cooling the solution.[5]

  • Maximize Cooling: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.[7]

  • Recover from Mother Liquor: If you suspect a large amount of product is left in the filtrate (the "mother liquor"), you can try to recover a second crop of crystals by boiling off some of the solvent to re-saturate the solution and cooling it again. Note that this second crop may be less pure.

Solvent Selection Guide for Quinoline Derivatives

The choice of solvent is paramount for successful recrystallization. The following table provides general guidance based on the polarity of common substituents found on the quinoline ring. This should be used as a starting point for your own small-scale solvent screening tests.

Substituent Type on Quinoline RingGeneral PolarityRecommended Single SolventsRecommended Mixed-Solvent Systems
-H, -CH₃, -PhNonpolar to Moderately PolarToluene, Ethyl AcetateToluene/Hexane, Ethanol/Water
-Cl, -Br, -FModerately PolarEthanol, Methanol, AcetoneMethanol/Acetone, Ethanol/Water[4][13]
-OCH₃, -OEtModerately PolarEthanol, Ethyl AcetateEthanol/Water
-OH, -COOHPolarEthanol, Methanol, WaterAcetic Acid/Water, Ethanol/Water[6]
-NO₂, -CNPolarAcetone, Acetonitrile, DMFEthanol/Water, Acetone/Hexane

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude quinoline derivative? A1: Impurities are highly dependent on the synthetic route. For classic named reactions like the Skraup or Doebner-von Miller synthesis, expect tarry by-products and potentially unreacted starting materials like aniline or nitrobenzene.[5] Friedländer synthesis may leave unreacted o-aminoaryl ketones or α-methylene carbonyl compounds.[14][15][16][17] Pfitzinger reactions may contain unreacted isatin.[6][18][19][20] Always consider residual solvents from the reaction workup as well.

Q2: My crystals form as a very fine powder or tiny needles almost instantly. Is this a problem? A2: Yes, this is known as "crashing out" and is generally undesirable. Rapid crystallization tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.[11] An ideal crystallization should occur slowly, over a period of 15-30 minutes, allowing for the formation of larger, purer crystals. To slow it down, re-heat the solution and add a little more solvent before cooling again, and ensure the cooling process is gradual.[11]

Q3: Can I recrystallize a quinoline salt, like a hydrochloride? A3: Yes, recrystallizing the salt form can be an excellent purification strategy. Salts often have very different solubility profiles from the free base and may form highly ordered, pure crystals. Ethanol is a common solvent for recrystallizing quinoline hydrochloride salts.[13] The process is the same, but the choice of solvent will need to be re-evaluated for the salt.

Q4: How do I know if my recrystallized product is pure? A4: The most common and immediate assessment is by taking a melting point. A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. For more rigorous analysis, techniques like NMR spectroscopy, HPLC, or elemental analysis should be used.

Q5: The protocol I'm following uses a specific solvent, but it's not working for me. Why? A5: The optimal recrystallization conditions can be highly sensitive to the specific batch of crude material. The type and amount of impurities can vary, which affects the overall solubility. It is always recommended to perform your own small-scale solvent screening, even when following an established procedure.[4]

General Recrystallization Workflow

The following diagram outlines the logical decision-making process for a standard recrystallization experiment.

Caption: A comprehensive workflow for purifying a solid by recrystallization.

References

  • Recrystallization. (n.d.). Columbia University. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution. (2024). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • The crystallization of quinoline. (2016). Google Patents.
  • Recrystallization. (n.d.). Veer Surendra Sai University of Technology. Retrieved from [Link]

  • Quinoline compounds and process of making same. (1949). Google Patents.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (2020). YouTube. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Purifying Compounds by Recrystallization. (n.d.). Semantic Scholar. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (2010). ResearchGate. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

  • Recrystallization and Melting Point Analysis. (2022). YouTube. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). ResearchGate. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Amorphous Quininium Aspirinate From Neat Mechanochemistry: Diffracting Nanocrystalline Domains and Quick Recrystallization Upon. (2020). ODU Digital Commons. Retrieved from [Link]

  • The salt form of quinoline, crystal form and preparation method thereof and intermediate. (2018). Google Patents.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds. (2013). PubMed. Retrieved from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis method of 8-hydroxyquinoline. (2016). Google Patents.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). PMC - NIH. Retrieved from [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. (2004). PubMed. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2021). ResearchGate. Retrieved from [Link]

  • Pfitzinger Reaction. (2020). YouTube. Retrieved from [Link]

  • Application of quinoline derivatives in third-generation photovoltaics. (2021). PMC - NIH. Retrieved from [Link]

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Validation & Comparative

The Unambiguous Assignment: A Comparative Guide to the Structural Validation of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is not merely an academic detail; it is the foundational blueprint for understanding its function, reactivity, and potential as a therapeutic agent. In the realm of quinoline derivatives, a scaffold of significant medicinal importance, this structural certainty is paramount. This guide provides an in-depth, comparative analysis of the structural validation of Ethyl 4-chloroquinoline-2-carboxylate, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, we will leverage data from closely related analogs to provide a robust comparative framework. This guide will delve into the causality behind experimental choices, present self-validating protocols, and compare the definitive nature of X-ray crystallography with complementary analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering a definitive 3D model of the molecule in the solid state.[1][2] The process relies on the diffraction of a monochromatic X-ray beam by the ordered array of atoms within a single crystal, generating a unique diffraction pattern that can be mathematically deconvoluted to reveal the electron density distribution and, consequently, the atomic positions.[1][3]

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the quality and reliability of the final data.

Part 1: Synthesis and Purification of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar quinoline derivatives.[1][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate aniline precursor and diethyl 2-(ethoxymethylene)malonate in a suitable high-boiling solvent like Dowtherm A.

  • Cyclization: Heat the mixture to induce cyclization, followed by hydrolysis and decarboxylation to yield the 4-hydroxyquinoline intermediate.

  • Chlorination: Treat the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to obtain the desired this compound.[1][5]

  • Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity, a critical prerequisite for successful crystallization. The purity should be verified by techniques like NMR and mass spectrometry.

Part 2: Crystallization

The formation of a high-quality single crystal is often the most challenging step.[2] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility. For quinoline derivatives, common choices include ethanol, methanol, ethyl acetate, and mixtures with less polar solvents like hexane or diethyl ether.[5]

  • Crystallization Technique: Slow evaporation is a common and effective method. Dissolve the purified compound in a minimal amount of the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.[2]

Part 3: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A well-formed, defect-free crystal is mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα radiation) is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1]

  • Structure Solution and Refinement: The collected diffraction pattern is processed using specialized software. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, highly accurate crystal structure.[3][5]

Generalized Workflow for X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis s1 Reactants s2 Reaction s1->s2 s3 Crude Product s2->s3 s4 Purification (e.g., Chromatography) s3->s4 s5 Pure Compound s4->s5 c1 Solvent Screening s5->c1 Input c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 x1 Crystal Mounting c3->x1 Input x2 X-ray Data Collection x1->x2 x3 Structure Solution x2->x3 x4 Structure Refinement x3->x4 x5 Final Crystal Structure x4->x5

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of a small organic molecule.

Comparative Crystallographic Data of Related Quinolines

While the crystal structure of this compound is not available, we can gain significant insights by comparing the crystallographic data of its close structural analogs. This comparative approach allows us to predict how the placement of substituents influences the crystal packing and intermolecular interactions.

ParameterEthyl 2,4-dichloroquinoline-3-carboxylate[5]Ethyl 2-chloro-6-methylquinoline-3-carboxylate[3]
Empirical Formula C₁₂H₉Cl₂NO₂C₁₃H₁₂ClNO₂
Formula Weight 270.10249.69
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 8.5860 (4)6.0391 (5)
b (Å) 19.9082 (11)7.2986 (6)
c (Å) 7.1304 (4)13.4323 (12)
α (°) 9098.238 (6)
β (°) 100.262 (1)90.123 (5)
γ (°) 9096.429 (6)
Volume (ų) 1199.32 (11)582.16 (9)
Z 42
Key Interactions Weak C—H···O hydrogen bondsπ–π stacking

The comparison highlights how even subtle changes in the substitution pattern (a second chloro group vs. a methyl group) can lead to different crystal systems and packing arrangements. For this compound, one would anticipate a unique packing arrangement influenced by the positions of the chloro and ethyl carboxylate groups, likely involving a combination of weak hydrogen bonds and π–π stacking interactions.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation relies on a suite of complementary techniques.[6]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography X-ray diffraction by a single crystalPrecise 3D atomic arrangement, bond lengths, bond angles, stereochemistryUnambiguous and definitive structural determinationRequires high-quality single crystals, which can be difficult to obtain; provides solid-state structure which may differ from solution conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldConnectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, relative stereochemistryProvides detailed structural information in solution, non-destructiveCan be complex to interpret for complex molecules, does not provide absolute stereochemistry or precise bond lengths/angles
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition (High-Resolution MS)High sensitivity, requires very small sample amountsDoes not provide information on stereochemistry or atomic connectivity, fragmentation patterns can be complex
Computational Chemistry Theoretical calculations based on quantum mechanics and molecular mechanicsPredicted 3D structure, conformational analysis, spectroscopic propertiesCan predict structures of non-crystalline compounds, provides insights into molecular properties and reaction mechanismsAccuracy depends on the level of theory and basis set used, requires experimental validation

Logical Flow of a Multi-Technique Structural Validation

validation_flow start Synthesized Compound ms Mass Spectrometry (Molecular Formula) start->ms nmr NMR Spectroscopy (Connectivity & Relative Stereochemistry) start->nmr ms->nmr xray X-ray Crystallography (Absolute 3D Structure) nmr->xray If crystalline comp Computational Modeling (Conformational Analysis) nmr->comp If non-crystalline or for deeper insight xray->comp Validates model validated Validated Structure xray->validated comp->validated Corroborates

Caption: Logical flow for a comprehensive structural validation using multiple analytical techniques.

Expertise & Experience: Causality in Experimental Choices

The choice of analytical techniques is not arbitrary but is guided by the specific questions being asked.

  • Initial Confirmation: Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition of the synthesized compound, ensuring the correct product has been formed. For a compound like this compound, high-resolution mass spectrometry would show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing a self-validating piece of evidence for its presence.

  • Solution-State Structure: NMR spectroscopy is then employed to piece together the molecular puzzle. For quinoline derivatives, 1D ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon.[7][8] 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms and confirming the substitution pattern on the quinoline ring.[4]

  • The Final Word: When an unambiguous 3D structure, including absolute stereochemistry, is required, X-ray crystallography is the only definitive choice. For drug development, where the precise shape of a molecule dictates its interaction with a biological target, this level of certainty is non-negotiable.

Trustworthiness: The Self-Validating System

A robust structural validation is a self-validating system where data from different techniques converge to support a single, consistent structure. For this compound:

  • The molecular formula from high-resolution mass spectrometry must match the structure determined by NMR.

  • The connectivity established by 2D NMR must be consistent with the bond lengths and angles observed in the crystal structure.

  • Computational models can be used to predict NMR chemical shifts, which can then be compared to the experimental spectra for further validation.[9]

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Chávez, D., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71, o939. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o903. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. Retrieved from [Link]

  • Ukrainets, I. V., et al. (2005). 4-Hydroxy-2-quinolones. 85. Synthesis of ethyl 2-chloro-4-hydroxyquinoline-3-carboxylate. Chemistry of Heterocyclic Compounds, 41(8), 1035-1039. Retrieved from [Link]

  • Elyashberg, M., et al. (n.d.). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF. Retrieved from [Link]

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A Comparative Analysis of the Biological Activities of Ethyl 4-chloroquinoline-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, Ethyl 4-chloroquinoline-2-carboxylate serves as a pivotal parent compound for the synthesis of a diverse array of analogs. This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data, to aid researchers and drug development professionals in their quest for more potent and selective therapeutic leads.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in many natural products and synthetic drugs. The presence of the nitrogen atom and the extended aromatic system allows for a variety of intermolecular interactions with biological targets. The 4-chloro substituent is a key feature, as the chlorine atom can act as a leaving group, facilitating nucleophilic substitution to introduce a wide range of functionalities at this position. Furthermore, the ethyl carboxylate group at the 2-position provides a handle for further chemical modifications, such as amide formation, which can significantly influence the biological profile of the resulting compounds.

Anticancer Activity: A Focus on Cytotoxicity

The quest for novel anticancer agents has led to the exploration of numerous quinoline derivatives. Analogs of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many quinoline-based anticancer agents involves the inhibition of key cellular processes such as DNA replication and cell division.

Comparative Cytotoxicity of 2-Arylquinoline Derivatives

A study focusing on 2-arylquinoline derivatives, which can be synthesized from this compound precursors, revealed potent and selective anticancer activity. The cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer) and PC3 (prostate cancer), using the MTT assay.

Compound IDR Group (at C-6)Cell LineIC50 (µM)Selectivity Index (SI)
Analog 1 HHeLa8.3113.08
Analog 2 BrHeLa>100-
Analog 3 HPC334.34>2.91
Analog 4 BrPC331.37>3.18
Doxorubicin-HeLa0.071.14
Doxorubicin-PC30.081.00

Data synthesized from a study on 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines. The Selectivity Index (SI) is the ratio of the IC50 for non-tumor cells to that for cancer cells, with a higher value indicating greater selectivity.

The results indicate that substitution at the C-6 position with a bromine atom (Analog 2 and 4) can have a significant impact on activity, in some cases reducing it. Notably, Analog 1 demonstrated a remarkable selectivity for HeLa cells over non-tumor fibroblasts.

Putative Anticancer Mechanism: Topoisomerase Inhibition

Many quinoline derivatives exert their anticancer effects by targeting topoisomerases, enzymes crucial for DNA replication and transcription. By intercalating into the DNA or binding to the enzyme-DNA complex, these compounds can inhibit the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis.

anticancer_mechanism cluster_nucleus Cell Nucleus Quinoline_Analog Quinoline Analog DNA_Complex Topoisomerase-DNA Complex Quinoline_Analog->DNA_Complex Binds to DNA DNA Double Helix DNA->DNA_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Complex Binds to DS_Break Double-Strand Break DNA_Complex->DS_Break Inhibits Re-ligation Apoptosis Apoptosis DS_Break->Apoptosis Triggers

Caption: Putative mechanism of anticancer action via Topoisomerase II inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Analogs of this compound have shown promise against a range of bacterial pathogens.

Comparative Antimicrobial Activity of Substituted Ethyl 2-(Quinolin-4-yl)propanoates

A series of substituted ethyl 2-(quinolin-4-yl)propanoates, which are structurally related to this compound, were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against various bacterial strains, with particularly noteworthy activity against Helicobacter pylori.

Compound IDR Group (at C-6)R' Group (at C-8)H. pylori MIC (µg/mL)
Analog 5 ClH> 25
Analog 6 FH> 25
Analog 7 CH3H> 25
Analog 8 HCH36.25
Analog 9 Hn-butyl6.25

Data synthesized from a study on substituted ethyl 2-(quinolin-4-yl)propanoates.

The data suggests that substitutions on the quinoline ring significantly influence the antimicrobial potency. While halogen or methyl groups at the C-6 position did not confer activity against H. pylori at the tested concentration, alkyl groups at the C-8 position resulted in a notable increase in potency.

Experimental Workflow: Antimicrobial Susceptibility Testing

The antimicrobial activity of these compounds is typically assessed using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

antimicrobial_workflow cluster_workflow Antimicrobial Testing Workflow Start Bacterial Culture Preparation Agar_Plate Inoculate Agar Plate Start->Agar_Plate Well_Diffusion Agar Well Diffusion Assay Agar_Plate->Well_Diffusion Measure_Zone Measure Zone of Inhibition Well_Diffusion->Measure_Zone MIC_Test Broth Microdilution for MIC Measure_Zone->MIC_Test For active compounds Results Determine MIC Value MIC_Test->Results

Caption: A streamlined workflow for antimicrobial susceptibility testing.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Assay for Antimicrobial Screening

This method is used for the preliminary screening of antimicrobial activity.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the quinoline scaffold can lead to significant changes in potency and selectivity. Specifically, substitutions at the C-2, C-6, and C-8 positions of the quinoline ring have been shown to be critical for both anticancer and antimicrobial activities.

Future research in this area should focus on:

  • Synthesis of a broader range of analogs: Systematic modifications at various positions of the quinoline ring and the ester functionality will help in delineating a more comprehensive structure-activity relationship.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective compounds.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety profiles.

By leveraging the insights from comparative biological evaluations and detailed mechanistic studies, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Khan, M. A., Miller, K., Rainsford, K. D., & Zhou, Y. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3227–3240. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method.

A Senior Application Scientist's Comparative Guide to the Synthesis of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously providing the structural foundation for antimalarial drugs like chloroquine and hydroxychloroquine. Its significance extends to anticancer, antibacterial, and anti-inflammatory research, making the efficient and versatile synthesis of its derivatives a critical endeavor for drug development professionals. This guide provides an in-depth, comparative analysis of the principal synthetic strategies to access this pivotal molecular framework. We will dissect both traditional, two-step approaches and modern, direct methodologies, offering field-proven insights into their mechanisms, advantages, and practical limitations.

Strategic Approaches to 4-Chloroquinoline Synthesis: A Comparative Overview

The synthesis of 4-chloroquinolines can be broadly categorized into two strategic pathways:

  • Indirect (Two-Step) Methods: These classic and robust methods first construct a 4-hydroxyquinoline (or its tautomeric 4-quinolone) ring system, which is subsequently chlorinated in a separate step.

  • Direct (One-Pot) Methods: These more contemporary approaches aim to install the chlorine atom at the 4-position concurrently with the quinoline ring formation, offering increased atom and step economy.

The choice between these strategies is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups.

Part 1: The Workhorse Indirect Methods via 4-Quinolone Intermediates

The most well-trodden path to 4-chloroquinolines involves the initial synthesis of a 4-quinolone, followed by a deoxychlorination reaction. This strategy leverages a rich history of named reactions developed for quinoline synthesis.

Formation of the 4-Quinolone Core: A Comparison of Classic Reactions

Several named reactions are pillars of quinoline chemistry. Their primary utility in this context is the reliable generation of the 4-hydroxyquinoline intermediate.

Synthesis MethodKey ReactantsTypical ProductReaction ConditionsTypical Yield (%)
Gould-Jacobs Aniline, Alkoxymethylenemalonate4-Hydroxyquinoline-3-carboxylateHigh Temp (Thermal Cyclization)85-98 (for intermediate)
Conrad-Limpach Aniline, β-Ketoester4-Hydroxy-2-alkylquinolineHigh Temp (Thermal Cyclization)Can be >90
Combes Aniline, β-Diketone2,4-Disubstituted QuinolineStrong Acid (e.g., H₂SO₄)Varies

Expertise & Causality: The Gould-Jacobs reaction is arguably the most versatile and widely used method for producing the precursors to medicinally relevant 4-chloroquinolines, such as the famed 4,7-dichloroquinoline.[1][2] It begins with the condensation of an aniline with an ethoxymethylenemalonate ester. The subsequent thermal cyclization, often carried out in a high-boiling solvent like Dowtherm A, is a high-temperature electrocyclization that proceeds reliably.[3][4] The resulting 4-hydroxyquinoline-3-carboxylate can then be saponified and decarboxylated before the final chlorination step.

The Conrad-Limpach synthesis offers a complementary route, reacting anilines with β-ketoesters.[3][5] A critical experimental choice is the reaction temperature. Lower temperatures favor the formation of a Schiff base that cyclizes to the desired 4-hydroxyquinoline (the Conrad-Limpach product), while higher temperatures can favor an alternative reaction pathway leading to 2-hydroxyquinolines (the Knorr product). Utilizing an inert, high-boiling solvent can dramatically improve yields to over 90% by ensuring efficient cyclization.[3][4]

The Combes quinoline synthesis employs a β-diketone and a strong acid catalyst to generate 2,4-disubstituted quinolines.[6][7] While it doesn't typically produce a 4-hydroxyquinoline directly, it is a powerful method for accessing different substitution patterns on the quinoline core.

The Critical Chlorination Step: Converting 4-Quinolones to 4-Chloroquinolines

The conversion of the 4-hydroxyl group (or its keto tautomer) to a chloro group is the final, crucial step in this indirect pathway. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both the chlorinating agent and often as the solvent.[8]

Mechanism of Chlorination with POCl₃: The reaction proceeds via an initial phosphorylation of the 4-quinolone's carbonyl oxygen, which is the more nucleophilic site of the amide tautomer. This forms a phosphate ester intermediate. This intermediate is a highly activated species, primed for nucleophilic attack. A chloride ion, generated from POCl₃, then attacks the C4 position, leading to the displacement of the phosphate group and the formation of the aromatic 4-chloroquinoline product.[8][9]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction and Chlorination[11]

This protocol is a trusted, large-scale-proven method for producing a key intermediate for chloroquine synthesis.

Step 1: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • Combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) in a round-bottomed flask.

  • Heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.

  • In a separate 5-L flask, heat 1 L of Dowtherm A to a vigorous boil.

  • Pour the warm product from the initial condensation into the boiling Dowtherm A through a condenser. Continue heating for 1 hour. The cyclized product will crystallize.

  • Cool the mixture, filter the solid, and wash with Skellysolve B to remove impurities.

  • Mix the air-dried solid with 1 L of 10% aqueous sodium hydroxide and reflux until all the solid dissolves (approx. 1 hour) to saponify the ester.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration. The expected yield is 85–98%.[10]

Step 2: Decarboxylation and Chlorination

  • Suspend the air-dried acid from the previous step in 1 L of Dowtherm A in a flask equipped with a stirrer and reflux condenser.

  • Boil for 1 hour under a nitrogen stream to effect decarboxylation and remove water.

  • Cool the resulting clear solution of 7-chloro-4-quinolinol to room temperature.

  • Add phosphorus oxychloride (0.98 mole) and raise the temperature to 135–140°C, stirring for 1 hour.

  • Cool the reaction mixture and carefully pour it into a mixture of ice and water.

  • Neutralize with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent like Skellysolve B yields the pure product.[10] The overall yield from the acid is typically in the 66-73% range.[10]

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A m-Chloroaniline + Ethyl Ethoxymethylenemalonate B Condensation (Steam Bath, 1 hr) A->B C Cyclization (Dowtherm A, >250°C) B->C D Saponification (NaOH, Reflux) C->D E Acidification (HCl) D->E F 7-Chloro-4-hydroxy-3- quinolinecarboxylic Acid E->F G Decarboxylation (Dowtherm A, Boil) F->G H Chlorination (POCl₃, 135-140°C) G->H I Workup & Purification H->I J 4,7-Dichloroquinoline I->J

Caption: Simplified mechanism of the Vilsmeier-Haack quinoline synthesis.

Experimental Protocol: Vilsmeier Cyclization of m-Methoxyacetanilide 1. Cool N,N-dimethylformamide (DMF) in a flask to 0-5°C. 2. Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring. 3. Add the N-(3-methoxyphenyl)acetamide substrate to the mixture. 4. Heat the reaction mixture to 90°C and maintain for the required time (monitored by TLC). 5. After completion, cool the mixture and pour it onto crushed ice. 6. Basify the solution with an appropriate base (e.g., sodium bicarbonate) to precipitate the product. 7. Filter, wash with water, and recrystallize to obtain 2-chloro-3-formyl-7-methoxyquinoline. Yields for substrates with electron-donating groups are generally good.

TMSCl-Mediated Cascade Cyclization

A novel and efficient strategy involves the use of chlorotrimethylsilane (TMSCl) to mediate a cascade cyclization of ortho-propynol phenyl azides. [11]This method is notable for its mild conditions and the dual role of TMSCl as both a promoter and the chlorine source.

Key Features:

  • Starting Materials: Easily prepared ortho-propynol phenyl azides.

  • Conditions: TMSCl in nitromethane at 60°C.

  • Advantages: The reaction proceeds smoothly in moderate to excellent yields with broad substrate compatibility. It avoids the use of harsh reagents like POCl₃. [11] Experimental Protocol: General Procedure for TMSCl-Mediated Synthesis [12]1. In a reaction vessel, combine the ortho-propynol phenyl azide (0.2 mmol) and nitromethane (2.0 mL).

  • Add chlorotrimethylsilane (TMSCl) (0.7 mmol).

  • Heat the mixture at 60°C under an air atmosphere for approximately 1 hour (monitor by TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the desired 4-chloroquinoline.

One-Pot Cascade from N-Aryl Enaminones

A recently developed one-pot method utilizes bis(trichloromethyl) carbonate (BTC or triphosgene) and triphenylphosphine oxide (TPPO) to convert N-aryl enaminones directly into 4-chloroquinolines. This cascade reaction involves an α-carbonylation, a 6π-azaelectrocyclization, and a dehydroxychlorination sequence.

Key Features:

  • Starting Materials: N-aryl enaminones.

  • Reagents: Bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO).

  • Advantages: This approach boasts a broad substrate range, excellent functional group tolerance, mild reaction conditions (60°C), and operational simplicity, making it suitable for late-stage derivatization.

Comparative Analysis and Recommendations

FeatureIndirect Methods (e.g., Gould-Jacobs/POCl₃)Vilsmeier-HaackTMSCl-Mediated Cyclization
Step Economy Low (Multi-step)High (One-pot cyclization)High (One-pot cyclization)
Reagent Safety Harsh (POCl₃, high temps)Moderate (POCl₃)Mild (TMSCl, 60°C)
Versatility High (well-established for many aniline precursors)Good (favors electron-donating groups)High (broad substrate scope reported)
Product 4-Chloroquinoline2-Chloro-3-formylquinolineSubstituted 4-Chloroquinoline
Scalability Proven for large-scale industrial synthesis. [10]Demonstrated at lab scale.Demonstrated at lab scale.

Recommendations for the Field Scientist:

  • For Large-Scale, Validated Synthesis: The Gould-Jacobs reaction followed by POCl₃ chlorination remains the gold standard. Its robustness, high yields, and extensive documentation make it the most reliable choice for producing large quantities of foundational 4-chloroquinolines like 4,7-dichloroquinoline. [10]* For Direct Access to Functionalized Chloroquinolines: The Vilsmeier-Haack reaction is an excellent choice when a 3-formyl group is desired for further elaboration, providing a direct entry into this class of substituted quinolines. * For Mild Conditions and Functional Group Tolerance: The TMSCl-mediated cyclization and the enaminone cascade reaction represent the cutting edge. They offer significant advantages in terms of milder conditions and avoiding harsh reagents, making them ideal for complex molecules and late-stage functionalization in a drug discovery context where preserving sensitive functional groups is paramount. [11] This comparative guide illustrates that while classic methods provide a reliable foundation, modern synthetic strategies are continuously expanding the toolkit for accessing the vital 4-chloroquinoline core with greater efficiency and versatility. The optimal choice will always depend on a careful analysis of the specific target molecule, available resources, and the overall goals of the research program.

References

  • Organic Chemistry Frontiers. (n.d.). An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. RSC Publishing. Retrieved from [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875.
  • Kress, T. J., & Constantino, S. M. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
  • Vilsmeier, A. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
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  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2025). The methods of synthesis, modification, and biological activity of 4-quinolones (review).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Molecules. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines.
  • Chemical & Pharmaceutical Bulletin. (n.d.). The Reaction of Quinoline N-Oxide with.
  • ResearchGate. (2025). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN | Request PDF.
  • ResearchGate. (2013).
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Letters. (2018). Direct Synthesis of Quinolines via Co(III)
  • Lanzhou University. (n.d.).
  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

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A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-chloroquinoline-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds, and its purity profile can directly influence the quality and impurity spectrum of the final drug substance. Therefore, a robust, reliable, and validated analytical method is indispensable for its quality control.

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of this compound. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step, presenting illustrative data, and comparing the method's performance against the rigorous standards set by international regulatory bodies. The entire process is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the resulting method is not only scientifically sound but also regulatory compliant.[1][2][3]

The Analytical Challenge and Method Development Rationale

The primary objective is to develop a stability-indicating HPLC method. This means the method must be able to accurately quantify this compound while unequivocally separating it from any potential process-related impurities and degradation products.[1][4][5]

Compound Characteristics: this compound (C₁₂H₁₀ClNO₂) is a moderately non-polar molecule, a property suggested by its calculated LogP of approximately 3.35.[6] Its quinoline core provides a strong chromophore, making UV detection a suitable choice.

Method Design Choices:

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the logical choice. It is a powerful technique for separating compounds with moderate to low polarity.[7]

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. Its hydrophobic nature will provide adequate retention for the analyte. While standard C18 columns are often effective, challenges in separating structurally similar quinoline derivatives may sometimes necessitate exploring alternative phases like naphthylpropyl for enhanced selectivity.[8][9]

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water, pH ~2.7) and an organic modifier (Acetonitrile) is chosen. The gradient allows for the effective elution of both early-eluting polar impurities and the more retained main analyte, ensuring good peak shape and resolution within a reasonable runtime.

  • Detection: Given the quinoline aromatic system, UV detection is ideal. A photodiode array (PDA) detector is preferred as it not only quantifies the analyte but also provides spectral data to assess peak purity, a critical aspect of specificity.[10] The detection wavelength is set at a UV maximum where the analyte and potential impurities exhibit significant absorbance.

Proposed HPLC Method Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatography system with PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40% to 80% B; 25-30 min: 80% B; 30.1-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 245 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

The Validation Workflow: A Systematic Approach

Method validation is a formal, documented process that proves an analytical method is suitable for its intended purpose.[11][12] Our approach follows a logical progression, where data from one stage often supports the next.

Caption: HPLC Method Validation Workflow.

Specificity: Proving Unambiguous Measurement

Specificity is the ability of the method to measure the analyte of interest without interference from other components like impurities, degradation products, or matrix components.[13][14][15] For a purity method, demonstrating its stability-indicating nature is the ultimate test of specificity.[4][16]

Experimental Protocol: Forced Degradation

To generate potential degradation products, the drug substance is subjected to stress conditions more severe than accelerated stability testing.[5][17] A target degradation of 5-20% is generally considered optimal to produce a sufficient amount of degradants for detection without compromising the main peak.[13]

  • Prepare Solutions: Prepare solutions of this compound (approx. 1 mg/mL) in the diluent.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solid powder to UV light (e.g., 1.2 million lux hours) and visible light (e.g., 200 watt hours/m²). Dissolve in diluent for analysis.

  • Analysis: Analyze a control (unstressed) sample and all stressed samples by the proposed HPLC method. Use a PDA detector to evaluate peak purity for the main analyte peak in each chromatogram.

Data & Results Comparison

The method is considered specific if the main analyte peak is well-resolved from all degradation peaks (Resolution > 2.0) and if the peak purity index is greater than a set threshold (e.g., >0.999), indicating no co-eluting impurities.[10][13]

Stress Condition% Assay of Main Peak% DegradationObservationsPeak Purity
Unstressed99.8%-No significant impurities observed.Pass
Acid (1N HCl)88.2%11.6%Two major degradation peaks at RRT 0.85 and 1.15. Resolution > 3.0.Pass
Base (1N NaOH)85.7%14.1%One major degradation peak at RRT 0.70. Resolution > 4.5.Pass
Oxidative (3% H₂O₂)92.5%7.3%Minor degradation peaks observed. All resolved from the main peak.Pass
Thermal (105°C)98.9%0.9%Stable. No significant degradation.Pass
Photolytic (UV/Vis)97.6%2.2%One minor degradation peak at RRT 1.30. Resolution > 5.0.Pass

Linearity and Range: Ensuring Proportional Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[3][11]

Experimental Protocol
  • Stock Solution: Prepare a stock solution of this compound reference standard.

  • Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For an impurity method, the range should typically cover from the Limit of Quantitation (LOQ) to 120% of the specification limit for that impurity. For an assay, the range is typically 80% to 120% of the test concentration.[2][19] Let's assume a target concentration of 0.5 mg/mL for assay.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data & Results Comparison

The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.995.[19]

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%2501,510,500
80%4002,415,800
100%5003,025,100
120%6003,630,400
150%7504,545,900
  • Correlation Coefficient (R²): 0.9998

  • Regression Equation: y = 6050x - 2000

  • Y-intercept: The y-intercept is not significant relative to the response at 100% concentration.

Accuracy: Measuring Closeness to the Truth

Accuracy expresses the closeness of the method's results to the true value.[20][21] It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo or blank matrix) and calculating the percentage of recovery.

Experimental Protocol
  • Prepare Spiked Samples: Prepare samples by spiking a blank matrix (or placebo) with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the nine samples according to the method.

  • Calculation: Calculate the percentage recovery for each sample.

Data & Results Comparison

The typical acceptance criterion for accuracy is a mean recovery of 98.0% to 102.0%.[22]

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%400398.899.7%
80%400401.2100.3%
80%400397.699.4%
Mean 80% 99.8%
100%500502.5100.5%
100%500498.099.6%
100%500504.0100.8%
Mean 100% 100.3%
120%600595.899.3%
120%600604.2100.7%
120%600598.299.7%
Mean 120% 99.9%

Precision: Demonstrating Consistency

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11][21] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol
  • Repeatability: Prepare six independent test samples of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: A second analyst repeats the process on a different day, using a different HPLC system if available.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both sets of analyses and also for the combined data.

Data & Results Comparison

The acceptance criterion for precision is typically a %RSD of ≤ 2.0%.[22][23]

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples 66
Mean Assay (%) 99.85%99.91%
Standard Deviation 0.450.52
%RSD 0.45% 0.52%
Combined %RSD (n=12) \multicolumn{2}{c}{0.49% }

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11][25]

Experimental Protocol: Based on Calibration Curve

The LOD and LOQ can be calculated from the linearity data using the standard deviation of the y-intercept and the slope of the regression line.[26][27][28]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where:

    • σ = Standard deviation of the y-intercept of the regression line

    • S = Slope of the calibration curve

Data & Results Comparison

The calculated LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

ParameterValue
Slope (S) 6050
Std. Dev. of Intercept (σ) 8500
Calculated LOD 4.6 µg/mL (3.3 * 8500 / 6050)
Calculated LOQ 14.0 µg/mL (10 * 8500 / 6050)
Precision at LOQ (%RSD, n=6) 3.5% (Acceptance Criteria: ≤ 10%)
Accuracy at LOQ (% Rec.) 98.9% (Acceptance Criteria: 90-110%)

Robustness: Resisting Small Changes

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[29][30][31] It provides an indication of the method's reliability during normal usage.

Experimental Protocol
  • Identify Parameters: Select critical HPLC parameters to vary (e.g., flow rate, column temperature, mobile phase composition).

  • Systematic Variation: Analyze a system suitability solution or a test sample while varying one parameter at a time to its extremes (e.g., Flow Rate ± 0.1 mL/min).

  • Evaluate Impact: Monitor system suitability parameters (e.g., retention time, resolution, tailing factor) to see if they remain within acceptable limits.

Caption: Deliberate Variations for Robustness Testing.

Data & Results Comparison

The method is robust if system suitability criteria are met across all tested variations.

Parameter VariedTailing FactorResolution (Critical Pair)% Assay
Nominal Condition 1.1 3.5 99.8%
Flow Rate (0.9 mL/min)1.13.699.7%
Flow Rate (1.1 mL/min)1.13.499.9%
Temperature (28°C)1.23.499.6%
Temperature (32°C)1.13.699.8%
Mobile Phase B (-2%)1.13.299.5%
Mobile Phase B (+2%)1.13.899.7%
Acceptance Criteria ≤ 2.0 ≥ 2.0 N/A

Final Validation Summary & Conclusion

This systematic validation process provides a high degree of assurance that the developed HPLC method is suitable for its intended application: the purity assessment of this compound. Each parameter was tested according to a scientifically sound protocol, and the results were objectively compared against stringent, pre-defined acceptance criteria derived from regulatory guidelines.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from degradants; Peak Purity > 0.999Analyte peak resolved from all othersPass
Linearity (R²) 0.9998≥ 0.995Pass
Accuracy (% Recovery) 99.8% - 100.3%98.0% - 102.0%Pass
Precision (%RSD) Repeatability: 0.45%, Intermediate: 0.52%≤ 2.0%Pass
LOQ 14.0 µg/mL (with acceptable accuracy & precision)Sufficiently low for impurity detectionPass
Robustness System suitability passes under all varied conditionsSystem suitability criteria metPass

The successful validation confirms that this method is accurate, precise, specific, and robust. It can be confidently implemented in a quality control laboratory for the routine release testing and stability monitoring of this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

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  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmaeli. (2025, May 2). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009, October 15). Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies. Retrieved from [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-chloroquinoline-2-carboxylate is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of various pharmaceutical agents and bioactive molecules. The quinoline scaffold is central to numerous drugs, including antimalarials, antibacterials, and kinase inhibitors. The precise structural characterization of such intermediates is non-negotiable in drug discovery and development to ensure the identity, purity, and stability of synthetic candidates.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for this purpose. It provides not only the molecular weight but also a structural fingerprint through controlled fragmentation. This guide offers an in-depth analysis of the expected fragmentation patterns of this compound, drawing upon established principles of mass spectrometry and comparative data from related quinoline structures. By understanding these pathways, researchers can confidently identify this molecule and distinguish it from related impurities and analogs.

The molecular structure, with its chloro-substituted quinoline core and an ethyl ester moiety at the 2-position, presents several predictable sites for fragmentation. Our analysis will focus on the behavior of the protonated molecule, [M+H]⁺, generated under positive-mode Electrospray Ionization (ESI), a soft ionization technique ubiquitous in modern pharmaceutical analysis.

Proposed Analytical Methodology

To ensure robust and reproducible data, a validated LC-MS/MS method is paramount. The following protocol is designed as a self-validating system, where chromatographic separation ensures analyte purity prior to mass analysis, and the tandem MS data provides definitive structural confirmation.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation : Dissolve 1 mg of this compound reference standard in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation and enhancing signal in positive ion mode ESI.

  • Liquid Chromatography (LC) :

    • System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is chosen for its excellent retention and separation of moderately nonpolar aromatic compounds.

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

  • Mass Spectrometry (MS) :

    • System : A tandem mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

    • Ionization Source : Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan : Acquire full scan mass spectra from m/z 100-500 to identify the protonated parent ion, [M+H]⁺.

    • MS/MS Analysis : Perform product ion scans on the isolated [M+H]⁺ precursor ion. Use a stepped collision energy (e.g., 10, 20, 40 eV) to observe the sequence of fragmentation, from gentle dissociation to more extensive cleavages.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry stock 1 mg/mL Stock in MeOH working 1 µg/mL Working Solution (50:50 ACN:H2O + 0.1% FA) stock->working inject Inject 2 µL working->inject column C18 Reversed-Phase Column inject->column esi ESI Source (+ve mode) column->esi ms1 MS1 Full Scan (Identify [M+H]⁺) esi->ms1 isolate Isolate Precursor Ion ms1->isolate cid Collision-Induced Dissociation (CID) isolate->cid ms2 MS2 Product Ion Scan (Detect Fragments) cid->ms2

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Analysis

Based on the molecular formula C₁₂H₁₀ClNO₂, the monoisotopic mass of this compound is 235.0400 Da.[1][2] In positive mode ESI, the protonated molecule [M+H]⁺ will be observed at m/z 236.0473 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic peak ([M+2+H]⁺) will be present at m/z 238.0444 with an intensity approximately one-third of the m/z 236 peak. This isotopic signature is a crucial first step in confirming the presence of a single chlorine atom.

Collision-induced dissociation (CID) of the m/z 236.05 precursor ion is predicted to initiate fragmentation primarily at the ethyl ester group, which is the most labile part of the molecule.

Pathway A: Neutral Loss from the Ethyl Ester Group

The most common fragmentation pathways for ethyl esters involve the neutral loss of ethylene (C₂H₄) or ethanol (C₂H₅OH).[3]

  • Loss of Ethylene (C₂H₄, 28.03 Da) : This is a classic fragmentation for esters, proceeding through a McLafferty-type rearrangement if a gamma-hydrogen is available, or through other rearrangements. The protonated molecule loses a neutral ethylene molecule, resulting in the formation of the 4-chloroquinoline-2-carboxylic acid cation at m/z 208.0167 . Studies on quinolone antibiotics frequently show losses of small neutral molecules under CID.[4]

  • Loss of Ethanol (C₂H₅OH, 46.04 Da) : Cleavage of the C-O bond of the ester can lead to the elimination of a neutral ethanol molecule. This pathway generates a highly stable acylium ion at m/z 190.0029 . The formation of acylium ions is a dominant fragmentation route for aromatic esters due to their resonance stabilization.[5]

G M [M+H]⁺ m/z 236.05 F1 [M+H - C₂H₄]⁺ m/z 208.02 M->F1 - C₂H₄ (28 Da) F2 [M+H - C₂H₅OH]⁺ m/z 190.00 M->F2 - C₂H₅OH (46 Da)

Caption: Fragmentation via neutral loss from the ester group.

Pathway B: Fragmentation of the Quinoline Core

Following the initial ester fragmentation, the resulting ions can undergo further dissociation. The ion at m/z 190.00, the 4-chloro-2-quinoloyl cation, is particularly susceptible to further fragmentation.

  • Loss of Carbon Monoxide (CO, 27.99 Da) : Acylium ions are well-known to lose carbon monoxide. The fragment at m/z 190.00 is expected to expel CO to yield the 4-chloroquinolin-2-yl cation at m/z 162.0080 . This type of fragmentation is well-documented for quinoline carboxylic acids and their derivatives.[6][7]

  • Loss of Chlorine Radical (Cl•, 34.97 Da) : From the ion at m/z 162.0080, the loss of a chlorine radical can occur, resulting in a quinolin-2-yl cation at m/z 127.0401 . The elimination of heteroatoms from chloroquinoline derivatives has been previously reported.[8] This pathway represents a higher-energy fragmentation process.

G F_acylium [M+H - C₂H₅OH]⁺ m/z 190.00 F_noCO [C₉H₅NCl]⁺ m/z 162.01 F_acylium->F_noCO - CO (28 Da) F_noCl [C₉H₅N]⁺ m/z 127.04 F_noCO->F_noCl - Cl• (35 Da)

Caption: Secondary fragmentation of the quinoline core.

Summary of Predicted Fragment Ions

The table below summarizes the key fragment ions expected from the tandem mass spectrometry analysis of this compound.

m/z (Monoisotopic) Proposed Formula Description of Loss Proposed Structure
236.0473[C₁₂H₁₁ClNO₂]⁺Precursor Ion ([M+H]⁺)Protonated Parent Molecule
208.0167[C₁₀H₇ClNO₂]⁺Loss of Ethylene (C₂H₄)4-Chloroquinoline-2-carboxylic acid cation
190.0029[C₁₀H₅ClNO]⁺Loss of Ethanol (C₂H₅OH)4-Chloro-2-quinoloyl cation (Acylium ion)
162.0080[C₉H₅NCl]⁺Loss of C₂H₅OH and CO4-Chloroquinolin-2-yl cation
127.0401[C₉H₅N]⁺Loss of C₂H₅OH, CO, and Cl•Quinolin-2-yl cation

Comparison with Alternative Structures

Comparison with Ethyl quinoline-2-carboxylate (Non-chlorinated analog)

The absence of the chlorine atom (a difference of ~34 Da) would shift the precursor ion to m/z ~202. The fragmentation would be analogous, with primary losses of ethylene (m/z 202 -> 174) and ethanol (m/z 202 -> 156). The subsequent loss of CO from the acylium ion would yield a fragment at m/z 128. The key diagnostic difference is the absence of the chlorine isotopic pattern and the mass shift of all corresponding fragments by ~34 Da.

Comparison with 4-Chloroquinoline-2-carboxylic acid

If the ethyl ester were hydrolyzed to a carboxylic acid, the precursor ion [M+H]⁺ would be at m/z 208. This corresponds to a fragment of the title compound. Its primary fragmentation under ESI-MS/MS would involve the characteristic loss of water (H₂O) and carbon dioxide (CO₂), as opposed to ethylene or ethanol.[6] This provides a clear way to distinguish between the ester and its potential acid impurity or metabolite. For instance, the loss of CO₂ (44 Da) would generate an ion at m/z 164, a fragment not readily formed from the ethyl ester.

Conclusion

The tandem mass spectrometry analysis of this compound is predicted to yield a rich and informative fragmentation spectrum. The presence of a chlorine atom is readily confirmed by the characteristic M/M+2 isotopic pattern of the precursor ion at m/z 236/238. The fragmentation is dominated by initial, low-energy cleavages of the ethyl ester group, leading to the neutral loss of ethylene (to m/z 208) and, more significantly, ethanol (to m/z 190). The resulting acylium ion at m/z 190 serves as a stable, key intermediate that subsequently loses carbon monoxide to produce the m/z 162 fragment. These predictable, logical fragmentation pathways provide a robust method for the structural confirmation of this compound and its distinction from structurally similar compounds, a critical requirement in pharmaceutical research and development.

References
  • JHECHEM CO LTD. This compound. ECHEMI. Available at: https://www.echemi.
  • Guidechem. This compound 18436-69-6 wiki. Available at: https://www.guidechem.
  • TutorChase. What are the common fragments in mass spectrometry for esters?. Available at: https://www.tutorchase.com/answers/ib/chemistry/what-are-the-common-fragments-in-mass-spectrometry-for-esters
  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.
  • Correia-Junior, F. P., et al. (2021). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Journal of Mass Spectrometry, 56(8), e4754. Available at: https://pubmed.ncbi.nlm.nih.gov/34196068/
  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Available at: https://www.benchchem.com/application-notes/mass-spectrometry-quinoline-2-carboxylic-acid
  • Herráez-Hernández, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 497-505. Available at: https://pubmed.ncbi.nlm.nih.gov/25977057/
  • Peredi, O., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(11), 749-756. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5698715/
  • Sun, W., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 27(15), 4945. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370691/
  • Gorniak, R., et al. (1987). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 41(2), 233-239. Available at: https://www.chemicke-listy.cz/ojs3/index.php/cp/article/view/2115
  • The Organic Chemistry Tutor. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: https://www.youtube.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 4-chloroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 4-chloroquinoline-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity demands that we not only provide products but also the critical knowledge to use them responsibly.

This compound, a halogenated heterocyclic compound, requires careful consideration for disposal due to its chemical properties and potential environmental impact. Improper disposal is not only a regulatory violation but also a significant safety hazard. This guide is structured to provide a clear, logical workflow from waste generation to final disposition.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While specific toxicity data for this compound is not extensively documented, its structure as a chlorinated quinoline derivative suggests that it should be handled as a hazardous substance.

Key Hazard Considerations:

  • Halogenated Organic Compound: These compounds can be persistent in the environment and may form toxic byproducts upon incomplete combustion.[1][2]

  • Potential for Irritation: Similar chlorinated compounds are known to cause skin and eye irritation.[3]

  • Toxicity: Assume the compound is toxic and handle with appropriate precautions.

Personal Protective Equipment (PPE) - The First Line of Defense

All personnel handling waste containing this compound must wear the following PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes or dust.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of any dust or vapors. A NIOSH-approved respirator may be necessary for large spills.

Part 2: Waste Characterization and Segregation - A Critical Step

Proper disposal begins with accurate waste characterization and segregation at the point of generation. This ensures that incompatible materials are not mixed, preventing dangerous reactions and facilitating compliant disposal.

Waste Stream Identification

This compound waste must be classified as hazardous waste . Specifically, it falls into the category of non-specific source wastes as a halogenated organic compound .

Under the Resource Conservation and Recovery Act (RCRA), a specific waste code may not be listed for every chemical. In such cases, the generator is responsible for determining if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][5] Given its nature, this waste would likely be characterized by:

  • Toxicity (D004-D043): Due to the presence of a chlorinated aromatic structure.[5]

  • Halogenated Organic Compound Content: Subject to land disposal restrictions.[1][2]

It is best practice to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste code assignment.

Segregation Protocol
  • Dedicated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid waste containing this compound.

  • Avoid Mixing: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.

  • Solid Waste: Includes contaminated consumables such as gloves, weighing paper, and pipette tips.

  • Liquid Waste: Includes unused solutions or reaction mixtures. Collect in a sealed, compatible container.

Part 3: Step-by-Step Disposal Procedures

The following workflow provides a systematic approach to the disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS/Waste Management A Step 1: Point of Generation Segregation B Step 2: Waste Collection & Packaging A->B C Step 3: Labeling B->C D Step 4: Temporary Storage C->D Transfer to EHS E Step 5: Final Disposal D->E F Complete Destruction E->F High-Temperature Incineration

Caption: Disposal workflow for this compound.

Step 1: Point of Generation Segregation
  • Action: As waste is generated, immediately place it into the correct, dedicated hazardous waste container.

  • Causality: This prevents cross-contamination and ensures the integrity of the waste stream, which is crucial for safe and compliant disposal.

Step 2: Waste Collection and Packaging
  • Solid Waste:

    • Collect all contaminated solid materials (gloves, wipes, etc.) in a designated, leak-proof plastic bag or a rigid container lined with a plastic bag.

    • Once the container is full, seal it securely.

  • Liquid Waste:

    • Collect liquid waste in a compatible, screw-capped container. Polyethylene or glass containers are generally suitable.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.[6]

    • Ensure the cap is tightly sealed to prevent leaks or spills.

  • Unused Product:

    • The original product container with unused this compound should be disposed of as hazardous waste. Do not attempt to empty and rinse the container for reuse.

    • Place the sealed original container in a secondary containment bin as an extra precaution.

Step 3: Labeling
  • Action: Label the hazardous waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount of waste

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Causality: Proper labeling is a legal requirement and is essential for communicating the hazards of the waste to all personnel who may handle it.

Step 4: Temporary Storage
  • Action: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and have secondary containment.

  • Causality: Safe temporary storage minimizes the risk of spills and exposure to laboratory personnel while awaiting pickup by your institution's EHS department.

Step 5: Final Disposal
  • Action: Arrange for the collection of the hazardous waste by your institution's certified hazardous waste management provider.

  • Recommended Disposal Method: The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration .[7]

    • Why Incineration? Incineration at high temperatures (typically above 850°C) in a specially designed incinerator with afterburners and flue gas scrubbing systems ensures the complete destruction of the organic molecule.[7][8] This process converts the compound into less harmful inorganic components like carbon dioxide, water, and hydrogen chloride (which is then neutralized in the scrubber).[8] Landfilling is generally not a suitable option for halogenated organic wastes due to their persistence and potential to leach into the environment.[9]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

SpillResponse cluster_Spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Step-by-step spill response for this compound.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Part 1.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[3] For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent solution, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department, regardless of the size.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the broader community.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES, SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS.
  • Fisher Scientific. (2009, August 25). SAFETY DATA SHEET - 4-Chloroquinoline.
  • State of California. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Capot Chemical. (2026, January 7). Material Safety Data Sheet - Ethyl 6-chloroquinoline-3-carboxylate.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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  • CymitQuimica. (2023, July 10). Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate Safety Data Sheet.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents.
  • Practice Greenhealth. (n.d.). Hazardous waste characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.